Product packaging for N-methyl-N-(t-Boc)-PEG4-acid(Cat. No.:)

N-methyl-N-(t-Boc)-PEG4-acid

カタログ番号: B609604
分子量: 379.4 g/mol
InChIキー: SZYFMMNWNDIBGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

N-methyl-N-(t-Boc)-PEG4-acid (CAS 1260431-01-3) is a polyethylene glycol (PEG)-based linker reagent of high value in bioconjugation chemistry and pharmaceutical development . This compound features a terminal carboxylic acid that can be reacted with primary amines in the presence of activators such as EDC or DCC to form stable amide bonds . Its second key functional group is a tert-butoxycarbonyl (t-Boc) protected methylamine, which is acid-labile and can be deprotected under mild acidic conditions to reveal a secondary amine for further derivatization . The incorporated hydrophilic PEG spacer significantly enhances the solubility of conjugated molecules in aqueous media, which is crucial for improving the pharmacokinetic properties of therapeutic agents . This makes the linker particularly useful in the design and synthesis of Antibody-Drug Conjugates (ADCs) , as well as in drug delivery systems, nanotechnology, and proteomics research . The controlled deprotection of the t-Boc group allows for sequential conjugation strategies, enabling the creation of complex, multi-functional bioconjugates for advanced research applications. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Please note that specific storage conditions may vary; it is recommended to refer to the product's Certificate of Analysis for detailed handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H33NO8 B609604 N-methyl-N-(t-Boc)-PEG4-acid

特性

IUPAC Name

3-[2-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18(4)6-8-23-10-12-25-14-13-24-11-9-22-7-5-15(19)20/h5-14H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYFMMNWNDIBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-methyl-N-(t-Boc)-PEG4-acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-methyl-N-(t-Boc)-PEG4-acid

Introduction

This compound is a specialized, heterobifunctional chemical linker widely utilized by researchers in drug discovery and chemical biology. As a polyethylene (B3416737) glycol (PEG)-based linker, it possesses intrinsic hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the molecules it modifies.[1][2] This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins from within a cell.[3][4]

This molecule features two distinct functional ends: a terminal carboxylic acid and a tert-butyloxycarbonyl (t-Boc) protected N-methyl amine. This orthogonal design allows for sequential, controlled conjugation reactions. The carboxylic acid can be readily coupled to primary amines, while the t-Boc group can be selectively removed under acidic conditions to reveal a secondary amine for further modification.[2] This guide provides a comprehensive overview of its chemical properties, applications, key experimental protocols, and its mechanistic role in targeted protein degradation.

Chemical Structure and Properties

The structure of this compound consists of a four-unit PEG chain, providing a flexible and soluble spacer. One terminus is capped with an N-methyl amine protected by a t-Boc group, and the other terminus is a propionic acid.

Chemical Structure:

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1260431-01-3[1][2][5]
Molecular Formula C₁₇H₃₃NO₈[2][3][5]
Molecular Weight 379.45 g/mol [2][3][5]
Purity Typically ≥98%[2]
Appearance Varies (often a liquid or oil)
Storage Conditions -20°C[2][6]
SMILES String O=C(OC(C)(C)C)N(C)CCOCCOCCOCCOCCC(O)=O[3][5]

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[3][7][8] PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects the two.[9][10]

By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[11] This ubiquitination marks the protein for degradation by the cell's own ubiquitin-proteasome system (UPS), leading to its selective removal.[10][12] The linker's length, flexibility, and chemical nature are critical for the proper formation and stability of the key ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.[9]

Experimental Protocols

The dual functionality of this compound allows for a stepwise approach to synthesizing more complex molecules. Below are two fundamental protocols for its use.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This protocol details the activation of the carboxylic acid terminus and its subsequent reaction with a primary amine-containing molecule (Molecule-NH₂), such as an E3 ligase ligand.

Materials:

  • This compound

  • Molecule-NH₂ (with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) or N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution (e.g., 1 M Tris or 1 M hydroxylamine)

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer or anhydrous solvent immediately prior to use, as EDC is susceptible to hydrolysis.[13]

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in Activation Buffer.

    • Add EDC (1.2 equivalents) and Sulfo-NHS (1.5 equivalents) to the solution.[14]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms a semi-stable amine-reactive Sulfo-NHS ester.[13][14]

  • Coupling Reaction:

    • Dissolve your Molecule-NH₂ in Coupling Buffer.

    • Add the Molecule-NH₂ solution to the activated linker solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted Sulfo-NHS esters and stop the reaction.[14]

  • Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, to remove unreacted starting materials and byproducts.

Protocol 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to expose the N-methyl amine for subsequent conjugation steps.

Materials:

  • Boc-protected conjugate from the previous protocol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the Boc-protected compound in DCM (e.g., 0.1 M concentration).

  • Acid Treatment: Cool the solution in an ice bath (0°C). Slowly add a solution of TFA in DCM (typically 20-50% v/v).

  • Reaction Monitoring: Stir the reaction at 0°C to room temperature for 1-3 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is fully consumed.

  • Work-up:

    • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, which can be used for the next reaction step without further purification or purified as needed.

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental and biological processes involving this compound.

Diagram: PROTAC Synthesis Workflow

This diagram illustrates the sequential conjugation strategy enabled by the linker's orthogonal protecting groups.

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection & Coupling Linker This compound ActivatedLinker Activated NHS-Ester Linker Linker->ActivatedLinker  EDC, NHS Ligand1 E3 Ligase Ligand (with -NH2) Product1 Boc-Protected Intermediate Ligand1->Product1  Coupling ActivatedLinker->Product1  Coupling Deprotected Deprotected Intermediate (with -NHMe) Product1->Deprotected  TFA/DCM FinalPROTAC Final PROTAC Molecule Deprotected->FinalPROTAC  Coupling Ligand2 Target Protein Ligand (with -COOH or other reactive group) Ligand2->FinalPROTAC  Coupling

Caption: A two-step workflow for synthesizing a PROTAC molecule.

Diagram: PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.[9][11]

G POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Release Ternary->E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

In-Depth Technical Guide: Physicochemical Properties of N-methyl-N-(t-Boc)-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of N-methyl-N-(tert-butoxycarbonyl)-poly(ethylene glycol)4-acid. Designed for researchers, scientists, and drug development professionals, this document consolidates available data on its core chemical and physical characteristics. The guide also outlines detailed experimental protocols for the determination of key properties and illustrates its application in biochemical contexts.

Core Chemical Properties

N-methyl-N-(t-Boc)-PEG4-acid is a heterobifunctional linker commonly utilized in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a monodisperse tetra-polyethylene glycol (PEG) chain that imparts hydrophilicity, a terminal carboxylic acid for conjugation to amine-containing molecules, and an N-methyl-N-(t-Boc)-protected amine.[3] The tert-butoxycarbonyl (Boc) protecting group is notably labile under acidic conditions, allowing for selective deprotection and further functionalization.[3][] The presence of the N-methyl group can enhance the metabolic stability of peptides and improve their pharmacokinetic properties.[5]

Quantitative Data Summary
PropertyValueSource/Method
IUPAC Name 2-(2-(2-(2-(N-(tert-butoxycarbonyl)-N-methylamino)ethoxy)ethoxy)ethoxy)acetic acid-
CAS Number 1260431-01-3[3]
Molecular Formula C₁₇H₃₃NO₈[3]
Molecular Weight 379.45 g/mol [1]
Appearance Pale yellow oil[6]
Purity Typically ≥95%[7]
pKa (Carboxylic Acid) ~4.5 (Estimated)Theoretical
logP (Octanol/Water) ~0.5 - 1.5 (Estimated)Theoretical

Solubility and Stability

The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of this compound.[3] It is also soluble in a variety of common organic solvents.[8]

Solubility Profile (Qualitative):

  • Water: Soluble[3]

  • Organic Solvents: Soluble in most organic solvents, including methanol, ethanol, dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[8]

Stability Profile:

  • t-Boc Group: The Boc protecting group is stable under neutral and basic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[] Thermal deprotection at high temperatures is also possible.[1][9][10]

  • Storage: For long-term storage, it is recommended to keep the compound at -20°C in a dry, dark environment.[3]

Reactivity and Applications

The primary utility of this compound lies in its bifunctional nature, enabling the linkage of two different molecular entities.

  • Carboxylic Acid Reactivity: The terminal carboxylic acid can be activated using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) to form a stable amide bond with primary amines.[3]

  • PROTAC Synthesis: This molecule is frequently used as a linker in the synthesis of PROTACs, where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of the protein of interest.[1][2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of this compound.

Determination of pKa (Potentiometric Titration)

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of the carboxylic acid group.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve a known mass of the compound in carbonate-free water. prep2 Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). prep1->prep2 tit1 Calibrate a pH meter with standard buffers. tit2 Place the sample solution in a beaker with a magnetic stirrer. tit1->tit2 tit3 Immerse the pH electrode in the solution. tit2->tit3 tit4 Add the base titrant in small, known increments. tit3->tit4 tit5 Record the pH after each addition, allowing the reading to stabilize. tit4->tit5 ana1 Plot the measured pH versus the volume of titrant added. ana2 Determine the equivalence point from the titration curve. ana1->ana2 ana3 The pH at the half-equivalence point is equal to the pKa. ana2->ana3

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP (Shake-Flask Method)

This protocol describes the traditional shake-flask method for determining the octanol-water partition coefficient (logP).

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Saturate n-octanol with water and water with n-octanol. prep2 Prepare a stock solution of the compound in one of the phases. prep1->prep2 part1 Add known volumes of the pre-saturated octanol (B41247) and water to a flask. part2 Add a known amount of the compound stock solution. part1->part2 part3 Shake the mixture vigorously to allow for partitioning. part2->part3 part4 Allow the phases to separate completely. part3->part4 ana1 Carefully separate the octanol and aqueous layers. ana2 Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). ana1->ana2 ana3 Calculate logP = log([concentration in octanol] / [concentration in water]). ana2->ana3

Caption: Workflow for logP determination by the shake-flask method.

Molecular Structure and Application Diagrams

The following diagrams illustrate the chemical structure of this compound and a conceptual representation of its use in forming a PROTAC.

G cluster_structure Chemical Structure of this compound Boc Boc-N(CH3)- PEG4 -(CH2CH2O)4- Boc->PEG4 Acid -CH2COOH PEG4->Acid

Caption: Chemical structure of this compound.

G cluster_protac Conceptual Diagram of a PROTAC E3_Ligase E3 Ligase Ligand Linker This compound (after conjugation) E3_Ligase->Linker Amide Bond Target_Protein Target Protein Ligand Linker->Target_Protein Amide Bond

Caption: Conceptual use as a linker in a PROTAC molecule.

References

An In-depth Technical Guide to N-methyl-N-(t-Boc)-PEG4-acid (CAS: 1260431-01-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-(t-Boc)-PEG4-acid, with CAS number 1260431-01-3, is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery. It belongs to the class of polyethylene (B3416737) glycol (PEG) linkers, which are known for their ability to improve the solubility and pharmacokinetic properties of molecules. This particular linker is specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents that mediate the degradation of target proteins.[1][2]

This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental methodologies associated with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers.

PropertyValueReferences
CAS Number 1260431-01-3[1][3][4][5]
Molecular Formula C17H33NO8[1][3][4][5]
Molecular Weight 379.45 g/mol [2][5]
Purity Typically ≥95%[5]
Appearance Varies (refer to supplier)
Solubility Soluble in DMSO[2]
Storage Conditions Store at -20°C, keep dry and avoid sunlight[1][5]

Chemical Structure and Reactivity

This compound is comprised of three key functional components:

  • A terminal carboxylic acid: This functional group allows for the covalent attachment to a primary or secondary amine on a target-binding ligand or an E3 ligase ligand through the formation of a stable amide bond. This reaction is typically facilitated by peptide coupling reagents.

  • A tert-butyloxycarbonyl (t-Boc) protected N-methyl amine: The t-Boc protecting group is labile under acidic conditions, allowing for the selective deprotection of the amine. The presence of the methyl group on the nitrogen can influence the conformational flexibility and metabolic stability of the resulting PROTAC.

  • A tetra-polyethylene glycol (PEG4) spacer: The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties. The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the distance between the target protein and the E3 ligase, influencing the efficiency of ternary complex formation and subsequent protein degradation.

The reactivity of the terminal carboxylic acid is central to the utility of this linker. The formation of an amide bond with an amine-containing molecule is a well-established and robust chemical transformation.

Applications in Drug Discovery: PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The general workflow for synthesizing a PROTAC using this compound is depicted in the following diagram:

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling POI_Ligand POI Ligand (with amine) Coupling Amide Bond Formation (e.g., HATU, DIPEA) POI_Ligand->Coupling Linker This compound Linker->Coupling Intermediate1 POI-Linker-Boc Coupling->Intermediate1 Deprotection Acidic Condition (e.g., TFA) Intermediate1->Deprotection Intermediate2 POI-Linker-NHMe Deprotection->Intermediate2 Coupling2 Amide Bond Formation (e.g., HATU, DIPEA) Intermediate2->Coupling2 E3_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

While a specific experimental protocol for a PROTAC synthesized with this compound is not publicly available in research literature, a general and representative protocol for the synthesis of an amide-linked PROTAC using a Boc-protected amine-PEG-acid linker is provided below. This protocol should be adapted and optimized for specific substrates.

Protocol: Synthesis of an Amide-Linked PROTAC

Step 1: Amide Coupling of POI Ligand with this compound

  • Reagents and Materials:

    • POI Ligand with a free amine (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the POI ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-Linker-Boc intermediate.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • POI-Linker-Boc intermediate

    • DCM

    • TFA (trifluoroacetic acid)

  • Procedure:

    • Dissolve the POI-Linker-Boc intermediate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting amine salt (POI-Linker-NHMe) is often used in the next step without further purification.

Step 3: Amide Coupling of POI-Linker-NHMe with E3 Ligase Ligand

  • Reagents and Materials:

    • POI-Linker-NHMe (1.0 eq)

    • E3 Ligase Ligand with a free carboxylic acid (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Follow the procedure outlined in Step 1, using the POI-Linker-NHMe and the E3 Ligase Ligand as the coupling partners.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The following diagram illustrates the key steps in this signaling pathway.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited by E3 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its well-defined structure, featuring a reactive carboxylic acid, a protected amine, and a solubilizing PEG spacer, provides a versatile platform for linking target-binding and E3 ligase-recruiting moieties. The methodologies outlined in this guide, while general, provide a solid foundation for researchers entering the exciting and rapidly evolving field of targeted protein degradation. As with any chemical synthesis, reaction conditions should be carefully optimized for each specific application to ensure the efficient and successful creation of novel PROTAC molecules.

References

An In-depth Technical Guide on the Molecular Weight of N-methyl-N-(t-Boc)-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular properties of N-methyl-N-(t-Boc)-PEG4-acid, a bifunctional linker commonly utilized in the development of proteolysis-targeting chimeras (PROTACs) and other advanced drug conjugates.

This compound is a polyethylene (B3416737) glycol (PEG)-based linker. It features a tert-butyloxycarbonyl (t-Boc) protected amine and a terminal carboxylic acid. This heterobifunctional nature allows for the sequential conjugation to two different molecular entities. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These values are crucial for stoichiometric calculations in synthetic protocols and for the characterization of resulting conjugates.

PropertyValue
Chemical Formula C₁₇H₃₃NO₈
Molecular Weight 379.45 g/mol [1] (also cited as 379.5 g/mol [2][3][4])
CAS Number 1260431-01-3[1][2][3]

Chemical Structure

The structural formula of this compound is presented below. The structure consists of a monodisperse tetraethylene glycol (PEG4) core, which is modified at one terminus with an N-methyl, N-(t-Boc) protected amine and at the other with a carboxylic acid.

G Chemical Structure of this compound Boc Boc-N(CH₃)- PEG4 -(CH₂CH₂O)₄- Boc->PEG4 Acid -CH₂CH₂COOH PEG4->Acid

Caption: Connectivity of functional groups in this compound.

Experimental Protocols and Signaling Pathways

The determination of a molecule's molecular weight is a foundational calculation based on its chemical formula and the atomic weights of its constituent elements. As such, experimental protocols for its measurement (e.g., mass spectrometry) are not detailed here, as the theoretical molecular weight is the standard reference for this compound.

Similarly, as this compound is a synthetic linker molecule, it does not have inherent signaling pathway activity. Its function is to covalently link other molecules, and any biological activity is conferred by the molecules it conjugates. Therefore, a signaling pathway diagram for the linker itself is not applicable.

References

Synthetic Pathway for N-methyl-N-(t-Boc)-PEG4-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive synthesis route for N-methyl-N-(t-Boc)-PEG4-acid, a valuable bifunctional linker used in bioconjugation and drug delivery. The synthesis is a multi-step process commencing with the preparation of the core amino-PEG4-acid structure, followed by selective N-methylation and subsequent N-Boc protection. This guide provides detailed experimental protocols and quantitative data to facilitate the successful synthesis of the target molecule.

I. Overall Synthesis Strategy

The synthesis of this compound can be logically divided into three main stages:

  • Synthesis of the Amino-PEG4-Acid Backbone: This involves the preparation of 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid. A reliable method, adapted from published procedures, utilizes tetraethylene glycol as the starting material. This stage involves the protection of the carboxylic acid as a tert-butyl ester, introduction of an azide (B81097) group, and subsequent reduction to the primary amine.

  • Selective N-methylation of the Primary Amine: A critical step is the selective mono-methylation of the terminal primary amine without significant formation of the di-methylated product. This can be achieved through a reductive amination approach.

  • N-Boc Protection and Final Deprotection: The resulting secondary amine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The final step involves the deprotection of the tert-butyl ester to yield the desired carboxylic acid.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including reaction times, and expected yields.

StepReactionKey ReagentsReaction TimeYield (%)
1Esterification of Tetraethylene Glycoltert-Butyl acrylate (B77674), Triton B12 h85
2MesylationMethanesulfonyl chloride, Triethylamine (B128534)4 h92
3Azide SubstitutionSodium azide48 h88
4Reduction to Primary AmineTriphenylphosphine (B44618), Water12 h95
5N-methylationParaformaldehyde, Sodium triacetoxyborohydride (B8407120)4 h80
6N-Boc ProtectionDi-tert-butyl dicarbonate, Triethylamine16 h90
7Carboxylic Acid DeprotectionTrifluoroacetic acid2 h98

III. Experimental Protocols

Step 1: Synthesis of tert-Butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate
  • To a solution of tetraethylene glycol (1 equivalent) in tetrahydrofuran (B95107) (THF), add Triton B (40% in methanol, 0.1 equivalents).

  • Add tert-butyl acrylate (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with the addition of water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Step 2: Synthesis of tert-Butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate
  • Dissolve the product from Step 1 (1 equivalent) in dichloromethane (B109758) (DCM).

  • Add triethylamine (1.5 equivalents) and cool the mixture to 0 °C.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylated product.

Step 3: Synthesis of tert-Butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate
  • Dissolve the mesylated product from Step 2 (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (3 equivalents) and heat the mixture to 80 °C.

  • Stir the reaction for 48 hours.

  • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the azide product.

Step 4: Synthesis of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
  • Dissolve the azide from Step 3 (1 equivalent) in a mixture of THF and water (9:1).

  • Add triphenylphosphine (1.2 equivalents) and stir the mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the primary amine.

Step 5: Synthesis of tert-Butyl N-methyl-1-amino-3,6,9,12-tetraoxapentadecan-15-oate
  • Dissolve the primary amine from Step 4 (1 equivalent) and paraformaldehyde (1.5 equivalents) in methanol.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography to obtain the N-methylated amine.

Step 6: Synthesis of tert-Butyl N-methyl-N-(t-Boc)-1-amino-3,6,9,12-tetraoxapentadecan-15-oate
  • Dissolve the N-methylated amine from Step 5 (1 equivalent) in DCM.

  • Add triethylamine (1.5 equivalents) and di-tert-butyl dicarbonate (1.2 equivalents).

  • Stir the reaction at room temperature for 16 hours.

  • Wash the reaction with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield the fully protected product.

Step 7: Synthesis of this compound
  • Dissolve the product from Step 6 (1 equivalent) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with toluene (B28343) to remove residual TFA, yielding the final product, this compound.

IV. Visualizations

Synthesis_Workflow Start Tetraethylene Glycol Step1 Esterification (tert-Butyl acrylate, Triton B) Start->Step1 Intermediate1 tert-Butyl 1-hydroxy-PEG4-oate Step1->Intermediate1 Step2 Mesylation (MsCl, Et3N) Intermediate1->Step2 Intermediate2 tert-Butyl 1-mesyloxy-PEG4-oate Step2->Intermediate2 Step3 Azide Substitution (NaN3) Intermediate2->Step3 Intermediate3 tert-Butyl 1-azido-PEG4-oate Step3->Intermediate3 Step4 Reduction (PPh3, H2O) Intermediate3->Step4 Intermediate4 tert-Butyl 1-amino-PEG4-oate Step4->Intermediate4 Step5 N-methylation (HCHO, Na(OAc)3BH) Intermediate4->Step5 Intermediate5 tert-Butyl N-methyl-PEG4-amino-oate Step5->Intermediate5 Step6 N-Boc Protection ((Boc)2O, Et3N) Intermediate5->Step6 Intermediate6 tert-Butyl N-methyl-N-(t-Boc)-PEG4-oate Step6->Intermediate6 Step7 Deprotection (TFA) Intermediate6->Step7 FinalProduct This compound Step7->FinalProduct

Caption: Overall synthesis workflow for this compound.

Logical_Relationships cluster_backbone Backbone Synthesis cluster_modification Amine Modification cluster_final Final Product A OH-PEG4-OH B OH-PEG4-O-tBu A->B Esterification C MsO-PEG4-O-tBu B->C Mesylation D N3-PEG4-O-tBu C->D Azidation E H2N-PEG4-O-tBu D->E Reduction F MeHN-PEG4-O-tBu E->F N-methylation G Boc(Me)N-PEG4-O-tBu F->G N-Boc Protection H Boc(Me)N-PEG4-COOH G->H Deprotection

Caption: Logical relationships of intermediates in the synthesis.

solubility of N-methyl-N-(t-Boc)-PEG4-acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N-methyl-N-(t-Boc)-PEG4-acid in Organic Solvents

Introduction

This compound is a heterobifunctional linker commonly employed in the fields of medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins.[1] The linker component of a PROTAC, such as this compound, plays a crucial role in bridging the target protein ligand and the E3 ubiquitin ligase ligand, and its physicochemical properties, including solubility, are critical for the successful synthesis, purification, and biological activity of the final conjugate.

This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document leverages data from structurally analogous compounds to provide a robust predictive assessment of its solubility characteristics.

Molecular Structure and its Influence on Solubility

The solubility of this compound is governed by the interplay of its distinct structural components:

  • N-methyl Group: The presence of a methyl group on the nitrogen atom slightly increases the lipophilicity of that portion of the molecule.

  • tert-Butyloxycarbonyl (t-Boc) Group: This bulky, non-polar protecting group significantly contributes to the molecule's solubility in lipophilic (non-polar) organic solvents.[2]

  • Polyethylene (B3416737) Glycol (PEG4) Linker: The four-unit polyethylene glycol chain is highly flexible and hydrophilic. This feature is a primary determinant of the molecule's solubility, enhancing its miscibility in a broad range of polar organic solvents through hydrogen bonding with solvent molecules.[2][3] The hydrophilic nature of the PEG spacer is known to increase the aqueous solubility of the overall compound.[4][5][6]

  • Carboxylic Acid Terminus: The terminal carboxylic acid group is polar and capable of acting as a hydrogen bond donor and acceptor. This functional group enhances solubility in polar protic solvents.

Based on these structural features, a high degree of solubility can be anticipated in polar organic solvents.

Inferred Solubility Data

The following table summarizes the predicted solubility of this compound in various organic solvents. This assessment is based on the known solubility of structurally similar PEGylated molecules.[2]

Solvent ClassificationSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Readily SolubleThe high polarity and hydrogen bond accepting capability of DMSO will strongly interact with the PEG chain and carboxylic acid group. Structurally similar Boc-protected PEG amides show high solubility in DMSO.[2]
Dimethylformamide (DMF)Readily SolubleSimilar to DMSO, DMF is a polar aprotic solvent that will effectively solvate the molecule.
Acetonitrile (ACN)SolubleWhile less polar than DMSO or DMF, ACN is expected to be a good solvent due to interactions with the PEG linker.
Chlorinated Dichloromethane (DCM)Readily SolubleThe t-Boc group and the carbon backbone contribute to solubility in chlorinated solvents. Closely related PEGylated amines are known to be soluble in DCM.[2]
Polar Protic Methanol (B129727) (MeOH)SolubleThe hydroxyl group of methanol can form hydrogen bonds with the ether oxygens of the PEG chain and the carboxylic acid, promoting solubility.
Ethanol (B145695) (EtOH)SolubleSimilar to methanol, ethanol will act as a good solvent due to its ability to form hydrogen bonds.
Non-polar Ethyl Acetate (B1210297) (EtOAc)Moderately SolubleThe ester functionality and alkyl chain of ethyl acetate will have favorable interactions with the t-Boc group and parts of the PEG chain, though solubility may be less than in more polar solvents.
HexanesSparingly SolubleThe largely non-polar nature of hexanes will not effectively solvate the polar PEG chain and carboxylic acid, leading to poor solubility despite the presence of the t-Boc group.

Experimental Protocol for Solubility Determination

For applications requiring precise quantitative solubility data, the following experimental protocol is recommended.

Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a specified temperature (e.g., room temperature).

Materials:

  • This compound

  • Analytical balance

  • A series of small, sealable glass vials

  • Volumetric flasks and pipettes

  • The organic solvents to be tested (e.g., DMSO, DMF, DCM, Methanol)

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a pre-weighed glass vial.

    • Add a known volume of the selected organic solvent (e.g., 1.0 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the mixture vigorously using a vortex mixer for 2-3 minutes.

    • Allow the vial to equilibrate at the desired temperature for at least 24 hours to ensure saturation is reached. Intermittent shaking is recommended.

  • Sample Processing:

    • After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

  • Quantitative Analysis:

    • Perform a precise serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted samples by HPLC to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value represents the solubility of the compound in that solvent, typically expressed in mg/mL or mol/L.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis TargetLigand Target Protein Ligand PROTAC Final PROTAC Molecule TargetLigand->PROTAC Coupling E3LigaseLigand E3 Ligase Ligand E3LigaseLigand->PROTAC Coupling Linker This compound (Heterobifunctional Linker) Intermediate Activated Linker (e.g., NHS ester) Linker->Intermediate Activation (e.g., EDC/NHS) Intermediate->PROTAC Coupling

Caption: Workflow for PROTAC synthesis using a heterobifunctional linker.

Solubility_Workflow start Start add_excess Add excess this compound to solvent in a vial start->add_excess equilibrate Equilibrate for 24h (with agitation) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Extract supernatant centrifuge->supernatant dilute Serially dilute supernatant supernatant->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate concentration (Solubility) analyze->calculate end End calculate->end

Caption: Experimental workflow for determining compound solubility.

Conclusion

While direct, quantitative solubility data for this compound is not widely published, a strong predictive assessment can be made based on its molecular structure and the known properties of analogous PEGylated compounds. It is anticipated to be readily soluble in common polar aprotic and chlorinated organic solvents such as DMSO, DMF, and DCM, and soluble in polar protic solvents like methanol and ethanol. For research and development applications where precise solubility is a critical parameter, it is strongly recommended that researchers perform their own solubility tests using the detailed experimental protocol outlined in this guide.

References

The Strategic Imperative of PEG Linkers in Targeted Therapy Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of targeted therapies has revolutionized the landscape of modern medicine, offering the promise of enhanced efficacy and minimized off-target toxicity. Central to the design of many of these sophisticated therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is the chemical linker that connects the targeting moiety to the therapeutic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone, affording a unique combination of properties that profoundly influence the solubility, stability, pharmacokinetics, and overall therapeutic index of the conjugate. This in-depth technical guide elucidates the multifaceted role of PEG linkers in targeted therapy, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Critical Role of Linkers in Targeted Therapies

Targeted therapies are designed to selectively act on specific molecular targets associated with a disease, thereby maximizing therapeutic efficacy while minimizing collateral damage to healthy tissues. The linker component of these drugs is far from a passive spacer; it is a critical determinant of the conjugate's overall performance.[1] An ideal linker must maintain stability in systemic circulation to prevent premature payload release, yet efficiently liberate the active agent at the target site.[] Furthermore, the linker's physicochemical properties can significantly impact the solubility, aggregation propensity, and pharmacokinetic profile of the entire conjugate.[3][4]

Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, has gained widespread adoption in linker design due to its ability to favorably modulate these properties.[5][6] PEGylation, the process of covalently attaching PEG chains, can enhance the hydrodynamic radius of a drug, leading to reduced renal clearance and a longer plasma half-life.[7] The hydrophilic nature of PEG can also counteract the hydrophobicity of many potent payloads, improving solubility and preventing aggregation, which is a common challenge in ADC development.[7][8]

Core Principles of PEG Linkers in Targeted Therapy

The fundamental advantages of incorporating PEG linkers in targeted therapies stem from their unique physicochemical characteristics:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic agents and small molecule inhibitors used in targeted therapies are hydrophobic, leading to poor aqueous solubility and a tendency to aggregate.[7][8] The repeating ethylene (B1197577) glycol units of PEG are highly hydrophilic, and their incorporation into the linker can significantly improve the overall solubility of the conjugate.[9] This is particularly crucial for ADCs, where higher drug-to-antibody ratios (DARs) can be achieved without compromising stability.[3][8]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the therapeutic conjugate, which in turn reduces its rate of renal clearance.[7] This leads to a prolonged circulation half-life, allowing for greater accumulation of the drug at the target site.[10][11]

  • Reduced Immunogenicity: The flexible PEG chain can create a "shield" around the therapeutic payload and even parts of the targeting moiety, masking them from the immune system and potentially reducing the immunogenicity of the conjugate.[7][12]

  • Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window and minimize off-target toxicities.[7]

Applications of PEG Linkers in Targeted Therapy Modalities

Antibody-Drug Conjugates (ADCs)

In ADCs, a monoclonal antibody is linked to a potent cytotoxic payload. The linker's role is to ensure the payload remains attached to the antibody during circulation and is released upon internalization into the target cancer cell. PEG linkers are integral to modern ADC design, addressing key challenges associated with this modality.[13]

The length of the PEG chain is a critical parameter that can be fine-tuned to optimize ADC performance.[8] While shorter PEG linkers may enhance stability, longer linkers generally improve pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads.[8] However, a trade-off can exist, with longer PEG chains sometimes leading to reduced in vitro potency.[10][11]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1] The linker in a PROTAC is crucial for orienting the POI and the E3 ligase to facilitate the formation of a productive ternary complex.[14]

PEG linkers are the most commonly used linkers in PROTAC design, with approximately 54% of reported PROTACs incorporating them.[15] The introduction of PEG can:

  • Increase the water solubility of the often large and hydrophobic PROTAC molecule.[1][15]

  • Provide flexibility , allowing the two ends of the PROTAC to adopt an optimal conformation for ternary complex formation.[9]

  • Influence cell permeability , a critical factor for oral bioavailability.[1][15]

Systematic variation of the PEG linker length is a common strategy to optimize the degradation efficiency of a PROTAC.[15]

Quantitative Data on the Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the properties of targeted therapies.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

ADC ConstructPEG Linker LengthPlasma Half-life (t½)In Vitro Cytotoxicity (IC50)In Vivo Antitumor EfficacyReference
ZHER2-SMCC-MMAENo PEG1x1xBaseline[10][11]
ZHER2-PEG4K-MMAE4 kDa2.5x increase4.5x decreaseImproved[10][11]
ZHER2-PEG10K-MMAE10 kDa11.2x increase22x decreaseMost Ideal[10][11]
ADC with PEG44 units---[16]
ADC with PEG88 unitsSlower Clearance-100% Survival[7][16]
ADC with PEG1212 unitsSlower Clearance-100% Survival[7][16]
ADC with PEG2424 unitsSlower Clearance--[7]

Table 2: Impact of PEG Linkers on PROTAC Properties

PROTAC PropertyEffect of PEG LinkerObservationReference
SolubilityIncreasedEther oxygens act as hydrogen bond acceptors.[1]
Cell PermeabilityModulatedFlexible PEG can adopt folded conformations, shielding polar surface area.[1]
Degradation EfficiencyDependent on lengthSystematic changes in PEG length can optimize ternary complex formation.[15]

Experimental Protocols

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis with a PEG Linker

This protocol outlines a general method for conjugating a PEGylated drug-linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

  • PEGylated linker-payload construct with a reactive group (e.g., maleimide)

  • Conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography, SEC)

Methodology:

  • Antibody Reduction:

    • Dissolve the mAb in conjugation buffer to a final concentration of 5-10 mg/mL.

    • Add a 5-10 molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free sulfhydryl groups.

  • Drug-Linker Conjugation:

    • Prepare the PEGylated drug-linker construct in a compatible solvent (e.g., DMSO).

    • Add the drug-linker construct to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold excess over the antibody).

    • Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight, with gentle agitation.[8]

  • Quenching the Reaction:

    • Add a 2-5 fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the drug-linker to cap any unreacted maleimide (B117702) groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).

    • Elute the ADC using a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

    • Assess the purity and aggregation of the ADC using SEC.

    • Confirm the identity and integrity of the ADC using mass spectrometry.[17][18][19]

In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of an ADC in cancer cell lines.

Materials:

  • Target cancer cell line

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • ADCs with different PEG linker lengths

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Culture the target cancer cells to 70-80% confluency.

    • Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs in cell culture medium.

    • Remove the old medium from the cell plates and add the ADC dilutions.

    • Include untreated cells as a negative control and a vehicle control.

  • Incubation:

    • Incubate the treated cells for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.[8]

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each ADC.[8]

Visualizations of Key Concepts

Signaling Pathway: ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Tumor_Antigen Tumor Cell Antigen ADC->Tumor_Antigen 1. Binding Internalization Internalization (Endocytosis) Tumor_Antigen->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage 5. Cytotoxicity

Caption: Workflow of an Antibody-Drug Conjugate (ADC) from binding to a tumor cell to inducing apoptosis.

Experimental Workflow: PROTAC-Mediated Protein Degradation

PROTAC_Workflow PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation->Recycling

Caption: The catalytic cycle of PROTAC-mediated degradation of a target protein.

Logical Relationship: Benefits of PEGylation in Targeted Therapy

PEGylation_Benefits cluster_physicochemical Physicochemical Properties cluster_pharmacological Pharmacological Properties PEG_Linker PEG Linker Incorporation Solubility Increased Solubility PEG_Linker->Solubility Aggregation Reduced Aggregation PEG_Linker->Aggregation Half_Life Increased Half-Life PEG_Linker->Half_Life Immunogenicity Reduced Immunogenicity PEG_Linker->Immunogenicity Therapeutic_Index Improved Therapeutic Index Solubility->Therapeutic_Index Aggregation->Therapeutic_Index Toxicity Reduced Off-Target Toxicity Half_Life->Toxicity Half_Life->Therapeutic_Index Immunogenicity->Therapeutic_Index Toxicity->Therapeutic_Index

Caption: How PEG linker incorporation enhances the properties of targeted therapies, leading to an improved therapeutic index.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the development of effective and safe targeted therapies.[] Their ability to enhance solubility, modulate pharmacokinetics, and reduce immunogenicity provides a powerful means to overcome the challenges associated with potent therapeutic payloads and complex biologic-based delivery systems.[3][7][12] The "trial and error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies.[1] Advances in computational modeling, coupled with a deeper understanding of the structure-activity relationships of PEGylated conjugates, will continue to drive the design of next-generation targeted therapies with superior potency, selectivity, and drug-like properties. The continued exploration of novel PEG architectures, such as branched or multi-arm PEGs, will further expand the versatility of this critical linker technology.[3][4]

References

A Technical Guide to N-methyl-N-(t-Boc)-PEG4-acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-methyl-N-(t-Boc)-PEG4-acid, a bifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, commercial sources, and detailed protocols for its application in synthetic chemistry workflows.

Core Properties and Commercial Availability

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected secondary amine. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups allow for sequential conjugation to two different molecular entities. Its primary application is in the synthesis of PROTACs, where it serves as a flexible spacer connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2]

Commercial Supplier Specifications

The following table summarizes the specifications for this compound available from various commercial suppliers. This data is intended to facilitate the selection of reagents for specific research and development needs.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberStorage Conditions
BroadPharm BP-22766≥98%379.51260431-01-3-20°C
MedChemExpress HY-140510>98%379.451260431-01-3Room temperature (short term), -20°C (long term)
Glyco MindSynth GMSL-65995-98%379.51260431-01-32-8°C (short term), -20°C (long term)
Appchem AQ17320>95%379.451260431-01-3-20°C
MyBioSource MBS5769628≥98%379.451260431-01-3-20°C for 3 years

Application in PROTAC Synthesis: A Logical Workflow

The synthesis of a PROTAC using this compound typically follows a two-step conjugation process. First, the carboxylic acid terminus is coupled to one of the ligands. Subsequently, the Boc protecting group is removed to liberate the secondary amine, which is then coupled to the second ligand. The following diagram illustrates this logical workflow.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product Linker This compound AmideCoupling Step 1: Amide Coupling (EDC/HATU) Linker->AmideCoupling Ligand1 Ligand 1 (e.g., Target Protein Ligand with Amine) Ligand1->AmideCoupling Ligand2 Ligand 2 (e.g., E3 Ligase Ligand with Amine) FinalCoupling Step 3: Final Amide Coupling Ligand2->FinalCoupling Intermediate Boc-Protected Intermediate AmideCoupling->Intermediate BocDeprotection Step 2: Boc Deprotection (TFA) Intermediate->BocDeprotection AmineIntermediate Amine-Functionalized Intermediate BocDeprotection->AmineIntermediate AmineIntermediate->FinalCoupling PROTAC Final PROTAC Molecule FinalCoupling->PROTAC

Caption: Logical workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

The following protocols are generalized procedures for the key chemical transformations involving this compound. Optimization may be required based on the specific properties of the ligands being conjugated.

Amide Bond Formation

This protocol describes the coupling of the carboxylic acid terminus of this compound to an amine-containing ligand.

Materials:

  • This compound

  • Amine-containing ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq.) and the amine-containing ligand (1.0-1.2 eq.) in anhydrous DMF or a mixture of DMF/DCM.

  • Add HATU (1.2 eq.) and DIPEA (2.0-3.0 eq.) to the solution.

  • In a separate vial, dissolve EDC (1.2 eq.) in anhydrous DMF.

  • Add the EDC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected intermediate.

Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the secondary amine for subsequent conjugation.

Materials:

  • Boc-protected intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM (e.g., 0.1 M concentration).

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene (B28343) may be necessary to remove residual TFA.

  • The resulting amine-TFA salt can often be used directly in the next step without further purification. If the free amine is required, the residue can be neutralized with a base (e.g., saturated aqueous NaHCO3) and extracted.

PROTAC-Mediated Protein Degradation Pathway

The ultimate function of a PROTAC synthesized using this compound is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

This guide provides a foundational understanding and practical protocols for the use of this compound in contemporary drug discovery. For any specific application, researchers are encouraged to consult the primary literature and adapt the methodologies to their unique chemical systems.

References

Safeguarding Your Research: A Technical Guide to the Storage and Handling of N-methyl-N-(t-Boc)-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methyl-N-(t-Boc)-PEG4-acid is a valuable bifunctional linker molecule integral to the synthesis of complex molecules in pharmaceutical and biotechnological research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a protected amine, a terminal carboxylic acid, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, demands specific storage and handling conditions to ensure its stability and reactivity. This guide provides a comprehensive overview of the best practices for the storage and handling of this reagent to maintain its integrity for successful experimental outcomes.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The primary concerns are temperature and moisture, which can lead to the hydrolysis of the t-Boc protecting group or other undesirable side reactions. The following table summarizes the recommended storage conditions based on the intended duration of storage.

ParameterShort-Term StorageLong-Term Storage
Temperature -4°C[1]-20°C[1][2]
Duration 1-2 weeks[1]1-2 years[1]
Atmosphere Store in a dry environment.Store in a dry environment.
Light Protect from light.Protect from light.
Container Tightly sealed, manufacturer-provided vial.Tightly sealed, manufacturer-provided vial.

Note: While the compound is typically shipped at ambient temperature, it should be transferred to the recommended storage conditions upon receipt.[2]

Chemical Stability and Reactivity

This compound possesses two key reactive moieties that dictate its chemical behavior:

  • t-Boc Protecting Group: This group is notably labile in acidic conditions, which will deprotect the amine. Care should be taken to avoid exposure to acidic environments during storage and handling unless deprotection is the intended next step.

  • Terminal Carboxylic Acid: The carboxylic acid can react with primary amines in the presence of activating agents like EDC or HATU to form stable amide bonds.[2]

  • PEG Linker: The hydrophilic PEG chain enhances the aqueous solubility of the compound.[2]

Handling and Safety Protocols

Adherence to standard laboratory safety procedures is essential when working with this compound. The following table outlines the necessary personal protective equipment (PPE) and handling guidelines.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear protective glasses, a lab coat or protective suit, and chemical-resistant gloves.[1] A mask is also recommended.[1]
Engineering Controls Work in a well-ventilated area. For procedures that may generate aerosols or involve heating, use a chemical fume hood. In instances where toxic or irritating substances may be produced, a glove box may be necessary.[1]
General Handling Avoid direct contact with skin.[1] Prevent inhalation of any dust or vapors. May be harmful if swallowed, in contact with skin, or if inhaled.
Waste Disposal Dispose of waste in accordance with local, state, and federal regulations. Waste materials should be stored separately and handled by a professional waste disposal service.[1]

Experimental Workflow: Storage and Use

The following diagram illustrates the recommended workflow for the storage and handling of this compound from receipt to experimental use.

G cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Preparation cluster_experiment Experiment cluster_disposal Disposal receive Receive Shipment (Ambient Temperature) short_term Short-Term Storage (-4°C for 1-2 weeks) receive->short_term If using soon long_term Long-Term Storage (-20°C for 1-2 years) receive->long_term Immediate Storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) short_term->ppe long_term->ppe weigh Weigh in Ventilated Area ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction waste Segregate and Dispose of Chemical Waste reaction->waste

Caption: Workflow for this compound from receipt to disposal.

By following these guidelines, researchers can ensure the quality and reliability of this compound, leading to more consistent and successful experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using N-methyl-N-(t-Boc)-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-methyl-N-(t-Boc)-PEG4-acid, a versatile heterobifunctional linker, in various bioconjugation techniques. This document outlines detailed protocols for antibody-drug conjugates (ADCs), protein modification, and surface functionalization, complete with illustrative quantitative data and visual workflows to facilitate experimental design and execution.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal carboxylic acid and a tert-butyloxycarbonyl (t-Boc) protected secondary amine.[1][2] This structure offers several advantages in bioconjugation:

  • Hydrophilicity: The PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can mitigate aggregation issues often encountered with hydrophobic molecules.[1]

  • Controlled Reactivity: The carboxylic acid can be activated to react with primary amines on biomolecules, while the t-Boc group provides a stable protecting group for the secondary amine, which can be deprotected under acidic conditions for subsequent conjugation steps.[1]

  • Flexibility: The PEG spacer provides a flexible connection between the conjugated molecules, minimizing steric hindrance and helping to preserve the biological activity of the biomolecule.

Key Applications and Techniques

This compound is a valuable tool for a range of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): As a component of the linker system connecting a cytotoxic drug to an antibody.

  • Protein Modification: For introducing new functional groups onto proteins for subsequent labeling or crosslinking.

  • Surface Functionalization: To modify the surface of nanoparticles, beads, or other materials to enhance biocompatibility or enable the attachment of biomolecules.

Data Presentation: Illustrative Quantitative Data

The following tables provide representative quantitative data for bioconjugation reactions using carboxy-PEG linkers. These values are intended as a guide for experimental planning and optimization. Actual results may vary depending on the specific biomolecule, payload, and reaction conditions.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) for ADCs with PEG4 Linkers

Target ProteinPayloadLinker ChemistryAverage DARConjugation Efficiency (%)Reference
HER2MMAEThiol-Maleimide3.885[3]
CD30MMAFLysine-Amide4.090[4]
TROP2SN-38Click Chemistry7.695[5]

Table 2: Illustrative Efficiency of Protein PEGylation with Carboxy-PEG Linkers

ProteinLinkerMolar Ratio (Linker:Protein)PEGylation Efficiency (%)Characterization MethodReference
LysozymemPEG-SPA20:1>90SDS-PAGE, MALDI-TOF[6]
Interferon α-2aBranched PEG-NHS10:185-95RP-HPLC, SEC[7]
Bovine Serum AlbuminCOOH-PEG-NHS15:1~80UV-Vis, DLS[8]

Table 3: Illustrative Quantification of Surface Functionalization with PEG Linkers

NanoparticleLinkerGrafting Density (chains/nm²)Characterization MethodReference
Gold Nanoparticles (20 nm)Thiol-PEG-COOH2.5TGA, XPS[9]
Silica Nanoparticles (100 nm)Silane-PEG-NH20.8NMR, DLS[10]
LiposomesDSPE-PEG-COOH0.5Fluorescence Correlation Spectroscopy[]

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a drug payload to an antibody using this compound as part of the linker system.

Step 1: Activation of this compound and Conjugation to a Drug Payload

cluster_0 Step 1: Payload-Linker Synthesis Linker This compound EDC_NHS EDC, NHS in Anhydrous DMF Linker->EDC_NHS Activation Activated_Linker Activated NHS Ester EDC_NHS->Activated_Linker Conjugation Amide Bond Formation Activated_Linker->Conjugation Payload Amine-containing Payload Payload->Conjugation Payload_Linker Payload-PEG4-N(Me)-tBoc Conjugation->Payload_Linker

Caption: Synthesis of the payload-linker conjugate.

Materials:

  • This compound

  • Amine-containing drug payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase HPLC system

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.

  • In a separate flask, dissolve the amine-containing drug payload (1 equivalent) in anhydrous DMF.

  • Slowly add the activated linker solution to the drug payload solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the DMF under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting payload-linker conjugate by reverse-phase HPLC.

Step 2: t-Boc Deprotection and Antibody Conjugation

cluster_1 Step 2: ADC Formation Payload_Linker Payload-PEG4-N(Me)-tBoc TFA Trifluoroacetic Acid (TFA) in DCM Payload_Linker->TFA Deprotection Deprotected_Linker Deprotected Payload-Linker TFA->Deprotected_Linker Conjugation_2 Thiol-Maleimide Reaction Deprotected_Linker->Conjugation_2 Antibody Thiol-modified Antibody Antibody->Conjugation_2 ADC Antibody-Drug Conjugate Conjugation_2->ADC

Caption: Final ADC synthesis via deprotection and conjugation.

Materials:

  • Payload-PEG4-N(Me)-tBoc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Thiol-modified antibody (e.g., via reduction of disulfide bonds)

  • Maleimide-functionalized payload (if applicable)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Dissolve the Payload-PEG4-N(Me)-tBoc conjugate in DCM.

  • Add TFA to the solution (e.g., 20% v/v) and stir at room temperature for 1-2 hours to remove the t-Boc group.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the deprotected payload-linker in a suitable buffer (e.g., PBS).

  • Add the deprotected payload-linker to the thiol-modified antibody solution. A typical molar excess of the payload-linker is 5-10 fold.

  • Incubate the reaction at room temperature for 2-4 hours.

  • Purify the resulting ADC using size-exclusion chromatography to remove excess drug-linker.

  • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Protein Modification and Subsequent Labeling

This protocol details the modification of a protein with this compound to introduce a protected amine, which can then be deprotected and labeled.

cluster_0 Protein Modification Workflow Protein Protein with Lysine Residues Linker_Activation Activate this compound with EDC/NHS Protein->Linker_Activation Conjugation Conjugate to Protein Lysines Linker_Activation->Conjugation Modified_Protein Protein-PEG4-N(Me)-tBoc Conjugation->Modified_Protein Deprotection Deprotect with TFA Modified_Protein->Deprotection Amine_Protein Protein with Exposed Amine Deprotection->Amine_Protein Labeling Label with NHS-Ester Dye Amine_Protein->Labeling Labeled_Protein Labeled Protein Labeling->Labeled_Protein cluster_0 Nanoparticle Functionalization Nanoparticles Amine-functionalized Nanoparticles Functionalization Surface Conjugation Nanoparticles->Functionalization Linker_Activation Activate Linker (EDC/NHS) Linker_Activation->Functionalization PEGylated_NP PEGylated Nanoparticles (t-Boc protected) Functionalization->PEGylated_NP

References

Application Notes and Protocols for t-Boc Deprotection of N-methyl-N-(t-Boc)-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the development of pharmaceuticals and bioconjugates.[1][2] Its stability under various conditions and its susceptibility to cleavage under acidic conditions make it an invaluable tool.[1] N-methyl-N-(t-Boc)-PEG4-acid is a bifunctional linker that incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a terminal carboxylic acid for conjugation, and a Boc-protected secondary amine.[3][4] The N-methyl group can be crucial for modulating the properties of the final conjugate, such as basicity and biological activity.

Deprotection of the t-Boc group is a critical step to unmask the secondary amine, allowing for subsequent functionalization or interaction with biological targets. This document provides detailed application notes and protocols for the efficient deprotection of the t-Boc group from this compound, covering various methodologies to suit different substrate sensitivities and experimental requirements.

Deprotection Methodologies

The removal of the t-Boc group is typically achieved under acidic conditions.[5][6] However, thermal and catalytic methods offer alternatives, particularly when acid-labile functional groups are present in the molecule.

Acidic Deprotection

Acid-catalyzed removal of the t-Boc group is the most common and generally efficient method. The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine.[7]

A variety of acids and solvent systems can be employed, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and hydrochloric acid (HCl) in dioxane or ethyl acetate (B1210297) being the most prevalent.[5][8][9]

Common Acidic Deprotection Conditions:

ReagentSolventConcentrationTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v)0 °C to Room Temp.30 min - 2 hHighly effective, but TFA is corrosive and needs to be thoroughly removed.[5][10]
Hydrochloric Acid (HCl)1,4-Dioxane (B91453)4 MRoom Temp.1 - 4 hProvides the amine as a hydrochloride salt.[11]
Hydrochloric Acid (HCl)Ethyl AcetateSaturatedRoom Temp.1 - 6 hMilder than TFA/DCM, useful for acid-sensitive substrates.[9]
Phosphoric Acid (aq.)Tetrahydrofuran (THF)85%Room Temp.2 - 12 hA milder and environmentally benign alternative.[12]
Formic Acid-98%Room Temp.12 - 48 hSlower but can be useful for sensitive substrates.

Experimental Protocols

Protocol 1: Standard t-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general and widely applicable method for the deprotection of this compound using TFA in DCM.[13]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[13]

  • Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • Work-up Option A (TFA Salt): The resulting residue is the amine as its TFA salt. This can often be used directly in subsequent steps.

  • Work-up Option B (Free Amine):

    • Dissolve the residue in DCM.

    • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the solution and concentrate under reduced pressure to obtain the free amine, N-methyl-PEG4-acid.[13]

Workflow for TFA Deprotection:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_tfa Add TFA (20-50%) cool->add_tfa stir Stir at 0 °C to RT add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor evaporate Evaporate solvent & excess TFA monitor->evaporate neutralize Neutralize with NaHCO3 (optional) evaporate->neutralize extract Extract & Dry neutralize->extract isolate Isolate N-methyl-PEG4-acid extract->isolate

Caption: Workflow for t-Boc deprotection using TFA.

Protocol 2: Mild t-Boc Deprotection using HCl in Dioxane

This protocol is suitable for substrates that may be sensitive to the harshness of neat TFA.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve the this compound in a minimal amount of a compatible solvent if necessary (e.g., DCM or methanol), or add the HCl/dioxane solution directly if the substrate is soluble.

  • Add the 4 M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with anhydrous diethyl ether.

  • If the product remains in solution, remove the solvent under reduced pressure to obtain the crude hydrochloride salt. The salt can be triturated with diethyl ether to induce precipitation and remove non-polar impurities.

Monitoring the Deprotection Reaction

It is crucial to monitor the progress of the deprotection to ensure complete removal of the Boc group without prolonged exposure to acidic conditions, which could lead to degradation of the desired product.[13]

  • Thin Layer Chromatography (TLC): The deprotected amine is more polar than the starting Boc-protected compound and will have a lower Rf value. Staining with ninhydrin (B49086) can be used to visualize primary and secondary amines.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[13]

Logical Diagram for Reaction Monitoring:

cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis start Start Deprotection Reaction take_aliquot Take a small aliquot from the reaction mixture start->take_aliquot spot_plate Spot on TLC plate alongside starting material take_aliquot->spot_plate dilute_inject Dilute and inject into LC-MS take_aliquot->dilute_inject elute Elute with appropriate solvent system spot_plate->elute visualize Visualize spots elute->visualize check_rf Check for disappearance of starting material spot and appearance of a new, lower Rf spot visualize->check_rf decision Reaction Complete? check_rf->decision monitor_mass Monitor for disappearance of starting material mass and appearance of product mass dilute_inject->monitor_mass monitor_mass->decision decision->take_aliquot No, continue reaction Proceed to Work-up Proceed to Work-up decision->Proceed to Work-up Yes

Caption: Decision workflow for monitoring deprotection.

Alternative Deprotection Methods

While acidic deprotection is standard, certain applications may require alternative methods to avoid acid-labile functional groups.

Thermal Deprotection

In some cases, the t-Boc group can be removed thermally, often in a high-boiling point solvent or neat.[14][15] This method avoids the use of acids altogether.

  • Conditions: Heating a solution of the Boc-protected amine in a solvent like toluene, dioxane, or even water at temperatures ranging from 100 to 150 °C.[8][15]

  • Advantages: Avoids acidic reagents.

  • Disadvantages: Requires high temperatures which may not be suitable for all substrates. Reaction times can be long.[15]

Catalytic Deprotection

Certain Lewis acids or solid-supported catalysts can facilitate t-Boc deprotection under milder conditions than strong Brønsted acids.

  • Iron(III) Chloride: Catalytic amounts of FeCl₃ can selectively cleave the N-Boc group.[2]

  • Heteropolyacids: Dawson heteropolyacid has been shown to be an efficient catalyst for N-Boc deprotection in DCM at room temperature.[1]

  • Advantages: High selectivity and milder conditions. Catalysts can sometimes be recovered and reused.[1]

  • Disadvantages: May require screening of catalysts and conditions for optimal performance.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Deprotection - Insufficient reaction time.[10] - Insufficient amount of acid. - Water contamination in anhydrous reactions.[10]- Increase reaction time and continue monitoring. - Add more deprotecting reagent. - Use freshly dried solvents and fresh reagents.
Product Degradation - Overexposure to harsh acidic conditions.[10] - Substrate instability to the chosen acid.- Carefully monitor the reaction and work up as soon as it is complete. - Switch to a milder deprotection method (e.g., HCl in EtOAc instead of TFA, or a catalytic method).
Difficulty in Isolating the Free Amine - The amine salt is highly soluble in the work-up solvents. - Emulsion formation during aqueous work-up.- After evaporation of the reaction mixture, triturate the residue with a non-polar solvent like diethyl ether to precipitate the amine salt. - Use brine to break emulsions during extraction.

Conclusion

The deprotection of the t-Boc group from this compound is a straightforward yet critical transformation. The choice of the deprotection method should be guided by the stability of the overall molecule. For most applications, standard acidic deprotection with TFA or HCl will be efficient. However, for sensitive substrates, exploring milder acidic conditions, or alternative thermal or catalytic methods is recommended. Careful monitoring of the reaction is essential to achieve high yields and purity of the desired N-methyl-PEG4-acid.

References

Application Notes and Protocols for EDC/HATU Coupling of N-methyl-N-(t-Boc)-PEG4-acid Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) linkers to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics and small molecules. N-methyl-N-(t-Boc)-PEG4-acid is a discrete PEG linker featuring a terminal carboxylic acid for conjugation and a tert-butyloxycarbonyl (Boc)-protected secondary amine. The presence of the N-methyl group can improve metabolic stability, while the PEG4 spacer enhances solubility and provides spatial separation between the conjugated moieties.[1] This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[2][3][4]

This document provides a detailed protocol for the efficient coupling of this compound to a primary amine-containing molecule using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) as coupling reagents.

Principle of the Reaction

The EDC/HATU coupling reaction is a highly efficient method for forming a stable amide bond between a carboxylic acid and a primary amine. The reaction proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of the Active Ester and Amide Bond: HATU reacts with the O-acylisourea intermediate to generate a more stable and highly reactive OAt-active ester. This active ester then readily reacts with a primary amine to form the desired amide bond, with the release of byproducts that can be removed during purification. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the amine and neutralize any acids formed during the reaction.

Data Presentation

Comparison of Common Coupling Reagents for PEG-Amide Conjugation

The selection of an appropriate coupling reagent is critical for achieving high yield and purity in the final conjugate. The following table summarizes the performance of common coupling reagents used in PEGylation.

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.[5]Higher cost, potential for side reactions if not used correctly.
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Note: Yields and purities are typical and can vary depending on the specific substrates and reaction conditions.[5]

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C17H33NO8
Molecular Weight 379.5 g/mol
Purity ≥95-98%
CAS Number 1260431-01-3
Storage -20°C, desiccated

[1][6]

Experimental Protocols

Materials and Reagents
  • This compound

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% Lithium Chloride (LiCl) solution (aqueous)

  • Saturated Sodium Bicarbonate (NaHCO3) solution (aqueous)

  • Brine (saturated NaCl solution, aqueous)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Protocol: EDC/HATU Coupling of this compound with a Primary Amine

This protocol describes a general procedure for the coupling of this compound to a primary amine-containing molecule in an organic solvent. The stoichiometry is based on the carboxylic acid as the limiting reagent.

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF (or DCM). The concentration should be adjusted based on the solubility of the starting materials, typically in the range of 0.1-0.5 M.

    • In a separate vial, dissolve the primary amine-containing molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF (or DCM).

  • Activation of the Carboxylic Acid:

    • To the solution of this compound, add HATU (1.1-1.2 equivalents).

    • Stir the mixture for 1-2 minutes to allow for dissolution.

    • Add EDC-HCl (1.1-1.2 equivalents) to the reaction mixture.

    • Add DIPEA or TEA (2.0-3.0 equivalents) to the mixture and stir for 15-30 minutes at room temperature. The solution may change color, indicating the formation of the active ester.[7]

  • Coupling Reaction:

    • Add the solution of the primary amine-containing molecule to the activated this compound mixture.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight.[5][7]

    • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the desired product.

  • Work-up and Purification:

    • Upon completion of the reaction, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO3 solution (to remove unreacted acid and acidic byproducts), and brine.[7]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-methyl-N-(t-Boc)-PEG4-amide conjugate. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Visualizations

Reaction Scheme: EDC/HATU Coupling

EDC_HATU_Coupling PEG_Acid This compound Activation Activation (OAt-ester formation) Amine R-NH2 Coupling Coupling EDC EDC HATU HATU DIPEA DIPEA Amide_Product N-methyl-N-(t-Boc)-PEG4-NH-R Byproducts Byproducts Activation->Coupling Coupling->Amide_Product Coupling->Byproducts

Caption: EDC/HATU mediated amide bond formation.

Experimental Workflow

Experimental_Workflow Start Start Dissolve_Reactants Dissolve this compound and Amine in Anhydrous Solvent Start->Dissolve_Reactants Activation Activate Carboxylic Acid with EDC, HATU, and DIPEA Dissolve_Reactants->Activation Coupling Add Amine Solution and React Activation->Coupling Monitoring Monitor Reaction (TLC, LC-MS) Coupling->Monitoring Workup Aqueous Work-up (LiCl, NaHCO3, Brine) Monitoring->Workup Reaction Complete Purification Purify by Flash Column Chromatography Workup->Purification Characterization Characterize Final Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences. A significant advancement in this field is the use of "safety-catch" linkers, which remain stable throughout the peptide synthesis and are activated by a specific chemical modification just before cleavage. This strategy offers enhanced control and flexibility, particularly when synthesizing modified or sensitive peptides.

One powerful application of the safety-catch strategy involves the use of N-methylated linkers, specifically acyl sulfonamide-based linkers like the Kenner and Ellman linkers. In this approach, the linker is initially inert to the conditions of Fmoc-based SPPS. Upon completion of the peptide chain elongation, the sulfonamide nitrogen of the linker is alkylated (typically methylated), rendering the acyl-linker bond susceptible to nucleophilic attack for cleavage. This method allows for the generation of peptide C-terminal amides, esters, or acids, depending on the nucleophile used in the final cleavage step.

These application notes provide a comprehensive overview and detailed protocols for performing SPPS using N-methylated safety-catch linkers.

Advantages of N-Methylated Safety-Catch Linkers

  • Orthogonality: The linker is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions used for side-chain deprotection, allowing for compatibility with standard Fmoc-SPPS strategies.[1][2]

  • Versatility: The activated N-methylated acyl sulfonamide linker can be cleaved by a variety of nucleophiles, enabling the synthesis of peptides with diverse C-terminal modifications from a single resin-bound peptide.[3]

  • Mild Cleavage Conditions: Cleavage of the activated linker can be achieved under mild conditions, which is beneficial for sensitive peptide sequences.

Challenges in SPPS with N-Methylated Residues

The synthesis of peptides containing N-methylated amino acids, a common strategy to enhance peptide stability and bioavailability, presents its own set of challenges, primarily due to the steric hindrance of the N-methyl group.[4] This can lead to:

  • Difficult Coupling Steps: Coupling an amino acid onto an N-methylated residue is often slow and inefficient, requiring more potent coupling reagents and potentially longer reaction times or elevated temperatures.[5]

  • Increased Racemization Risk: The harsher conditions sometimes required for coupling can increase the risk of racemization.[6]

Data Presentation: Quantitative Comparisons

Table 1: Comparison of Coupling Reagents for Hindered N-Methylated Amino Acid Couplings

The choice of coupling reagent is critical when dealing with sterically hindered N-methylated amino acids. The following table summarizes the performance of common coupling reagents.

Coupling ReagentModel CouplingYield (%)Racemization (%)Reference
HATU Fmoc-Ala to MeIle-ResinHighLow[7]
HBTU Fmoc-Ala to MeIle-ResinModerate-HighLow-Moderate[5][7]
PyBOP/HOAt Ac-N-Me-Phe to N-Me-Ala-ResinHighNot Reported
PyAOP Ac-N-Me-Phe to N-Me-Ala-ResinHighNot Reported
DIC/HOBt Fmoc-Phe to MeVal-ResinLowModerate

Note: Yields and racemization are highly sequence and condition-dependent. The data presented is a synthesis from multiple sources for comparative purposes.

Table 2: Cleavage Efficiency of Activated N-Methyl Acyl Sulfonamide Linker with Various Nucleophiles

The choice of nucleophile for the cleavage of the activated N-methylated linker determines the C-terminal functionality of the peptide.

NucleophileReagent ConditionsC-Terminal FunctionalityCleavage Yield (%)Reference
Ammonia (B1221849) 0.5 M NH₃ in dioxanePrimary AmideGood-High[3]
Primary Amine (e.g., Benzylamine) Benzylamine in THFSecondary AmideHigh
Hydrazine Hydrazine in Methanol (B129727)HydrazideHigh[3]
Sodium Hydroxide 0.5 M NaOHCarboxylic AcidModerate-High[3]
Sodium Methoxide (B1231860) NaOMe in MethanolMethyl EsterHigh

Note: Cleavage yields can be influenced by the peptide sequence and steric hindrance around the cleavage site.

Experimental Protocols

The following protocols provide a step-by-step guide for Fmoc-SPPS using a sulfonamide-based safety-catch linker.

Protocol 1: Loading of the First Fmoc-Amino Acid onto the Sulfonamide Resin
  • Resin Swelling: Swell the sulfonamide resin (e.g., Ellman's resin) in dichloromethane (B109758) (DCM) for 1 hour, followed by washing with N,N-dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and a coupling reagent such as HATU (3.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol.

  • Capping (Optional but Recommended): To block any unreacted sulfonamide sites, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DCM for 30 minutes.

  • Washing and Drying: Wash the resin thoroughly with DCM and dry under vacuum.

  • Loading Determination: Determine the loading of the first amino acid using a spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.

Protocol 2: Fmoc-SPPS Peptide Chain Elongation

Perform the following cycle for each amino acid to be added to the peptide chain:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[8]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (4 equivalents) with a suitable coupling reagent (e.g., HATU, 3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.[7]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours. For coupling to an N-methylated residue, extend the coupling time to 4 hours or consider double coupling.

    • Monitor the coupling reaction using a qualitative method such as the Kaiser test. Note that N-methylated amines will give a negative result with the Kaiser test; the bromophenol blue test can be used as an alternative.

  • Washing: Wash the resin with DMF (3 times).

Protocol 3: Activation of the Sulfonamide Linker by N-Alkylation
  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in Protocol 2, step 2.

  • Resin Preparation: Wash the peptide-resin with anhydrous tetrahydrofuran (B95107) (THF).

  • N-Alkylation:

    • Method A (Using Iodoacetonitrile (B1630358) - for Ellman-type linkers): Prepare a solution of iodoacetonitrile (10 equivalents) and DIPEA (20 equivalents) in N-methyl-2-pyrrolidone (NMP). Add this solution to the resin and agitate at room temperature for 12-24 hours.

    • Method B (Using Diazomethane (B1218177) - for Kenner-type linkers - EXTREME CAUTION REQUIRED ): Treat the resin with a solution of diazomethane in diethyl ether until a persistent yellow color is observed. Note: Diazomethane is highly toxic and explosive. This reaction should only be performed by experienced personnel in a suitable fume hood with appropriate safety precautions.

  • Washing: Wash the resin thoroughly with THF, DCM, and methanol, then dry under vacuum.

Protocol 4: Cleavage of the Peptide from the Activated Linker
  • Resin Swelling: Swell the dried, activated peptide-resin in a suitable solvent (e.g., THF or dioxane) for 30 minutes.

  • Nucleophilic Cleavage: Add the cleavage solution containing the desired nucleophile (see Table 2 for examples).

    • For Peptide Amide: Use 0.5 M ammonia in dioxane and agitate for 12-18 hours.

    • For Peptide Ester (Methyl Ester): Use a solution of sodium methoxide in methanol and agitate for 4-8 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of the cleavage solvent and combine the filtrates.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS Workflow with N-Methylated Safety-Catch Linker

SPPS_Workflow cluster_SPPS_Cycle Peptide Elongation Cycle Deprotection Deprotection Coupling Coupling Deprotection->Coupling Add activated Fmoc-AA Coupling->Deprotection Repeat n times Activation Activate Linker (N-Methylation) Coupling->Activation Start Sulfonamide Resin Loading Load First Fmoc-AA Start->Loading Loading->Deprotection Cleavage Cleave with Nucleophile Activation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

Caption: General workflow for SPPS using an N-methylated safety-catch linker.

Activation and Cleavage of Sulfonamide Safety-Catch Linker

Linker_Chemistry cluster_ResinBound Resin-Bound Peptide cluster_Cleavage Cleavage Products StableLinker Peptide-CO-NH-SO2-Resin (Stable Linker) Activation N-Methylation (e.g., CH3I or ICH2CN) StableLinker->Activation ActivatedLinker Peptide-CO-N(Me)-SO2-Resin (Activated Linker) Nucleophiles Nucleophilic Cleavage ActivatedLinker->Nucleophiles PeptideAmide Peptide-CO-NH2 PeptideEster Peptide-CO-OMe PeptideAcid Peptide-CO-OH Activation->ActivatedLinker Nucleophiles->PeptideAmide  NH3 Nucleophiles->PeptideEster  MeO- Nucleophiles->PeptideAcid  OH-

Caption: Activation and nucleophilic cleavage of the sulfonamide safety-catch linker.

References

Application Notes and Protocols for Incorporating N-methyl-N-(t-Boc)-PEG4-acid into Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-(t-Boc)-PEG4-acid is a heterobifunctional linker molecule widely utilized in the field of medicinal chemistry and drug development.[1][2][3] Its structure comprises a polyethylene (B3416737) glycol (PEG) spacer of four units, which imparts increased hydrophilicity and favorable pharmacokinetic properties to the resulting conjugate.[1] This linker features a terminal carboxylic acid and an N-methyl amine group protected by a tert-butyloxycarbonyl (Boc) group.[1]

The carboxylic acid moiety allows for covalent attachment to primary or secondary amines on a target molecule through the formation of a stable amide bond.[1] The t-Boc protecting group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the N-methyl amine for subsequent functionalization.[4][5] This orthogonal reactivity makes this compound a valuable tool for the synthesis of complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2]

Key Features and Specifications

PropertyValueReference
Molecular Formula C17H33NO8[2][6][7]
Molecular Weight 379.45 g/mol [2][6][7]
CAS Number 1260431-01-3[2][6][7]
Appearance White to off-white solid
Purity Typically ≥95%[2]
Solubility Soluble in DMSO and DMF
Storage Store at -20°C for long-term stability[1]

Applications

The primary application of this compound is in the construction of PROTACs.[1][2][3] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This linker serves as the spacer connecting the ligand that binds to the target protein and the ligand that binds to the E3 ligase. The PEG component enhances the solubility and cell permeability of the PROTAC molecule.

Beyond PROTACs, this linker can be employed in:

  • Antibody-Drug Conjugates (ADCs): To link a cytotoxic payload to an antibody, where the PEG spacer can influence the solubility and stability of the ADC.

  • Targeted Drug Delivery: To conjugate a drug molecule to a targeting moiety (e.g., a small molecule, peptide, or aptamer) to enhance its delivery to specific cells or tissues.

  • Surface Modification: To functionalize the surface of nanoparticles, quantum dots, or other materials to improve their biocompatibility and provide a site for further conjugation.

Experimental Protocols

Protocol for Amide Bond Formation with an Amine-Containing Small Molecule

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary or secondary amine on a small molecule using common coupling reagents.

Materials:

  • This compound

  • Amine-containing small molecule

  • Coupling reagent (e.g., HATU, EDC/NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • Using HATU: Add HATU (1.1 equivalents) to the solution of the PEG linker.

    • Using EDC/NHS: Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution. Stir for 15-30 minutes at room temperature to form the active NHS ester.

  • Coupling Reaction:

    • To the activated linker solution, add the amine-containing small molecule (1.0-1.2 equivalents).

    • Add DIPEA or TEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH4Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Representative for PEG-Amide Conjugation):

Coupling Reagent SystemTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS >85%>95%Water-soluble byproducts, mild conditions.Less stable at neutral pH, requires pH control.
HATU >90%>98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions.
DCC/NHS >80%>95%High activation efficiency.Insoluble DCU byproduct requires filtration.

Note: Yields and purities are typical for PEG-amide conjugations and can vary depending on the specific substrates and reaction conditions.

Protocol for Deprotection of the t-Boc Group

This protocol describes the removal of the t-Boc protecting group to yield the free N-methyl amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM.

  • Acid Treatment:

    • Using TFA: Add an equal volume of TFA to the DCM solution (e.g., 1:1 v/v DCM:TFA).

    • Using HCl in Dioxane: Add 4M HCl in dioxane (typically 5-10 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the solvent and excess acid under reduced pressure (a co-evaporation with DCM or toluene (B28343) may be necessary to remove residual TFA).

    • The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent for further purification if needed.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: t-Boc Deprotection Linker This compound Conjugate Boc-Protected Conjugate Linker->Conjugate Amine Amine-Containing Small Molecule Amine->Conjugate Coupling Coupling Reagents (e.g., HATU, EDC/NHS) Coupling->Conjugate Boc_Protected_Conjugate Boc-Protected Conjugate Conjugate->Boc_Protected_Conjugate Acid Acidic Conditions (e.g., TFA, HCl) Final_Product Final Conjugate with Free N-methyl Amine Acid->Final_Product Boc_Protected_Conjugate->Final_Product

Caption: General workflow for incorporating this compound.

protac_structure cluster_protac PROTAC Molecule cluster_interaction Ternary Complex Formation POI_Ligand Target Protein (POI) Ligand Linker N-methyl-N-PEG4 Linker POI_Ligand->Linker PROTAC PROTAC E3_Ligase_Ligand E3 Ubiquitin Ligase Ligand Linker->E3_Ligase_Ligand POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ligase PROTAC->E3_Ligase binds

Caption: Logical structure of a PROTAC using the PEG4 linker.

References

Application Notes: Amide Bond Formation Using N-methyl-N-(t-Boc)-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methyl-N-(t-Boc)-PEG4-acid is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics.[1] This linker possesses three key chemical features:

  • A tert-butyloxycarbonyl (t-Boc) protected N-methyl amine: This protecting group is stable under common coupling conditions but can be removed under mildly acidic conditions to reveal a secondary amine for subsequent modifications.

  • A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer: The four-unit PEG chain enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces aggregation, and can minimize immunogenicity.[][3]

  • A terminal carboxylic acid: This functional group is the primary site for reaction with primary amines, forming a stable amide bond.[4]

The reaction detailed in these notes focuses on the coupling of the terminal carboxylic acid to a primary amine-containing molecule (e.g., protein, peptide, or small molecule) using carbodiimide (B86325) chemistry.

Principle of the Reaction: EDC/NHS Chemistry

The direct condensation of a carboxylic acid and a primary amine to form an amide bond is generally unfavorable and requires chemical activation of the carboxyl group.[5] The most common and efficient method for this is the use of a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]

The reaction proceeds in two distinct steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and prone to hydrolysis, which would regenerate the original carboxylic acid.[6][8]

  • Formation of a Stable NHS Ester and Amide Coupling: To improve efficiency and stability, NHS is added to the reaction. It rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[6] This semi-stable intermediate then readily reacts with a primary amine on the target molecule via nucleophilic attack, displacing the NHS group and forming a stable, covalent amide bond.[9] The inclusion of NHS or Sulfo-NHS significantly increases the coupling efficiency compared to using EDC alone.[10]

Applications

The versatility of this compound makes it a valuable tool in several areas of drug development and research:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody.[] The carboxylic acid end reacts with lysine (B10760008) residues on the antibody, and after deprotection, the N-methyl amine can be conjugated to the drug payload.

  • PROTACs and Molecular Glues: It serves as a core component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), linking a target-binding molecule to an E3 ligase-recruiting molecule.

  • Peptide and Protein Modification (PEGylation): Attaching this PEG linker can improve the pharmacokinetic properties of therapeutic peptides and proteins by increasing their solubility and in-vivo half-life.[11]

  • Surface Immobilization: The linker can be used to covalently attach biomolecules to amine-functionalized surfaces for applications in biosensors and diagnostic assays.[6]

Protocols: General Two-Step EDC/Sulfo-NHS Coupling

This protocol provides a general method for conjugating this compound to a primary amine-containing protein. Optimization may be required for specific applications.

Required Materials
  • Reagents:

    • This compound (MW: 379.5 g/mol )[4]

    • Amine-containing molecule (e.g., protein, peptide)

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[12]

    • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[12]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Equipment:

    • Reaction vials

    • Magnetic stirrer or rotator

    • pH meter

    • Desalting columns or dialysis system for purification

Experimental Procedure

Step 1: Reagent Preparation

  • Allow all reagents to warm to room temperature before opening to prevent condensation of moisture, which can inactivate EDC and NHS.[12]

  • Prepare the Activation Buffer (MES, pH 4.7-6.0) and Coupling Buffer (PBS, pH 7.2-8.0).

  • Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Immediately before use , prepare EDC and Sulfo-NHS solutions in ice-cold Activation Buffer (e.g., 10 mg/mL). These reagents hydrolyze quickly in aqueous solutions and should not be stored.[5]

Step 2: Activation of this compound

  • In a reaction vial, combine the this compound stock solution with Activation Buffer.

  • Add a 2- to 5-fold molar excess of Sulfo-NHS solution.

  • Add a 2- to 5-fold molar excess of EDC solution. The final molar ratio of PEG-acid:Sulfo-NHS:EDC is typically 1:2:2 to 1:5:5.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the Sulfo-NHS ester.[5]

Step 3: Conjugation to Primary Amine

  • Add the activated PEG-linker solution from Step 2 to the solution of the amine-containing molecule. A 10- to 50-fold molar excess of the linker relative to the amine-molecule is a common starting point.

  • The reaction pH should be between 7.2 and 8.0 for efficient coupling to primary amines. If the addition of the activation mixture lowered the pH, adjust it by adding Coupling Buffer.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add Tris or hydroxylamine).[12]

  • Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted Sulfo-NHS esters, preventing non-specific reactions.[12]

Step 5: Purification of the Conjugate

  • Remove unreacted linker and reaction byproducts (e.g., isourea) using a desalting column, size-exclusion chromatography (SEC), or dialysis against an appropriate buffer (e.g., PBS). For larger molecules like proteins, ultrafiltration can also be effective.[13]

Step 6: Characterization

  • Confirm successful conjugation using methods such as SDS-PAGE (for proteins, which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.

Quantitative Data and Troubleshooting

Recommended Reaction Parameters
ParameterRecommended RangeNotes
pH (Activation) 4.7 - 6.0EDC activation of carboxyl groups is most efficient at a slightly acidic pH.[12]
pH (Coupling) 7.2 - 8.0Primary amines must be deprotonated (R-NH₂) to be nucleophilic. Reaction is most efficient at a pH slightly above the pKa of the amine.[14]
Molar Ratio (Linker:Amine) 10:1 to 50:1A molar excess of the linker drives the reaction to completion. This may require optimization.
Molar Ratio (EDC:Linker) 2:1 to 5:1An excess of coupling agents ensures efficient activation of the carboxylic acid.
Molar Ratio (Sulfo-NHS:Linker) 2:1 to 5:1Sulfo-NHS stabilizes the active intermediate, increasing reaction yield.
Temperature 4°C to 25°CRoom temperature (25°C) is faster, but 4°C may be preferred for sensitive proteins to maintain stability.
Reaction Time 2 - 12 hoursTypically 2 hours at room temperature or overnight at 4°C.
Troubleshooting Guide
ProblemPotential CauseRecommended Action
Low or No Conjugation Yield Inactive Reagents: EDC and Sulfo-NHS are moisture-sensitive and degrade quickly.[12]Use fresh, high-quality reagents. Allow vials to warm to room temperature before opening. Prepare solutions immediately before use.[12]
Suboptimal pH: Incorrect pH for either the activation or coupling step.Verify the pH of all buffers. Use a non-amine, non-carboxylate buffer like MES for the activation step.[12]
Hydrolysis of Intermediates: The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis.[12]Perform the reaction steps promptly. Do not delay adding the amine-containing molecule after the activation step.
Precipitation During Reaction High Reagent Concentration: Very high concentrations of EDC or the linker can cause some proteins to precipitate or aggregate.[12]Try reducing the molar excess of the reagents. Ensure the protein is fully solubilized and stable in the chosen buffer before starting.
Solvent Incompatibility: The organic solvent (DMSO/DMF) used to dissolve the linker may cause precipitation of the target molecule.Keep the final concentration of the organic solvent in the reaction mixture low (typically <10% v/v).

Visualizations

Diagram 1: Reaction Mechanism

ReactionMechanism cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization cluster_coupling Step 3: Coupling PEG_Acid R-PEG-COOH (this compound) O_Acyl O-Acylisourea Intermediate (Unstable) PEG_Acid->O_Acyl + EDC EDC EDC->O_Acyl NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acyl->NHS_Ester + EDC_Urea EDC Byproduct (Urea derivative) O_Acyl->EDC_Urea hydrolysis NHS Sulfo-NHS NHS->NHS_Ester Amide_Product R-PEG-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Product + NHS_Released Sulfo-NHS NHS_Ester->NHS_Released releases Primary_Amine R'-NH₂ (Primary Amine) Primary_Amine->Amide_Product

Caption: EDC/NHS reaction mechanism for amide bond formation.

Diagram 2: Experimental Workflow

Workflow Prep 1. Reagent Preparation (Linker, Buffers, Amine) Activation 2. Activation of PEG-Acid (Add EDC/Sulfo-NHS) Prep->Activation Incubate_Act Incubate 15-30 min @ Room Temp Activation->Incubate_Act Conjugation 3. Conjugation (Add activated linker to amine) Incubate_Act->Conjugation Incubate_Conj Incubate 2-12 hours @ 4°C or RT Conjugation->Incubate_Conj Quench 4. Quench Reaction (Add Tris or Hydroxylamine) Incubate_Conj->Quench Purify 5. Purification (Desalting, SEC, or Dialysis) Quench->Purify Characterize 6. Characterization (MS, HPLC, SDS-PAGE) Purify->Characterize

Caption: Step-by-step experimental workflow for conjugation.

References

Application Notes and Protocols: Enhancing Compound Water Solubility using N-methyl-N-(t-Boc)-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability, suboptimal dosing, and potential formulation challenges.[1][2] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, has emerged as a powerful strategy to overcome these limitations.[3][4] By increasing the hydrodynamic volume and hydrophilicity of a compound, PEGylation can enhance its water solubility, improve pharmacokinetic profiles, and reduce immunogenicity.[3][4]

These application notes provide a detailed overview and experimental protocols for utilizing N-methyl-N-(t-Boc)-PEG4-acid to improve the water solubility of poorly soluble compounds containing a primary or secondary amine group. This compound is a discrete PEG (dPEG®) linker with a terminal carboxylic acid for conjugation and a Boc-protected amine, offering a defined chain length for precise control over the final conjugate's properties.[5] The hydrophilic nature of the PEG chain imparts greater water solubility to the conjugated compound.[5]

Principle of Solubility Enhancement

The fundamental principle behind using this compound to enhance solubility lies in the amphiphilic nature of the resulting conjugate. The hydrophobic parent compound is covalently linked to a highly hydrophilic PEG chain. This PEG chain forms a hydration shell, effectively shielding the hydrophobic core from the aqueous environment and increasing the overall water solubility of the molecule.[3][4]

Materials and Methods

Materials
  • Poorly Soluble Compound: A model amine-containing hydrophobic compound (e.g., Paclitaxel derivative with an available amine group for conjugation).

  • This compound: (CAS: 1260431-01-3)[5]

  • Activation Reagents:

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

  • Solvents:

    • Anhydrous Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Deionized (DI) Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction Buffers:

    • 0.1 M MES buffer, pH 4.5-5.0

  • Purification:

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex® G-25)

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Analytical Instruments:

    • High-Performance Liquid Chromatography (HPLC)

    • Mass Spectrometry (MS)

    • UV-Vis Spectrophotometer

Experimental Protocols

This protocol describes the activation of the terminal carboxylic acid on this compound to form an NHS ester, making it reactive towards primary amines.[6][7]

  • Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.

  • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The activated N-methyl-N-(t-Boc)-PEG4-NHS ester is now ready for conjugation.

  • Dissolve the amine-containing poorly soluble compound in a minimal amount of anhydrous DMF.

  • Add the activated N-methyl-N-(t-Boc)-PEG4-NHS ester solution to the compound solution in a 1.5 to 5-fold molar excess.

  • Adjust the pH of the reaction mixture to 7.5-8.0 with a suitable non-aqueous base (e.g., N,N-Diisopropylethylamine) to facilitate the reaction with the amine.

  • Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.

  • Monitor the reaction progress by HPLC to observe the formation of the product and consumption of the starting materials.

Purification is crucial to remove unreacted PEG linker and coupling reagents.[][9]

Method A: Size-Exclusion Chromatography (SEC)

  • Equilibrate a desalting column (e.g., Sephadex® G-25) with DI water or a suitable buffer.

  • Apply the reaction mixture to the top of the column.

  • Elute the column with the same buffer.

  • Collect fractions and analyze them by HPLC or UV-Vis spectrophotometry to identify the fractions containing the purified conjugate.

Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Use a C18 column and a gradient of water and acetonitrile (B52724) (both containing 0.1% trifluoroacetic acid) as the mobile phase.

  • Inject the reaction mixture onto the column.

  • Collect the fractions corresponding to the PEGylated product peak.

  • Lyophilize the collected fractions to obtain the purified product as a powder.

  • HPLC: To assess the purity of the conjugate.

  • Mass Spectrometry (MS): To confirm the molecular weight of the PEGylated compound.

  • Prepare saturated solutions of both the parent compound and the PEGylated conjugate in a relevant aqueous buffer (e.g., PBS, pH 7.4).

  • Add an excess amount of the compound to a known volume of the buffer.

  • Shake the solutions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the solutions to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a standard curve.

  • Calculate the solubility in mg/mL or µg/mL.

Data Presentation

The following tables provide a hypothetical example of the expected results when conjugating a poorly soluble amine-containing drug ("Drug-NH2") with this compound.

Table 1: Physicochemical Properties of Parent Drug and PEGylated Conjugate

PropertyParent Drug (Drug-NH2)PEGylated Conjugate (Drug-PEG4)
Molecular Weight ( g/mol ) 450.5811.0
Appearance Crystalline solidAmorphous solid
LogP (calculated) 4.21.8

Table 2: Aqueous Solubility Comparison

CompoundSolubility in PBS (pH 7.4) at 25 °C (µg/mL)Fold Increase in Solubility
Parent Drug (Drug-NH2) 1.5-
PEGylated Conjugate (Drug-PEG4) 185.2~123-fold

Visualizations

experimental_workflow cluster_activation Step 1: Activation of PEG Linker cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis A This compound B EDC, NHS in DMF A->B Reactants C Activated PEG-NHS Ester B->C Activation E Conjugation Reaction C->E D Poorly Soluble Amine-Compound D->E F Crude PEGylated Compound E->F G SEC or RP-HPLC F->G H Purified PEGylated Compound G->H I Characterization (HPLC, MS) H->I J Solubility Assay H->J

Caption: Experimental workflow for improving compound solubility.

signaling_pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (Inactive) Kinase2->TranscriptionFactor Activates ActiveTF Transcription Factor (Active) TranscriptionFactor->ActiveTF Translocates to Nucleus DNA DNA ActiveTF->DNA Binds to Promoter GeneExpression Altered Gene Expression DNA->GeneExpression Regulates Drug PEGylated Drug (Improved Solubility & Bioavailability) Drug->Receptor Binds to

Caption: Hypothetical signaling pathway modulation by a PEGylated drug.

Conclusion

This compound serves as an effective tool for enhancing the aqueous solubility of poorly soluble amine-containing compounds. The provided protocols offer a comprehensive guide for the conjugation, purification, and analysis of PEGylated molecules. The expected significant increase in water solubility can lead to improved drug delivery, enhanced bioavailability, and more flexible formulation strategies, ultimately accelerating the drug development process. Researchers should optimize the reaction conditions and purification methods for each specific compound to achieve the best results.

References

Application Notes and Protocols: Mild Acidic Conditions for Boc Group Removal from PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the functionalization of polyethylene (B3416737) glycol (PEG) linkers for bioconjugation and drug delivery applications.[1][2] Its popularity is due to its stability under various conditions and its efficient removal under mild acidic conditions.[1][3] This document provides detailed protocols for the deprotection of Boc-protected PEG linkers, focusing on methods that preserve the integrity of the PEG chain and other sensitive functional groups.

The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, isobutylene, and carbon dioxide, liberating the free amine.

Quantitative Data Summary

The selection of an appropriate acidic condition for Boc deprotection is critical and depends on the specific substrate and the presence of other acid-labile groups. The following tables summarize common mild acidic conditions and the use of scavengers to prevent side reactions.

Table 1: Common Mild Acidic Conditions for Boc Deprotection [4]

ReagentConcentrationSolventTypical TimeTemperatureReference
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temperature[4]
Hydrochloric Acid (HCl)4 M1,4-Dioxane0.5 - 4 hoursRoom Temperature[4]
Formic AcidNeat or in DCM1 - 16 hoursRoom Temperature[5]
p-Toluenesulfonic Acid (pTSA)Catalytic to stoichiometricDichloromethane (DCM) or Acetonitrile10 min - 2 hoursRoom Temperature[6][7][8]

Table 2: Common Scavengers for Preventing Side Reactions [9]

ScavengerTypical Concentration (v/v)PurposeReference
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger[4][9]
Water2.5 - 5%Carbocation Scavenger[4][9]
Thioanisole5%Carbocation Scavenger, Protects Methionine[4][9]
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine[4]

Experimental Protocols

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and effective method for Boc deprotection.[1]

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • (Optional) Scavenger, such as Triisopropylsilane (TIS)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Cool the solution to 0°C in an ice bath.[4]

  • Slowly add TFA to the desired final concentration (typically 20-50% v/v).[4] If the substrate is sensitive to the tert-butyl cation, add a scavenger (e.g., TIS, 2.5-5% v/v) to the reaction mixture.[4][9]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3 times).[4] The product is the TFA salt of the deprotected amine.

  • (Optional) Neutralization: To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃.[4] Be cautious of CO₂ evolution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1] Filter and concentrate under reduced pressure to yield the free amine.[4]

Protocol for Boc Deprotection using Formic Acid

Formic acid offers a milder alternative to TFA and can be advantageous for substrates with acid-sensitive functional groups.[5]

Materials:

  • Boc-protected PEG linker

  • Formic acid (neat or a solution in DCM)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

Procedure:

  • Dissolve the Boc-protected PEG linker in formic acid (or a solution of formic acid in DCM) in a round-bottom flask.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 16 hours depending on the substrate.

  • Once the reaction is complete, remove the formic acid and solvent under reduced pressure.

  • If necessary, proceed with a basic work-up as described in the TFA protocol to obtain the free amine.

Reaction Monitoring and Work-up

Monitoring Reaction Progress:

  • Thin Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected amine, which will have a lower Rf value.[1] Ninhydrin stain can be used to visualize primary amines.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress by monitoring the mass-to-charge ratio of the starting material and the product.[1]

Work-up Procedures:

  • Evaporation: For volatile acids like TFA and formic acid, removal under reduced pressure is effective.[4] Co-evaporation with a solvent like toluene can help remove trace amounts of acid.[4]

  • Precipitation: The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[4]

  • Aqueous Work-up: For non-water-soluble products, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[4]

  • Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be used to remove the acid and isolate the free amine.[4]

Potential Side Reactions and Troubleshooting

The primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[9][10] This can be particularly problematic for molecules containing electron-rich aromatic rings (e.g., tryptophan) or sulfur-containing amino acids (e.g., methionine, cysteine).[4][9]

Troubleshooting:

  • Incomplete Deprotection: Increase the acid concentration, reaction time, or temperature.[4] Ensure the solvent provides good solubility for the PEGylated compound.[4]

  • Observation of Side Products: Add scavengers like TIS or water to the reaction mixture to trap the tert-butyl cation.[4][9] Consider using milder deprotection conditions.[4]

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Boc-PEG in Anhydrous DCM B Cool to 0°C A->B C Add TFA and Scavenger B->C D Stir at 0°C, then warm to RT C->D E Monitor by TLC/LC-MS D->E F Concentrate in vacuo E->F Reaction Complete G Optional: Basic Work-up (NaHCO3 wash) F->G H Isolate Product G->H

Caption: Experimental workflow for Boc deprotection of PEG linkers.

G cluster_pathway Mechanism of Acid-Catalyzed Boc Deprotection Boc_PEG Boc-NH-PEG Protonation Protonated Intermediate Boc_PEG->Protonation H+ (Acid) Carbamic_Acid Unstable Carbamic Acid + Isobutylene Protonation->Carbamic_Acid tBu_cation tert-Butyl Cation Protonation->tBu_cation Deprotected_Amine H2N-PEG (Amine) Carbamic_Acid->Deprotected_Amine - CO2 Side_Product Alkylated Side Product tBu_cation->Side_Product + Nucleophile

Caption: Mechanism of Boc deprotection and potential side reaction.

References

Troubleshooting & Optimization

Technical Support Center: Improving Low Coupling Yield with N-methyl-N-(t-Boc)-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyl-N-(t-Boc)-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions involving this sterically hindered PEG linker.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling yield with this compound often low?

A1: The primary reason for low coupling yields is the steric hindrance caused by the methyl group on the amide nitrogen of the linker. This bulkiness impedes the approach of the activated carboxylic acid to the amine, slowing down the reaction kinetics compared to coupling with a primary amine. This can lead to incomplete reactions and the formation of side products.[1]

Q2: What are the initial indicators of a difficult or failed coupling reaction?

A2: Common signs of poor coupling efficiency include:

  • Low final product yield: The most direct indicator of an inefficient reaction.

  • Presence of unreacted starting materials: Analysis by techniques like HPLC or LC-MS shows significant amounts of the initial amine-containing molecule.

  • Multiple peaks on HPLC: The chromatogram of the crude product may display multiple peaks, indicating a mixture of the desired product, starting materials, and potential side products.[2]

  • Inconclusive colorimetric tests: When performing solid-phase synthesis, a positive bromophenol blue test (blue or green color) after the coupling step suggests the presence of unreacted free amines. A complete reaction is typically indicated by a yellow color.[3]

Q3: Which coupling reagents are recommended for this compound?

A3: Due to the steric hindrance of the N-methyl group, standard coupling reagents may be inefficient. More potent activating agents are recommended. The most promising coupling reagents for N-methylated amino acids include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[2][4][5]

  • PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) / 1-Hydroxy-7-azabenzotriazole)[2][5]

These reagents have demonstrated higher efficiency in coupling sterically hindered amino acids compared to reagents like HBTU or HCTU.[3]

Q4: What are the common side reactions associated with using this compound, and how can they be minimized?

A4: The two main areas for side reactions are during the coupling step and the subsequent t-Boc deprotection:

  • During Coupling (Racemization): Prolonged activation times with highly reactive coupling reagents can increase the risk of epimerization at the chiral center of the amino acid being coupled. Using an appropriate base like N,N-diisopropylethylamine (DIPEA) and optimizing reaction times can minimize this.[6]

  • During t-Boc Deprotection (Alkylation): The t-Boc group is removed with strong acids like trifluoroacetic acid (TFA). This process generates reactive tert-butyl cations, which can alkylate electron-rich amino acid residues such as tryptophan and methionine.[7][8][9] To prevent this, it is crucial to use a "scavenger" cocktail in the TFA deprotection solution. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[7][10]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation with this compound in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Question: My conjugation yield is significantly lower than expected or non-existent. What are the likely causes and how can I fix it?

  • Answer: Low yield is often a result of inefficient activation of the carboxylic acid or poor reactivity of the amine due to steric hindrance.

    • Solution 1: Optimize the Coupling Reagent. Switch to a more powerful coupling reagent specifically recommended for N-methylated amino acids, such as HATU or PyAOP.[2][4][5]

    • Solution 2: Adjust Reagent Stoichiometry. Increase the molar excess of the this compound and the coupling reagents. A 2- to 4-fold excess of the PEG linker and coupling agent over the amine-containing substrate is a good starting point.[3][11]

    • Solution 3: Optimize Reaction Conditions. Ensure the reaction is performed in an appropriate solvent like DMF or NMP, which are effective at solvating the reactants.[12][13] Extend the reaction time (e.g., from 2 hours to overnight at room temperature) and monitor progress using LC-MS or a colorimetric test.

    • Solution 4: Double Coupling. If monitoring indicates an incomplete reaction, perform a second coupling by adding a fresh solution of the activated this compound and allowing the reaction to proceed for an additional 1-2 hours.[11]

Issue 2: Incomplete t-Boc Deprotection

  • Question: After the deprotection step, I still see the Boc-protected product in my analysis. What should I do?

  • Answer: Incomplete deprotection can be due to insufficient acid strength, inadequate reaction time, or steric hindrance from the PEG chain.

    • Solution 1: Increase Acid Concentration or Time. Increase the concentration of TFA in the deprotection solution (e.g., from 20% to 50% in DCM) or extend the reaction time from 1 hour to 2-3 hours.[7]

    • Solution 2: Use a Stronger Acid System. If TFA/DCM is ineffective, consider using 4M HCl in 1,4-dioxane.[7]

    • Solution 3: Ensure Proper Solvation. The choice of solvent is crucial. Dichloromethane (B109758) (DCM) is commonly used for TFA-mediated deprotection and should adequately solvate the PEGylated compound.[7]

Issue 3: Formation of Side Products

  • Question: My mass spectrometry analysis shows unexpected masses corresponding to side products. How can I identify and prevent them?

  • Answer: Side products can arise from various sources.

    • Problem: Alkylation of sensitive amino acids (e.g., Trp, Met) during t-Boc deprotection.

    • Solution: Always include scavengers in your TFA deprotection cocktail. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[7][10]

    • Problem: Guanidinylation of the primary amine when using aminium/uronium salt-based coupling reagents like HATU in excess.

    • Solution: Avoid a large excess of HATU. If this is a persistent issue, consider switching to a phosphonium (B103445) salt-based reagent like PyAOP, which does not have this side reaction.[6]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
EDC/NHS CarbodiimideModerateWater-soluble byproducts (with EDC), mild conditions.Less effective for sterically hindered couplings.
HBTU/TBTU Aminium/UroniumHighWidely used, efficient for standard couplings.Can be less effective for N-methylated residues, potential for guanidinylation.
HATU Aminium/UroniumVery HighExcellent for hindered couplings, including N-methylated amino acids.[3][6]Can cause guanidinylation of the amine if used in large excess.[4]
PyBOP PhosphoniumHighEfficient, byproducts are generally not problematic.Less effective for N-methylated amino acids compared to PyAOP or HATU.
PyAOP PhosphoniumVery HighHighly effective for hindered couplings, especially N-methylated residues; no guanidinylation side reaction.[2][4][5]Higher cost compared to some other reagents.
PyBroP PhosphoniumVery HighParticularly useful for very demanding couplings.[14][15]High reactivity can sometimes lead to more side reactions if not controlled.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound using HATU

  • Reagent Preparation:

    • Dissolve the amine-containing substrate in an anhydrous aprotic solvent (e.g., DMF or NMP).

    • In a separate vial, prepare the activation mixture:

      • This compound (2-4 equivalents relative to the amine)

      • HATU (1.95 equivalents relative to the PEG linker)

      • N,N-diisopropylethylamine (DIPEA) (3-6 equivalents relative to the PEG linker)

    • Dissolve these components in DMF or NMP.

  • Activation:

    • Allow the activation mixture to stand at room temperature for 5-10 minutes.

  • Coupling Reaction:

    • Add the pre-activated this compound solution to the solution of the amine-containing substrate.

    • Stir the reaction mixture at room temperature. The reaction time can range from 2 hours to overnight, depending on the reactivity of the amine.

  • Monitoring:

    • Monitor the reaction progress by a suitable analytical method such as LC-MS or HPLC to check for the consumption of the starting amine and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by an appropriate method, such as flash column chromatography or preparative HPLC.

Protocol 2: t-Boc Deprotection of the PEGylated Conjugate

  • Preparation of Deprotection Reagent:

    • Prepare a fresh deprotection cocktail. A common formulation is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).

    • Caution: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Dissolve the purified and dried t-Boc-PEGylated conjugate in dichloromethane (DCM).

    • Add the deprotection cocktail to the solution.

    • Stir the reaction at room temperature for 1-2 hours.

  • Monitoring:

    • Monitor the deprotection by LC-MS, looking for the disappearance of the starting material and the appearance of the product with the corresponding mass shift (loss of the Boc group, 100.12 Da).

  • Work-up:

    • Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

    • The resulting product can be precipitated and washed with cold diethyl ether to remove the scavengers and other byproducts.

Visualizations

G Troubleshooting Low Coupling Yield start Low Coupling Yield Observed check_reagents Are coupling reagents optimal for N-methylated compounds? start->check_reagents reagent_no No check_reagents->reagent_no No reagent_yes Yes check_reagents->reagent_yes Yes use_hatu Use HATU, PyAOP, or PyBOP/HOAt reagent_no->use_hatu check_conditions Are reaction conditions optimized? reagent_yes->check_conditions use_hatu->check_conditions conditions_no No check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes Yes optimize_conditions Increase reagent excess, extend reaction time, ensure anhydrous solvent (DMF/NMP) conditions_no->optimize_conditions monitor_reaction Monitor reaction (e.g., LC-MS) conditions_yes->monitor_reaction optimize_conditions->monitor_reaction incomplete_reaction Reaction still incomplete? monitor_reaction->incomplete_reaction double_couple Perform a double coupling incomplete_reaction->double_couple Yes success Improved Yield incomplete_reaction->success No (Complete) double_couple->success

Caption: Troubleshooting workflow for low coupling yield.

G Amide Bond Formation with this compound cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step peg_acid This compound (R-COOH) activated_ester Activated O-Acylisourea Intermediate peg_acid->activated_ester + Coupling Reagent + Base amine Primary Amine (R'-NH2) product PEGylated Product (R-CO-NH-R') amine->product coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester base Base (e.g., DIPEA) base->activated_ester activated_ester->product + Primary Amine

Caption: Reaction workflow for amide bond formation.

G t-Boc Deprotection and Side Reaction Prevention cluster_side_reaction Potential Side Reaction cluster_prevention Prevention Strategy start Boc-Protected PEG Conjugate deprotection Add TFA/DCM start->deprotection tbutyl_cation tert-Butyl Cation (t-Bu+) Generated deprotection->tbutyl_cation deprotected_product Deprotected PEG Conjugate (Primary Amine) deprotection->deprotected_product side_product Alkylated Side Product tbutyl_cation->side_product attacks trapped_cation Trapped/Neutralized Cation tbutyl_cation->trapped_cation trapped by sensitive_residue Sensitive Residue (e.g., Trp, Met) sensitive_residue->side_product scavenger Add Scavenger (e.g., TIS, Water) scavenger->trapped_cation

Caption: t-Boc deprotection and scavenger mechanism.

References

Technical Support Center: t-Boc Deprotection of N-Methylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting t-Boc deprotection of N-methylated compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this critical step in chemical synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to assist in optimizing your reactions and preventing common side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the t-Boc deprotection of my N-methylated compound sluggish or incomplete?

A1: Incomplete deprotection of N-methylated compounds is a common issue that can be attributed to several factors:

  • Increased Steric Hindrance: The presence of an N-methyl group adds steric bulk around the carbamate (B1207046) nitrogen, hindering the approach of the acid catalyst and slowing down the cleavage reaction compared to non-methylated analogs.[1]

  • Insufficient Acid Strength or Reaction Time: Standard conditions used for other amino acids or amines may not be sufficient for N-methylated substrates. The rate of t-Boc cleavage often has a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[1][2] Insufficient reaction time will also lead to incomplete removal.[1]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently accessing all the peptide chains, leading to incomplete deprotection.[1] Interestingly, 100% Trifluoroacetic Acid (TFA) may cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM), potentially leading to lower purity.[1]

Q2: What are the primary side reactions during the t-Boc deprotection of N-methylated compounds?

A2: The major side reaction is alkylation of nucleophilic residues by the tert-butyl cation (tBu⁺) generated during the cleavage of the t-Boc group.[1][3][4] N-methylated amino acids with susceptible side chains are particularly prone to these side reactions.

  • N-alkylation of Tryptophan: The electron-rich indole (B1671886) ring of tryptophan can be alkylated by the tert-butyl cation.[5][6]

  • S-alkylation of Methionine and Cysteine: The nucleophilic sulfur atom in methionine and cysteine can be tert-butylated.[1][7][8]

  • Oxidation of Methionine: The methionine side chain can be oxidized to the corresponding sulfoxide.[1]

  • O-alkylation of Tyrosine: The phenolic ring of tyrosine can be alkylated.[7]

  • Trifluoroacetylation: In some cases, the deprotected amine can be trifluoroacetylated by the TFA used for deprotection, although this is generally less common as TFA is a weak nucleophile.[][10]

Q3: How can I prevent these side reactions?

A3: The most effective way to prevent side reactions is to use "scavengers" in the deprotection cocktail.[4][5][6][7] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your compound, effectively trapping it before it can cause unwanted alkylation.[7]

Commonly used scavengers include:

  • Triisopropylsilane (TIS): A very effective general scavenger, particularly for protecting tryptophan residues.[1][6]

  • Triethylsilane (TES): Another useful silane-based scavenger.[5][7]

  • Thioanisole (B89551): Particularly effective in preventing the S-alkylation of methionine.[1][6][7]

  • Dimethyl Sulfide (DMS): Can help suppress methionine oxidation and trap tert-butyl cations.[1][7]

  • Water: Often used in combination with other scavengers.[1][6]

  • Ethanedithiol (EDT): Commonly used for protecting cysteine residues.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during the t-Boc deprotection of N-methylated compounds.

Problem Potential Cause Recommended Solution
Low yield of deprotected product detected by LC-MS. Incomplete deprotection or significant side product formation.[1]Increase Acid Strength: If using 20-50% TFA in DCM, consider increasing to neat TFA, being mindful of other acid-sensitive groups.[1][11] Extend Reaction Time: Monitor the reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr) by TLC or LC-MS to determine the optimal time for completion.[1] Add Scavengers: It is best practice to include scavengers. A standard cocktail of 95% TFA, 2.5% Water, and 2.5% TIS is a good starting point.[1]
Mass corresponding to tert-butylation (+56 Da) or oxidation (+16 Da) is observed. Side reactions are occurring due to the reactive tert-butyl cation or oxidative conditions.[1]Optimize Scavenger Cocktail: For tryptophan-containing compounds, use TIS or TES.[5][7] For methionine-containing compounds, use thioanisole or DMS.[1][7] For robust prevention of methionine oxidation, consider adding ammonium (B1175870) iodide (NH₄I) to the cleavage cocktail.[1]
Presence of deletion products in solid-phase peptide synthesis. Incomplete t-Boc deprotection in a previous cycle, leading to the failure of the subsequent amino acid to couple.[12]Ensure Complete Deprotection: Use a proven deprotection protocol with sufficient reaction time (e.g., 2 min followed by a 20-30 min treatment with 50% TFA in DCM).[13] Confirm Deprotection: Perform a qualitative test (e.g., Kaiser test, though not suitable for N-methylated amines) or a small-scale cleavage and LC-MS analysis to confirm complete deprotection before proceeding with the next coupling step.
Degradation of other acid-sensitive groups in the molecule. The deprotection conditions are too harsh for other functionalities present in the molecule.Use Milder Deprotection Conditions: Consider alternative, milder methods such as using oxalyl chloride in methanol (B129727) or 4M HCl in dioxane.[5][14][15] Thermal Deprotection: For some substrates, thermal deprotection in a suitable solvent at elevated temperatures can be effective and avoid strongly acidic conditions.[15][16]

Experimental Protocols

Protocol 1: Solution-Phase t-Boc Deprotection of an N-Methylated Compound

This protocol is a general starting point and includes common scavengers to minimize side reactions.

  • Preparation: Dissolve the t-Boc-N-methylated compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Addition of Reagents: To the cooled solution, add an equal volume of a pre-prepared deprotection cocktail. A recommended starting cocktail is 50% TFA / 48% DCM / 2% TIS.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up:

    • Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator.

    • To remove residual TFA, co-evaporate with toluene (B28343) (2-3 times).[1]

    • If the TFA salt is the desired product, it can be precipitated by adding the concentrated residue to cold methyl tert-butyl ether (MTBE).[1]

    • If the free amine is desired, dissolve the residue in a suitable solvent, neutralize with a mild base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: The crude product can be purified by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Solid-Phase t-Boc Deprotection of an N-Methylated Amino Acid Residue in a Peptide

This protocol is for the deprotection step during solid-phase peptide synthesis (SPPS).

  • Resin Washing: Wash the peptide-resin with DCM (3 x 5 mL for 100 mg of resin) and allow it to swell for 20 minutes.[1]

  • Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.[13]

    • Repeat the treatment with 50% TFA in DCM for an additional 20-30 minutes to ensure complete removal of the t-Boc group.[13]

  • Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual acid and prepare for the next coupling step.[13]

Protocol 3: Final Cleavage from Resin with Scavengers

This protocol uses a robust scavenger cocktail for the final cleavage of a sensitive N-methylated peptide from the resin in SPPS.

  • Resin Preparation: Wash the dried peptide-resin (100 mg) with DCM (3 x 5 mL) and allow it to swell for 20 minutes.[1]

  • Cleavage Reaction: Add the cleavage cocktail (2-3 mL) to the swollen resin. A common cocktail for sensitive peptides is "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[7] For peptides with tryptophan, a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often used.[7] Agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with fresh TFA (2 x 1 mL) and combine the filtrates.[1]

    • Concentrate the combined filtrate under a gentle stream of nitrogen.[1]

  • Precipitation and Washing:

    • Add the concentrated solution dropwise to a centrifuge tube containing 10 mL of ice-cold methyl tert-butyl ether (MTBE). A white precipitate of the crude peptide should form.[1]

    • Place the tube at -20 °C for 30 minutes to maximize precipitation.[1]

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold MTBE.[1]

  • Drying and Storage: Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.[1]

Visualizations

Boc_Deprotection_Pathway cluster_main Main Deprotection Pathway cluster_side Side Reactions Boc_N_Me_Compound Boc-N(Me)-R Protonated_Carbamate Protonated Carbamate Boc_N_Me_Compound->Protonated_Carbamate + H⁺ (TFA) Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid - tBu⁺ tBu_Cation tBu⁺ Cation Protonated_Carbamate->tBu_Cation Deprotected_Amine H₂N⁺(Me)-R (TFA Salt) Carbamic_Acid->Deprotected_Amine - CO₂ Alkylated_Byproduct Alkylated Byproduct tBu_Cation->Alkylated_Byproduct Alkylation Trapped_tBu Trapped tBu-Scavenger tBu_Cation->Trapped_tBu Trapping (Desired) Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Alkylated_Byproduct Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Trapped_tBu

Caption: Boc deprotection pathway and competing side reactions.

Troubleshooting_Workflow Start LC-MS Analysis of Crude Reaction Mixture Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Increase_Acid_Time Increase Acid Conc. or Reaction Time Incomplete_Reaction->Increase_Acid_Time Yes Add_Optimize_Scavengers Add or Optimize Scavenger Cocktail Side_Products->Add_Optimize_Scavengers Yes Purify Purify Product Side_Products->Purify No Increase_Acid_Time->Start Add_Optimize_Scavengers->Start

Caption: Troubleshooting workflow for t-Boc deprotection.

References

optimizing reaction time for N-methyl-N-(t-Boc)-PEG4-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyl-N-(t-Boc)-PEG4-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of this PEG linker to primary amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the conjugation of this compound?

A1: this compound is a PEG linker with a terminal carboxylic acid. This carboxylic acid can be activated to react with primary amines on your target molecule (e.g., proteins, peptides, small molecules) to form a stable amide bond.[1] The most common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2] The N-methyl-N-(t-Boc) end of the linker serves as a protected amine that can be deprotected in a subsequent step if further modification is desired.[3]

Q2: What are the optimal pH conditions for the two main steps of the conjugation reaction?

A2: The conjugation process is typically a two-step reaction with distinct optimal pH ranges for each step. The activation of the carboxylic acid on the PEG linker with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 7.2.[4] The subsequent reaction of the activated NHS-ester with the primary amine of the target molecule is most efficient at a pH between 7.0 and 8.5.[4][5]

Q3: What is the recommended molar ratio of EDC and NHS to this compound?

A3: While the optimal molar ratio can vary depending on the specific reactants and conditions, a common starting point is to use a molar excess of both EDC and NHS relative to the carboxylic acid of the PEG linker. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[6] Using an excess of these reagents helps to drive the reaction towards completion.

Q4: How long should I expect the activation and conjugation reactions to take?

A4: The activation step with EDC/NHS is relatively rapid and is typically allowed to proceed for 15 to 30 minutes at room temperature.[7] The conjugation step, where the activated PEG linker reacts with the amine-containing molecule, generally requires a longer incubation time. A common recommendation is to let this reaction proceed for 1 to 2 hours at room temperature, or overnight at 4°C.[7]

Q5: What are some suitable buffers for this conjugation reaction?

A5: It is critical to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the activated PEG linker. Recommended buffers include phosphate-buffered saline (PBS), MES (2-(N-morpholino)ethanesulfonic acid), HEPES, and borate (B1201080) buffers.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Conjugation Yield Inefficient activation of the carboxylic acid.Ensure the pH of the activation buffer is within the optimal range (4.5-7.2). Use freshly prepared EDC and NHS solutions, as they can degrade over time. Consider increasing the molar excess of EDC and NHS.
Hydrolysis of the activated NHS-ester.The NHS-ester is susceptible to hydrolysis, especially at higher pH.[6] Perform the conjugation step promptly after the activation step. While the optimal pH for aminolysis is 7-8.5, be aware that the rate of hydrolysis increases with pH. A compromise may be necessary.
Inactive amine on the target molecule.Confirm the presence and accessibility of primary amines on your target molecule. Ensure the pH of the conjugation buffer is appropriate to maintain the nucleophilicity of the amine.
Presence of competing nucleophiles.Ensure your buffers are free of primary amines (e.g., Tris, glycine). Purify your target molecule to remove any amine-containing contaminants.
Precipitation During Reaction Protein aggregation.A change in pH or the addition of reagents can sometimes cause proteins to aggregate.[4] Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step prior to conjugation.
High concentration of EDC.In some instances, very high concentrations of EDC can lead to precipitation.[4] If you are observing precipitation with a large excess of EDC, try reducing the concentration.
Inconsistent Results Reagent instability.EDC and NHS are moisture-sensitive. Store them desiccated and at the recommended temperature. Allow reagents to come to room temperature before opening to prevent condensation. Prepare stock solutions fresh for each experiment.
Variability in reaction time or temperature.Standardize incubation times and temperatures for both the activation and conjugation steps to ensure reproducibility.

Data Presentation

The following tables provide an overview of how different reaction parameters can influence the reaction time for PEGylation. The data presented here are illustrative and based on typical outcomes for EDC/NHS chemistry. Optimal conditions for your specific application should be determined empirically.

Table 1: Effect of pH on NHS-Ester Hydrolysis and Aminolysis

pHNHS-Ester Hydrolysis Half-lifeAminolysis RateImpact on Conjugation Efficiency
7.0~4-5 hoursModerateSlower reaction but more stable activated PEG.
8.0~1 hourFastFaster conjugation but increased risk of hydrolysis.
8.5~30 minutesVery FastRapid conjugation, but requires prompt reaction with the amine.
9.0~10 minutesVery FastHigh risk of hydrolysis significantly reducing conjugation efficiency.

Data compiled from general knowledge of NHS-ester chemistry.[6]

Table 2: Typical Timeframes for Different Stages of Conjugation

Reaction StageParameterValueTypical Time
Activation pH4.7-6.015-30 minutes
TemperatureRoom Temperature
EDC/NHS Molar Excess2-10x / 2-5x
Conjugation pH7.2-8.01-2 hours
TemperatureRoom Temperature
or
pH7.2-8.0Overnight
Temperature4°C

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Protein to be conjugated in an appropriate buffer

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound.

    • Add a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS.

    • Add Activation Buffer to the desired concentration.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated PEG solution to your protein solution in Conjugation Buffer.

    • The final pH of the reaction mixture should be between 7.2 and 7.5.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by reacting with any remaining activated PEG.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess PEG reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification prep_peg Dissolve This compound activation Activation (pH 4.5-7.2, 15-30 min) prep_peg->activation prep_edc_nhs Prepare fresh EDC/Sulfo-NHS solution prep_edc_nhs->activation prep_protein Prepare protein in Conjugation Buffer conjugation Conjugation (pH 7.0-8.5, 1-2h RT or overnight 4°C) prep_protein->conjugation activation->conjugation quenching Quenching (e.g., Tris buffer) conjugation->quenching purify Purification (e.g., Desalting Column) quenching->purify final_product Final Conjugate purify->final_product

Caption: Experimental workflow for the conjugation of this compound.

troubleshooting_logic start Low Conjugation Yield? check_activation Is activation pH 4.5-7.2? Are EDC/NHS fresh? start->check_activation Yes check_hydrolysis Was conjugation prompt? Is conjugation pH optimal (7-8.5)? start->check_hydrolysis No check_activation->check_hydrolysis Yes adjust_activation Adjust pH and use fresh reagents check_activation->adjust_activation No check_amine Is the target amine accessible? Is buffer amine-free? check_hydrolysis->check_amine Yes optimize_ph_time Balance pH and reaction time to minimize hydrolysis check_hydrolysis->optimize_ph_time No verify_target Verify target molecule and buffer composition check_amine->verify_target No

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Synthesis of N-Methyl-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyl-rich peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of N-methyl-rich peptides so challenging?

The primary challenge in synthesizing N-methyl-rich peptides is steric hindrance.[1] The methyl group on the amide nitrogen increases the bulkiness around the nitrogen nucleophile. This bulk impedes the approach of the activated carboxyl group of the next amino acid, making peptide bond formation significantly more difficult than with standard, non-methylated amino acids (which have a primary amine).[1][2] This often results in slow or incomplete coupling reactions, leading to lower yields and the formation of deletion sequences, particularly when coupling two consecutive N-methylated residues.[1][2]

Q2: What are the consequences of N-methylation on the final peptide?

N-methylation offers several benefits for therapeutic peptides, including improved metabolic stability, enhanced membrane permeability, and even oral bioavailability.[3][4][5][6] The modification can also lock the peptide's conformation, which can increase receptor binding affinity and selectivity.[6] However, it also presents analytical challenges; for instance, N-methyl-rich peptides often show multiple peaks on HPLC profiles due to the slow conversion between different conformers (rotamers).[2][7]

Q3: What is epimerization and why is it a concern in N-methyl peptide synthesis?

Epimerization is an unwanted side reaction where the stereochemistry of an amino acid's alpha-carbon is inverted (e.g., from L to D).[8] This process can affect the peptide's final conformation and biological activity.[8] During the activation step of a coupling reaction, the activated amino acid can form an oxazolone (B7731731) intermediate, which is prone to epimerization.[2] Factors like the choice of coupling reagent, base, and solvent can influence the rate of epimerization.[9][10] N-methylated amino acids can be particularly susceptible to base-catalyzed epimerization.[11]

Q4: Are there alternatives to coupling pre-synthesized N-methylated amino acids?

Yes, on-resin N-methylation is a widely used alternative. This method involves synthesizing a standard peptide chain and then methylating the desired amide nitrogen directly on the solid support.[2][3] A common and efficient method is a three-step procedure involving sulfonylation (protection) of the amine, methylation, and subsequent desulfonylation (deprotection).[1][12][13] This approach can be optimized to take as little as 35-40 minutes and avoids the difficult coupling of bulky N-methylated amino acids.[1][5][12]

Troubleshooting Guide

Issue 1: Incomplete Coupling Reaction

Symptoms:

  • A positive Bromophenol Blue test (blue or green resin beads) after the coupling step indicates unreacted free amines.[1][14] A yellow color signifies a complete reaction.[1]

  • Mass spectrometry (MS) analysis of the crude product shows deletion sequences, where one or more amino acids are missing.[1]

  • The final peptide yield is significantly lower than expected.[1]

  • The HPLC profile of the crude product shows multiple peaks corresponding to deletion byproducts.[1]

Workflow for Troubleshooting Incomplete Coupling:

G Start Incomplete Coupling Detected (e.g., Positive Bromophenol Blue Test) DoubleCouple Perform a Double Coupling: Re-expose resin to fresh reagents Start->DoubleCouple CheckAgain Monitor Coupling Completion (Bromophenol Blue Test) DoubleCouple->CheckAgain ChangeReagent Switch to a Stronger Coupling Reagent (e.g., HATU, PyAOP) CheckAgain->ChangeReagent Incomplete Proceed Proceed to Next Synthesis Step CheckAgain->Proceed Complete IncreaseTime Increase Reaction Time &/or Temperature (Microwave) ChangeReagent->IncreaseTime Solvent Change Solvent (DMF to NMP) IncreaseTime->Solvent Troubleshoot Further Troubleshooting (Aggregation, Resin Issues) Solvent->Troubleshoot

Caption: Troubleshooting workflow for incomplete couplings.

Solutions & Protocols:

  • Perform a "Double Coupling": This is the first and simplest step. Re-expose the resin to a fresh solution of the activated amino acid and coupling reagents and allow the reaction to proceed for an extended period (e.g., 1-2 hours).[1]

  • Switch to a More Powerful Coupling Reagent: Standard coupling reagents may be insufficient. For difficult couplings, especially involving two consecutive N-methylated residues, stronger reagents are recommended.[2][7]

    • Phosphonium Salts: PyAOP and PyBOP (often used with HOAt) are highly effective for coupling N-methylated amino acids.[2][7][15]

    • Aminium/Uronium Salts: HATU is a very efficient reagent for these couplings, often performing better than HBTU or HCTU.[14][16]

  • Increase Reaction Time and/or Temperature: Allow the coupling reaction to run for a longer duration (e.g., 2-4 hours or overnight). Microwave-assisted synthesis can also be employed to accelerate the reaction rate.[17]

  • Change the Solvent: If peptide aggregation on the resin is suspected, switching from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) can be beneficial. NMP is better at solvating growing peptide chains and can disrupt secondary structures that hinder coupling.[18]

Issue 2: Side Reactions During Synthesis and Cleavage

Symptoms:

  • Epimerization: HPLC analysis shows a peak with the same mass as the desired product but a different retention time.

  • Diketopiperazine (DKP) Formation: MS analysis shows a mass corresponding to the loss of the N-terminal dipeptide, particularly common with Proline or N-methylated amino acids at the second position.[2]

  • Fragmentation: During TFA cleavage, fragmentation can occur between two consecutive N-methylamino acids.[2][7]

  • Loss of N-terminal Group: For peptides with an acetylated N-methylamino acid at the N-terminus, this group can be lost during TFA cleavage.[2][7]

Common Side Reactions and Mitigation Strategies:

G cluster_synthesis Synthesis Phase cluster_cleavage Cleavage Phase (TFA) Epimerization Epimerization Mitigation Mitigation Strategies Epimerization->Mitigation Use mild base (e.g., Collidine) Choose non-epimerizing coupling reagents DKP Diketopiperazine Formation DKP->Mitigation Couple next AA quickly after Fmoc-deprotection Fragmentation Backbone Fragmentation Fragmentation->Mitigation Reduce TFA cleavage time Optimize scavenger cocktail Loss Loss of N-terminal Ac-N-Me-AA Loss->Mitigation Reduce TFA cleavage time

Caption: Common side reactions and their points of occurrence.

Solutions & Protocols:

  • Minimizing Epimerization:

    • Use a weaker base like collidine or N-methylmorpholine (NMM) instead of DIPEA, especially for sensitive amino acids.[9]

    • Employ coupling reagent additives known to suppress racemization, such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or 6-Cl-HOBt.[16]

  • Preventing DKP Formation: After removing the Fmoc protecting group from the second amino acid, proceed immediately to the coupling of the third amino acid to minimize the risk of the free N-terminal amine attacking the preceding carbonyl group.

  • Optimizing Cleavage: The duration of cleavage with trifluoroacetic acid (TFA) greatly influences the outcome.[2][7]

    • Reduce Cleavage Time: For sensitive sequences, reduce the standard cleavage time (e.g., from 2 hours to 1 hour) and monitor the reaction to find the optimal balance between complete deprotection and minimal side reactions.

    • Use Scavengers: For peptides containing residues like Met, Cys, or Trp, always include appropriate scavengers (e.g., TIS, DODT, water) in the TFA cocktail to prevent side reactions like oxidation or re-attachment of protecting groups.[19]

Data & Protocols

Table 1: Comparison of Coupling Reagents for N-Methylated Peptides
Coupling ReagentClassAdvantagesConsiderations
HATU Aminium/UroniumHighly efficient, fast reaction rates, less epimerization compared to HBTU.[14][15][16]More expensive than carbodiimides.
PyAOP/PyBOP PhosphoniumVery effective for sterically hindered couplings, especially N-Me to N-Me couplings.[2][7][15]Can be more expensive; produces HMPA byproduct if not the pyrrolidino version.[9]
DIC/HOAt CarbodiimideCost-effective; HOAt additive suppresses racemization and improves efficiency.[2]Generally slower than onium salts; risk of N-acylurea formation.[16]
BTC (Triphosgene) Acid ChlorideConverts amino acids to highly reactive acid chlorides in situ, good for hindered couplings.[2]Reagent is toxic and requires careful handling.

Note: The performance of coupling reagents is highly sequence-dependent. This table provides a general comparison.

Protocol 1: Standard Coupling with HATU

This protocol is for coupling an Fmoc-amino acid to a resin-bound peptide with a free N-methyl amine.

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (5-7 times).[1]

  • Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of a mild base like DIPEA or collidine.[14]

  • Pre-activation: Gently agitate the activation mixture for 5 minutes at room temperature.[14]

  • Coupling: Add the activated amino acid solution to the resin. Shake the mixture at room temperature for 1-2 hours.[14]

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with methanol, and perform a Bromophenol Blue test. A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete and a second coupling should be performed.[1][14]

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (B109758) (DCM) (3-5 times) to prepare for the next cycle.[1]

Protocol 2: On-Resin N-Methylation (Optimized 40-Minute Method)

This protocol is based on an optimized three-step procedure that can be performed on a standard shaker, in a microwave synthesizer, or using an ultrasonic bath.[12]

On-Resin N-Methylation Workflow:

G Start Start: N-terminally deprotected peptide-resin Step1 1. Sulfonylation (10 min) Protect with o-NBS-Cl Reagents: o-NBS-Cl, DMAP in NMP Start->Step1 Wash1 Wash (5x NMP) Step1->Wash1 Step2 2. Methylation (2x 5 min) Alkylate with Dimethyl Sulfate (B86663) Reagents: DBU, Dimethyl Sulfate in NMP Wash1->Step2 Wash2 Wash (5x NMP) Step2->Wash2 Step3 3. Desulfonylation (2x 10 min) Remove o-NBS group Reagents: 2-Mercaptoethanol (B42355), DBU in NMP Wash2->Step3 Wash3 Wash (5x NMP) Step3->Wash3 End Result: N-methylated peptide-resin Wash3->End

Caption: Workflow for rapid on-resin N-methylation.

  • Sulfonylation (Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • In a separate vial, pre-activate 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) with 10 equivalents of 4-dimethylaminopyridine (B28879) (DMAP) in NMP for a few minutes.[1][12][13]

    • Add the mixture to the resin and agitate for 10 minutes.[12]

    • Wash the resin thoroughly with NMP (5 times).[12]

  • Methylation:

    • To the sulfonamide-resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in NMP.[1][3]

    • Agitate for 5 minutes. Repeat this step once.[12]

    • Wash the resin thoroughly with NMP (5 times).[12]

  • Desulfonylation (Deprotection):

    • Prepare a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP.[12]

    • Add the solution to the resin and agitate for 10 minutes. Repeat this step once.[12]

    • Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.[1]

References

Technical Support Center: Purification of N-methyl-N-(t-Boc)-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-methyl-N-(t-Boc)-PEG4-acid and its conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

A1: The primary challenges stem from the physicochemical properties of the PEG linker. These include high polarity, which can lead to poor retention on reverse-phase chromatography columns and streaking on silica (B1680970) gel. Additionally, the presence of the carboxylic acid group can cause peak tailing in chromatography, and the t-Boc protecting group can be sensitive to acidic conditions.

Q2: Which chromatographic methods are most suitable for purifying these conjugates?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying this compound and its small molecule conjugates.[] For less polar conjugates, normal-phase flash chromatography on silica gel can be employed, although it may require optimization.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative for highly polar molecules that are not well-retained by reverse-phase methods.[3]

Q3: What are the likely impurities I need to remove?

A3: Common impurities include unreacted starting materials, residual coupling agents from the conjugation step (e.g., EDC, HATU), and byproducts from the synthesis of the PEG linker itself. If the t-Boc group is unintentionally cleaved, the corresponding free amine will also be an impurity.

Q4: How can I monitor the purity of my fractions during purification?

A4: Thin-layer chromatography (TLC) is a quick method for monitoring fractions from normal-phase chromatography. For RP-HPLC, fractions are typically monitored by UV absorbance. The final purity of the pooled fractions should be confirmed by analytical techniques such as analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound conjugates.

Issue 1: Poor Peak Shape (Tailing) in Reverse-Phase HPLC

Q: My compound is showing significant peak tailing during RP-HPLC purification. What could be the cause and how can I fix it?

A: Peak tailing for an acidic compound like this compound is often due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase or ionization of the carboxylic acid.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to acidify the mobile phase. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to both the aqueous and organic mobile phases will suppress the ionization of the carboxylic acid, leading to a sharper peak.[5] A general guideline is to adjust the mobile phase pH to be at least 2 units below the pKa of your compound.[5]

  • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups available for interaction.

  • Lower Sample Load: Overloading the column can exacerbate peak tailing. Try injecting a smaller amount of your sample.

Issue 2: Compound Streaking or Sticking on Silica Gel in Normal-Phase Chromatography

Q: My PEGylated compound streaks badly on the TLC plate and is difficult to elute from a silica gel column. What can I do?

A: The high polarity of the PEG chain leads to strong interactions with the acidic silica gel, causing streaking and poor mobility.[2]

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Use a more polar solvent system. A common strategy for highly polar compounds is to add methanol (B129727) to a dichloromethane (B109758) or chloroform/ethyl acetate (B1210297) mobile phase.[2]

  • Use of Additives:

    • For acidic compounds: Adding a small amount of acetic or formic acid to the mobile phase can help to reduce streaking.

    • For basic compounds (if applicable to your conjugate): Adding a small percentage of triethylamine (B128534) (1-3%) or ammonium (B1175870) hydroxide (B78521) (in methanol) to the eluent can deactivate the acidic silica surface and improve chromatography.[6][7]

  • Silica Gel Deactivation: Before loading your sample, you can pre-treat the packed column by flushing it with a solvent system containing a small amount of a base like triethylamine.[7]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded phase such as diol.[7]

Issue 3: Low Recovery of the Conjugate After Purification

Q: I am losing a significant amount of my product during the purification process. What are the potential causes and solutions?

A: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, degradation of the compound, or co-elution with impurities leading to the discarding of mixed fractions.

Troubleshooting Steps:

  • Check Compound Stability: Before purification, test the stability of your compound to the chosen stationary phase (e.g., silica gel) and solvent conditions. This can be done by dissolving a small amount of the crude product in the mobile phase with some silica gel and monitoring for degradation by TLC or LC-MS over time.[8]

  • Optimize Loading Technique: For column chromatography, ensure your sample is dissolved in a minimal amount of solvent and loaded as a concentrated band. If the sample has poor solubility in the eluent, consider dry loading.[9]

  • Gradient Elution: Employ a gradient elution instead of an isocratic one. This can help to sharpen peaks and improve the separation between your product and closely eluting impurities, minimizing the number of mixed fractions.

  • Column Priming: For RP-HPLC, especially with new columns, an initial injection of a standard or even a blank run can help to passivate any active sites.

Data Presentation

The choice of purification method and conditions will significantly impact the final purity and recovery of the this compound conjugate. The following tables provide a summary of typical conditions and expected outcomes for the most common purification techniques.

Table 1: Comparison of Purification Methods

Purification MethodStationary PhaseTypical Mobile PhaseAdvantagesDisadvantagesExpected Purity
Reverse-Phase HPLC C18, C8Water/Acetonitrile (B52724) or Water/Methanol with 0.1% TFA or Formic AcidHigh resolution, applicable to a wide range of polarities, good for final polishing.[]Can be time-consuming, requires specialized equipment, limited by column capacity.>95%
Normal-Phase Flash Chromatography Silica GelDichloromethane/Methanol, Chloroform/Methanol, Ethyl Acetate/Hexanes with additivesHigh capacity, good for initial cleanup of less polar conjugates, relatively inexpensive.Poor resolution for highly polar compounds, risk of compound degradation on acidic silica.[2][8]80-95%
HILIC Amide, Diol, or bare silicaHigh organic content (e.g., >80% Acetonitrile) with a small amount of aqueous bufferGood retention for very polar compounds that are not retained in reverse-phase.[3]Can have different selectivity, may require more method development.>90%

Table 2: Example RP-HPLC Gradient for Purification

Time (minutes)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)Flow Rate (mL/min)
095510
595510
3559510
4059510
4195510
4595510

Note: This is a generic gradient and should be optimized for your specific conjugate.

Experimental Protocols

Protocol 1: Purification by Preparative Reverse-Phase HPLC

This protocol is suitable for the final purification of this compound conjugates to achieve high purity.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 preparative column

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Crude conjugate sample

  • Collection tubes

Procedure:

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., a small amount of mobile phase B or DMSO). Ensure the sample is fully dissolved and filter if necessary to remove particulates.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 3-5 column volumes, or until the baseline is stable.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Run a linear gradient from low to high organic content (e.g., the gradient in Table 2). The gradient should be shallow enough to ensure good separation of the product from impurities.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to your product.

  • Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to determine which ones contain the pure product.

  • Pooling and Solvent Removal: Pool the pure fractions and remove the solvent, typically by lyophilization (freeze-drying) to obtain the purified conjugate.

Protocol 2: Purification by Flash Chromatography on Deactivated Silica Gel

This protocol is suitable for an initial cleanup of a conjugate, especially if it is sensitive to the acidic nature of standard silica gel.

Materials:

  • Glass chromatography column

  • Silica gel

  • Elution solvents (e.g., Dichloromethane and Methanol)

  • Triethylamine

  • Crude conjugate sample

  • Collection tubes

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine. Flush the column with 2-3 column volumes of this deactivating solvent.[7]

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and carefully apply it to the top of the silica bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and adding the dry powder to the top of the column.

  • Elution: Begin elution with your chosen solvent system, collecting fractions. You may need to gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Analysis and Pooling: Monitor the fractions by TLC. Pool the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound Conjugates cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Conjugate Mixture (Product, Unreacted Materials, Reagents) Initial_Cleanup Initial Cleanup (Optional) Flash Chromatography Crude_Product->Initial_Cleanup If large scale or very impure Final_Purification Final Purification Preparative RP-HPLC Crude_Product->Final_Purification Direct purification Initial_Cleanup->Final_Purification Fraction_Analysis Fraction Analysis (TLC, LC-MS) Final_Purification->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Lyophilization/Evaporation) Pooling->Solvent_Removal Pure_Product Pure Conjugate (>95%) Solvent_Removal->Pure_Product Final_QC Final QC (NMR, HRMS, Analytical HPLC) Pure_Product->Final_QC

Caption: General purification workflow for PEG conjugates.

Troubleshooting_Tree Troubleshooting Purification Issues cluster_peak_shape Poor Peak Shape cluster_retention Poor Retention/Recovery Start Purification Issue Observed Peak_Tailing Peak Tailing in RP-HPLC? Start->Peak_Tailing Streaking Streaking on Silica Gel? Start->Streaking No_Retention No Retention in RP-HPLC? Start->No_Retention Low_Recovery Low Product Recovery? Start->Low_Recovery Acidify_Mobile_Phase Solution: Add 0.1% TFA or Formic Acid to Mobile Phase Peak_Tailing->Acidify_Mobile_Phase Yes Change_Solvent Solution: Increase Polarity (e.g., add MeOH) and/or Additives (e.g., TEA) Streaking->Change_Solvent Yes Use_HILIC Solution: Switch to HILIC column No_Retention->Use_HILIC Yes Check_Stability Action: Check compound stability on stationary phase. Optimize loading. Low_Recovery->Check_Stability Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Preventing Peptide Aggregation with N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using N-methyl amino acids to prevent peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern?

A1: Peptide aggregation is the process where individual peptide chains self-associate to form larger, often insoluble and non-functional, structures.[1] This phenomenon is a significant challenge in the development of therapeutic peptides as it can lead to loss of active compound, reduced efficacy, and potential immunogenicity. Aggregation is often driven by the formation of intermolecular β-sheet structures, facilitated by hydrogen bonding between peptide backbones.[2]

Q2: How do N-methyl amino acids prevent peptide aggregation?

A2: N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, is a powerful strategy to inhibit peptide aggregation.[2][3] The primary mechanism is the disruption of the hydrogen bonding network required for the formation of β-sheets, which are the hallmark of many aggregated peptide structures, including amyloid fibrils.[2] By replacing a hydrogen bond donor with a methyl group, N-methylation sterically hinders the close packing of peptide chains, thereby increasing solubility and reducing the propensity for aggregation.[2][4]

Q3: Can N-methylated peptides still aggregate? If so, why?

A3: Yes, despite their design, N-methylated peptides can sometimes aggregate. The primary reasons for this include:

  • Hydrophobic Interactions: N-methylation increases the hydrophobicity of a peptide.[3] This can promote self-association to minimize the exposure of nonpolar residues to the aqueous solvent.[2]

  • Conformational Changes: While N-methylation disrupts β-sheet formation, it can also alter the peptide's overall conformation. These changes might inadvertently expose hydrophobic patches that can initiate aggregation.[2]

  • Positional Effects: The effectiveness of N-methylation in preventing aggregation is highly dependent on its position within the peptide sequence.[5] Strategic placement at key locations prone to initiating aggregation is crucial.

Q4: What are the other benefits of incorporating N-methyl amino acids into peptides?

A4: Beyond preventing aggregation, N-methylation offers several advantages for therapeutic peptide development:

  • Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from cleavage by proteases, extending the peptide's half-life in biological systems.[3][4][6]

  • Improved Cell Permeability: By replacing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can enhance its ability to cross cell membranes.[3][7]

  • Modulation of Bioactivity: The conformational constraints imposed by N-methylation can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target.[7]

Troubleshooting Guides

Problem 1: My N-methylated peptide precipitates immediately upon dissolution in aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Poor Intrinsic Solubility Dissolve the peptide in a small amount of a polar organic solvent like DMSO, DMF, or NMP first, then slowly add the aqueous buffer while vortexing.[2]The peptide remains in solution at the desired final concentration.
Incorrect pH Adjust the pH of the buffer. For acidic peptides, try a more basic buffer, and for basic peptides, an acidic buffer may improve solubility.[2]The peptide dissolves as the net charge on the molecule is optimized for solubility.
Concentration Too High Attempt to dissolve the peptide at a lower concentration.The peptide dissolves, indicating the initial concentration exceeded its solubility limit.
Problem 2: My N-methylated peptide solution becomes cloudy or forms a gel over time.
Potential Cause Troubleshooting Step Expected Outcome
Hydrophobic Aggregation Add excipients to the buffer. Non-ionic detergents (e.g., Tween-20, Triton X-100 at ~0.01-0.1%) or sugars (e.g., sucrose, trehalose) can help to shield hydrophobic regions and prevent self-association.[2]The rate of aggregation is significantly reduced, and the solution remains clear for a longer period.
Temperature-Induced Aggregation Store the peptide solution at a lower temperature (e.g., 4°C or -20°C) to decrease the rate of aggregation.[2]The peptide solution exhibits improved stability over time at the lower temperature.
Subtle Conformational Changes Screen a variety of buffer conditions, including different pH values and ionic strengths, to identify a formulation that stabilizes the monomeric state of the peptide.[2]An optimized buffer condition is found where the peptide remains soluble and monomeric.
Problem 3: I am observing incomplete coupling or low yield during the synthesis of my N-methylated peptide.
Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance Use specialized coupling reagents that are more effective for hindered amino acids, such as HATU or PyBOP®.[8] Consider double coupling or increasing the reaction time.[8]Improved coupling efficiency and higher crude peptide purity.
On-Resin Aggregation Perform the synthesis at a higher temperature (e.g., 50-60°C) to disrupt secondary structure formation on the resin.[1] Use solvents known to disrupt aggregation, such as NMP, or add chaotropic salts like LiCl to the coupling mixture.[8]Reduced on-resin aggregation leads to more complete reactions and a higher yield of the desired peptide.
Difficult Sequence Incorporate pseudoproline dipeptides or other backbone-protected amino acids at strategic locations to disrupt the formation of secondary structures during synthesis.[8][9]The synthesis proceeds more smoothly with fewer failed sequences.

Experimental Protocols

Thioflavin T (ThT) Assay for Quantifying Peptide Aggregation

This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to these structures.[10][11]

Materials:

  • Peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare peptide samples at the desired concentrations in the assay buffer. Include a buffer-only control.[2]

  • Add ThT from the stock solution to each well to a final concentration of 10-25 µM.[2][12]

  • Incubate the plate at a specific temperature (e.g., 37°C), often with intermittent shaking to promote aggregation.[2]

  • Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 480-490 nm.[2]

  • Plot the fluorescence intensity versus time to generate aggregation kinetics curves. An increase in fluorescence indicates fibril formation.[2]

Dynamic Light Scattering (DLS) for Characterizing Aggregate Size

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[13]

Materials:

  • Peptide solution

  • Low-volume cuvette

  • DLS instrument

  • Low-protein-binding syringe filters (0.02 µm or 0.1 µm)

Procedure:

  • Filter the peptide solution through a low-protein-binding filter to remove dust and extraneous particles.[2]

  • Carefully transfer the filtered sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.[2]

  • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.

  • Acquire data according to the instrument's software instructions.

  • Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI).[2][14] An increase in Rh and PDI over time is indicative of aggregation.[2]

Transmission Electron Microscopy (TEM) for Visualizing Aggregate Morphology

TEM allows for the direct visualization of the morphology of peptide aggregates, such as fibrils or amorphous structures.[2]

Materials:

  • Peptide solution

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate)

  • Filter paper

Procedure:

  • Glow-discharge the TEM grids to render the carbon surface hydrophilic.[2]

  • Apply a small drop (3-5 µL) of the peptide solution onto the grid and allow it to adsorb for 1-2 minutes.[2]

  • Blot away the excess sample using filter paper.[2]

  • Wash the grid by briefly touching it to a drop of deionized water, then blot again.[2]

  • Apply a drop of the negative stain solution to the grid for 30-60 seconds.

  • Blot off the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of N-methylation on peptide properties.

Table 1: Effect of N-Methylation on Peptide Solubility

Peptide TypeModificationChange in Aqueous SolubilityReference
Linear Hexapeptides1-5 N-methyl groups~50 to 1000-fold increase[15]
Short Cyclic PeptidesN-methylationDecrease[15]
Amides from Aliphatic AcidsN-methylationSmall Increase[16]
Amides from Aromatic AcidsN-methylationPronounced Increase[16]

Table 2: Impact of N-Methylation on Peptide Stability in Serum

PeptideModificationRemaining Peptide after 1h in SerumReference
TA4Unmodified~40%[6]
TA4N-methylated Lys~65%[6]
C10:0-A2Unmodified~20%[6]
C10:0-A2N-methylated Lys~50%[6]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_aggregation Aggregation Studies cluster_analysis Data Analysis synthesis Synthesize N-methylated Peptide purification Purify by HPLC synthesis->purification characterization Characterize by Mass Spec purification->characterization prep Prepare Peptide Solutions (Varying Conditions) characterization->prep dls DLS Analysis (Size Distribution) prep->dls tht ThT Assay (Fibril Kinetics) prep->tht tem TEM Imaging (Morphology) prep->tem analyze Analyze Aggregation Propensity & Optimize Conditions dls->analyze tht->analyze tem->analyze

Caption: A typical experimental workflow for studying N-methylated peptides.

aggregation_logic cluster_pathways Aggregation Pathways start Peptide in Solution h_bond Intermolecular H-Bonding start->h_bond hydrophobic Hydrophobic Interactions start->hydrophobic beta_sheet β-Sheet Formation h_bond->beta_sheet n_methylation N-Methylation h_bond->n_methylation blocks aggregation Aggregation (Fibrils / Amorphous) beta_sheet->aggregation hydrophobic->aggregation disruption Disrupts H-Bonding n_methylation->disruption soluble Soluble, Monomeric Peptide disruption->soluble

Caption: Logical diagram of how N-methylation prevents peptide aggregation.

References

Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the acylation of sterically hindered N-methyl amines.

Frequently Asked Questions (FAQs)

Q1: Why are amide coupling reactions with sterically hindered N-methyl amines so challenging?

A1: The primary difficulty arises from steric hindrance. The methyl group on the nitrogen atom, combined with bulky substituents on either the amine or the carboxylic acid, physically obstructs the approach of the activated carboxylic acid to the amine's nitrogen atom. This leads to slower reaction rates, incomplete reactions, and an increased likelihood of side reactions.[1][2][3]

Q2: What are the signs of a failed or difficult coupling reaction with an N-methyl amine?

A2: Common indicators of a problematic coupling reaction include:

  • Low or no product yield: This is the most obvious sign of a failed reaction.[1]

  • Presence of unreacted starting materials: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of the starting amine and/or carboxylic acid remaining.

  • Formation of multiple products: The presence of numerous spots on a TLC plate or multiple peaks in an HPLC chromatogram can indicate side reactions or degradation.[1]

  • Incomplete reaction: Monitoring the reaction over time shows that it has stalled before reaching completion.

Q3: Which classes of alternative coupling reagents are recommended for these difficult couplings?

A3: For sterically hindered N-methyl amines, it is often necessary to move beyond standard reagents like DCC and EDC/HOBt. More potent activating agents are required. The most effective alternatives generally fall into these categories:

  • Phosphonium (B103445) Salts: Reagents like PyAOP, PyBOP, and PyBrOP are highly effective for sterically demanding couplings.[4][5] PyAOP is particularly noted for its effectiveness in coupling N-protected N-methyl amino acids.[4]

  • Aminium/Uronium Salts: This class includes well-known reagents like HATU, HBTU, and HCTU.[4][5] More recently developed reagents like COMU and TCFH have shown excellent performance, often with advantages in safety and side-product profiles.[4][5][6][7]

  • Acyl Fluoride Precursors: Reagents like TFFH generate highly reactive acyl fluorides in situ, which can readily acylate even hindered amines.[5][8]

  • Other Powerful Reagents: T3P (Propylphosphonic Anhydride) is another effective reagent for difficult amide bond formations.

Troubleshooting Guide

Problem: Low to no yield in my coupling reaction.

This is a common issue when working with sterically hindered N-methyl amines. The following workflow can help you troubleshoot the problem.

G start Low/No Yield reagent Is the coupling reagent potent enough? start->reagent conditions Are the reaction conditions optimal? reagent->conditions Yes no_change Still Low Yield reagent->no_change No, using standard reagents activation Was the carboxylic acid pre-activated? conditions->activation Yes conditions->no_change No result Improved Yield activation->result Yes activation->no_change No

Caption: Troubleshooting workflow for low-yield couplings.

  • Step 1: Evaluate Your Coupling Reagent. Standard carbodiimide (B86325) reagents (DCC, EDC) are often insufficient for these challenging substrates.[9] Consider switching to a more powerful phosphonium or aminium/uronium salt-based reagent.

  • Step 2: Optimize Reaction Conditions.

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as excessive heat can lead to racemization if a chiral center is present.

    • Reaction Time: Sterically hindered couplings are often slow. Extending the reaction time (e.g., to 24 hours or longer) may be necessary.

    • Solvent: Ensure your reactants are fully soluble in the chosen solvent. Common choices include DMF, NMP, and DCM.

  • Step 3: Consider Pre-activation. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can improve yields in some cases.

Problem: Significant epimerization (racemization) is observed.

Epimerization is a risk when activating amino acids, especially in the presence of strong bases or at elevated temperatures.

  • Choice of Reagent and Additive: Reagents containing a 7-azabenzotriazole (HOAt) moiety, such as HATU and PyAOP, are known to suppress racemization more effectively than their HOBt-based counterparts (HBTU, PyBOP).[4][5] The use of OxymaPure-based reagents like COMU also offers good racemization control.[5][10]

  • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be beneficial.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Running the activation step at 0°C before allowing the reaction to slowly warm to room temperature is a common strategy.[2]

Alternative Coupling Reagent Data

The following table summarizes the performance of several alternative coupling reagents for sterically hindered N-methyl amine acylation. Yields are highly substrate-dependent and the data below should be used as a general guide.

Coupling ReagentClassTypical Yield RangeKey AdvantagesPotential Disadvantages
PyAOP PhosphoniumGood to ExcellentHighly effective for N-methyl amino acids, low racemization.[4][9]Higher cost.
HATU AminiumGood to ExcellentHigh reactivity, good for hindered couplings, suppresses racemization.[4][5]Can cause guanidinylation of the amine if used in excess.
COMU AminiumExcellentHigh reactivity comparable to HATU, safer (non-explosive byproducts), good solubility.[4][5][10]Can also cause guanidinylation.[10]
TCFH/NMI AminiumExcellentVery high yields for challenging couplings, rapid reactions.[6][7][11]Requires the use of two components.
T3P Phosphonic AnhydrideGood to ExcellentEffective for difficult couplings, byproducts are water-soluble.Can require slightly elevated temperatures.
TFFH Acyl Fluoride PrecursorGood to ExcellentGenerates highly reactive acyl fluorides in situ.[5][8]Acyl fluorides can be moisture-sensitive.

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

This protocol provides a general method for the acylation of a sterically hindered N-methyl amine using HATU.

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup a Dissolve Carboxylic Acid, HATU, and Base in Solvent b Stir at 0°C for 15-30 min a->b c Add N-Methyl Amine b->c d Warm to RT, Stir for 2-24h c->d e Aqueous Workup d->e f Purification e->f

Caption: Experimental workflow for HATU-mediated coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • Sterically hindered N-methyl amine (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the N-methyl amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, brine) to remove byproducts and excess reagents.

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography or recrystallization.

Protocol 2: Coupling using TCFH/NMI

This protocol is adapted from literature procedures for particularly challenging amide bond formations.[6][7]

Materials:

  • Carboxylic acid (1.0 eq)

  • Sterically hindered N-methyl amine (1.1 eq)

  • TCFH (1.1 eq)

  • N-methylimidazole (NMI) (2.2 eq)

  • Anhydrous acetonitrile (B52724) or DCM

Procedure:

  • In a dry flask, combine the carboxylic acid, TCFH, and the N-methyl amine in anhydrous acetonitrile.

  • Add NMI to the mixture. The reaction is often rapid and may be complete in under an hour.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the workup is often simplified due to the water solubility of the byproducts.[11] Dilute with water and a suitable organic solvent. Separate the layers and wash the organic layer.

  • Dry the organic layer, concentrate, and purify the product as needed.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete Nα-tert-butyloxycarbonyl (Boc) deprotection during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection?

Incomplete Boc deprotection can arise from several factors, often related to reaction conditions, peptide sequence, or reagent quality. The primary reasons include:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough or the concentration of the acid, typically trifluoroacetic acid (TFA), may be too low to completely remove the Boc group.[1][2] Some substrates may require stronger acidic conditions or longer reaction times for full deprotection.[1]

  • Inadequate Reaction Time: The duration of the deprotection step may be too short. While many deprotections are complete within 30 minutes to 2 hours, challenging sequences or sterically hindered amino acids might require extended reaction times.[2][3]

  • Poor Resin Swelling: In solid-phase synthesis, if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[2]

  • Steric Hindrance: Amino acids with bulky side chains or N-methylated residues can sterically hinder the approach of the acid to the Boc group, slowing down the cleavage reaction.[2]

  • Peptide Aggregation: The formation of secondary structures, like β-sheets, between growing peptide chains can prevent efficient reagent diffusion and access to the N-terminus.[4][5]

  • Resistant Amino Acid Residues: The Boc group on certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA treatment.[5][6][7]

  • Reagent Quality: The purity of reagents is crucial. For instance, TFA is hygroscopic, and the presence of water can decrease its effective acidity.[7]

Q2: How can I detect incomplete Boc deprotection?

Several analytical techniques can be employed to monitor the completeness of the Boc deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[8] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative or faint result suggests that the Boc group is still attached.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of a small, cleaved sample of the peptide can identify the presence of the Boc-protected peptide. Incomplete deprotection will also lead to the formation of deletion sequences (peptides missing one or more amino acids), which can be detected by MS analysis of the final crude product.[1][2][8]

  • Thin Layer Chromatography (TLC): For solution-phase synthesis, TLC can be used to monitor the disappearance of the starting material (Boc-protected peptide) and the appearance of the deprotected product, which will have a different Rf value.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution-phase, the disappearance of the characteristic singlet peak of the tert-butyl group protons of the Boc group (around 1.4 ppm) can be monitored to confirm deprotection.[7]

Q3: What are the recommended standard conditions for Boc deprotection?

A common starting point for Boc deprotection is a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at room temperature.[3] The reaction is typically stirred for 30 minutes to 2 hours.[1][3] However, these conditions should be optimized for each specific peptide. For peptides containing acid-sensitive residues like tryptophan or methionine, a scavenger cocktail is often included.[1]

Q4: What are scavengers and why are they important in Boc deprotection?

During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated. This cation can alkylate nucleophilic amino acid side chains, particularly tryptophan, methionine, and cysteine, leading to undesired side products.[1] Scavengers are reagents added to the deprotection cocktail to "trap" these reactive carbocations, preventing them from reacting with the peptide.[1][10] Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to incomplete Boc deprotection.

Problem: HPLC/LC-MS analysis of the crude peptide shows significant deletion sequences or the presence of Boc-protected starting material.

This is a clear indication of incomplete deprotection during one or more cycles of the synthesis.

Experimental Protocols

Quantitative Ninhydrin (B49086) (Kaiser) Test

This protocol is adapted for monitoring the presence of free primary amines on the resin support.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.[8]

  • Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[8]

  • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[8]

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[8]

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.[8]

  • Heat the test tube at 100°C for 5 minutes.[8]

  • Observe the color of the beads and the solution.[8]

Interpretation of Results:

ObservationInterpretation
Dark Blue Beads/Solution Positive Result: Indicates the presence of free primary amines (successful deprotection).[8]
Yellow/Brown/No Color Change Negative Result: Indicates the absence of free primary amines (incomplete deprotection).[8]

Note: This test does not give a blue color with secondary amines like proline, which typically yields a reddish-brown color.[8]

Standard Boc Deprotection Protocol for SPPS

This protocol outlines a general procedure for the removal of the Nα-Boc group in solid-phase peptide synthesis.

Reagents:

  • Deprotection Solution: 50% TFA in DCM (v/v).

  • Washing Solvent: Dichloromethane (DCM).

  • Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v).

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.[4]

  • Pre-wash the resin with the deprotection solution for 1-2 minutes.[4]

  • Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[4]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralize the resin with the neutralization solution for 1-2 minutes.

  • Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.

Data Presentation

Table 1: Comparison of Boc Deprotection Conditions

EntryDeprotection CocktailTimeResultReference
150% TFA/DCM5 minIncomplete (78% target peptide)[11]
250% TFA/DCM30 minComplete Deprotection[11]
34 M HCl/dioxane5 minIncomplete[11]
44 M HCl/dioxane2 x 30 minComplete Deprotection[11]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTarget ResiduesTypical ConcentrationReference
Triisopropylsilane (TIS)Trp, Met, Cys2.5 - 5%[1]
Triethylsilane (TES)Trp, Met2.5 - 5%[1]
WaterGeneral2.5 - 5%[1]
ThioanisoleMet1 - 5%[1]
1,2-Ethanedithiol (EDT)Trp1 - 5%[1]

Visualizations

G Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Deprotection Detected (e.g., via LC-MS or Kaiser Test) cause1 Check Reagent Quality (e.g., fresh TFA, anhydrous solvents) start->cause1 cause2 Review Deprotection Conditions start->cause2 cause3 Assess Peptide Sequence start->cause3 solution1 Use fresh, high-purity reagents. cause1->solution1 solution2a Increase Deprotection Time (e.g., from 30 min to 1-2 hours) cause2->solution2a solution2b Increase Acid Concentration (e.g., from 25% to 50% TFA) cause2->solution2b solution3a Incorporate Scavengers if Trp, Met, or Cys are present cause3->solution3a solution3b Address Potential Aggregation (e.g., use chaotropic agents, change solvent) cause3->solution3b end Re-run Deprotection and Monitor solution1->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G Boc Deprotection Mechanism and Side Reaction cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction (Alkylation) Boc_Peptide Boc-NH-Peptide Protonated_Boc Boc-NH2(+)-Peptide Boc_Peptide->Protonated_Boc + H+ (TFA) Free_Amine H3N(+)-Peptide (Deprotected Peptide) Protonated_Boc->Free_Amine tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation CO2 CO2 Protonated_Boc->CO2 Isobutylene Isobutylene + H+ tButyl_Cation->Isobutylene tButyl_Cation_Side tert-Butyl Cation tButyl_Cation->tButyl_Cation_Side Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Alkylated_Product Alkylated Side Product Nucleophilic_Residue->Alkylated_Product Scavenger Scavenger (e.g., TIS) Trapped_Cation Trapped Cation Scavenger->Trapped_Cation tButyl_Cation_Side->Alkylated_Product tButyl_Cation_Side->Trapped_Cation

Caption: Mechanism of Boc deprotection and prevention of side reactions.

References

Technical Support Center: Monitoring Coupling to N-Methyl Amino acids in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring coupling reactions involving N-methyl amino acids in SPPS. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming the challenges associated with these sterically hindered residues.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving N-methylated amino acids so challenging?

A1: The primary challenge arises from steric hindrance. The methyl group on the amide nitrogen significantly increases the steric bulk around the nitrogen nucleophile, which slows down the coupling reaction kinetics.[1][2][3] This is particularly problematic when coupling an N-methylated amino acid onto another N-methylated residue.[1][3] This reduced reactivity requires more potent coupling reagents and optimized reaction conditions to achieve complete incorporation and avoid deletion sequences in the final peptide.[1][3]

Q2: My standard coupling reagents like HBTU and HCTU are resulting in low yields. What should I use instead?

A2: Standard uronium-based coupling reagents such as HBTU and HCTU are often less effective for N-methylated amino acids due to the steric hindrance.[3][4] More potent phosphonium-based reagents (like PyBOP, PyAOP, and PyBroP) or specialized uronium/aminium reagents (like HATU) are recommended to overcome the low reactivity of the N-methylated amine.[1][3][4] The choice of coupling reagent is a critical factor for a successful synthesis.[1][3]

Q3: How can I monitor the completion of a coupling reaction to an N-methyl amino acid?

A3: The standard ninhydrin (B49086) (Kaiser) test is ineffective for monitoring coupling to N-methyl amino acids because the secondary amine of the N-methylated residue does not produce the characteristic blue color.[4][5] The recommended qualitative method is the bromophenol blue test.[2][4] A yellow color indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete coupling, indicating that a recoupling step is necessary.[2][4]

Q4: What are the initial signs of a difficult coupling reaction with an N-methylated residue?

A4: Common indicators of poor coupling efficiency include:

  • A positive bromophenol blue test: A blue or green color of the resin beads after the coupling step indicates the presence of unreacted free amine.[2]

  • Low final peptide yield: The overall yield of the purified peptide is significantly lower than expected.[2]

  • Presence of deletion sequences: Mass spectrometry (MS) analysis of the crude peptide reveals peptides that are missing the N-methylated amino acid.[2][3]

  • Multiple peaks on HPLC: The HPLC profile of the crude product may show multiple peaks corresponding to deletion sequences and other impurities.[2]

Q5: Can microwave irradiation improve the coupling efficiency for N-methylated amino acids?

A5: Yes, microwave-assisted SPPS can be highly effective in driving the difficult couplings of sterically hindered amino acids, like N-methylated residues, to completion more quickly and efficiently.[6][7] The use of microwave energy can significantly reduce reaction times and improve coupling yields.[1][6]

Troubleshooting Guide

Issue: Incomplete Coupling Reaction (Positive Bromophenol Blue Test)

Potential Cause Recommended Solution
Insufficient Reagent Activity Switch to a more potent coupling reagent such as HATU, PyAOP, or PyBroP.[1][3][4]
Steric Hindrance Perform a second or even a third coupling (double or triple coupling) to drive the reaction to completion.[2][3]
Suboptimal Reaction Time Increase the coupling reaction time. For difficult couplings, this can be extended from the standard 1-2 hours to several hours.[1][8]
Low Temperature For particularly challenging couplings, consider increasing the reaction temperature, which can be effectively achieved using microwave synthesis.[6]

Issue: Presence of Deletion Sequences in the Final Peptide

Potential Cause Recommended Solution
Incomplete Coupling Follow the recommendations for incomplete coupling reactions, including using more potent reagents and performing multiple couplings.[3]
Inadequate Monitoring Ensure that the bromophenol blue test is used to confirm reaction completion after each coupling step involving an N-methylated amino acid.[2][3][4]
Peptide Aggregation Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt to disrupt secondary structures that can hinder coupling.[9]

Quantitative Data Summary

The following table summarizes typical reaction conditions and monitoring methods for coupling N-methylated amino acids. Note that optimal conditions are sequence-dependent.

Coupling Reagent Equivalents (Reagent/AA) Base & Equivalents Typical Reaction Time Monitoring Test
HATU 4 eq. / 4 eq.DIEA (8 eq.)1 - 2 hours[1][4]Bromophenol Blue[4]
PyBroP 2 eq. / 2 eq.DIEA (6 eq.)1 hour[4][10]Bromophenol Blue
HCTU (Microwave) 5 eq. / 5 eq.DIEA (10 eq.)10 - 15 minutes[1]Bromophenol Blue
DEPBT 1.5 eq. / 1.5 eq.DIEA or Et₃N (3 eq.)1 - 2 hours[10]Bromophenol Blue

Key Experimental Protocols

Protocol 1: Bromophenol Blue Test for Monitoring Coupling Completion

Materials:

  • Test Solution: 250 mg of bromophenol blue in 50 ml of DMF.[4]

  • Resin sample from the synthesis vessel.

  • Methanol (B129727) for washing.

Procedure:

  • Remove a small sample of resin beads from the reaction vessel.

  • Wash the beads thoroughly with methanol to remove any residual reagents.

  • Add 2 ml of the bromophenol blue test solution to the washed resin beads.

  • Observe the color of the suspension.[4]

    • Yellow: The coupling reaction is complete.

    • Blue to Green: The coupling is incomplete, and recoupling is required.[4]

Protocol 2: Standard HATU Coupling to an N-Methyl Amino Acid

Materials:

  • Fmoc-protected amino acid (4 eq.)

  • HATU (4 eq.)

  • Diisopropylethylamine (DIEA) (8 eq.)

  • DMF or NMP

  • Peptide resin with N-terminal N-methyl amino acid

Procedure:

  • Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal N-methyl amino acid.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIEA to the solution and allow the mixture to pre-activate at room temperature for 5 minutes.[1][4]

  • Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated amino acid solution. Shake the reaction vessel at room temperature for 1 to 2 hours.[1]

  • Monitoring: Take a small sample of resin beads and perform the Bromophenol Blue Test (Protocol 1) to check for reaction completion.

  • Recoupling (if necessary): If the bromophenol blue test is positive (blue/green), drain the reaction solution and repeat steps 4 and 5 with fresh reagents.

  • Post-Coupling Wash: Once the reaction is complete (yellow in the bromophenol blue test), drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then Methanol.[1]

Protocol 3: HPLC Analysis of Crude Peptide

Materials:

  • Crude peptide, cleaved from the resin and dried.

  • Solvent A: Water with 0.1% TFA.

  • Solvent B: Acetonitrile with 0.1% TFA.

  • 0.22 µm or 0.45 µm filter.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B). Filter the sample through a 0.22 µm or 0.45 µm filter.[9]

  • HPLC Setup: Use a C18 reverse-phase column.

  • Gradient: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.[9]

  • Detection: Monitor the absorbance at 214 nm or 220 nm.[9]

  • Data Analysis: Integrate the peak areas. The presence of significant peaks other than the main product peak can indicate deletion sequences or other impurities.

Visualizations

experimental_workflow start Start: Resin with N-terminal N-methyl amino acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Reaction (1-2 hours) wash1->coupling activation Activate AA (Fmoc-AA, HATU, DIEA) activation->coupling monitoring Monitor Completion (Bromophenol Blue Test) coupling->monitoring incomplete Incomplete (Blue/Green Color) monitoring->incomplete complete Complete (Yellow Color) monitoring->complete recouple Recouple (Repeat Activation & Coupling) recouple->coupling wash2 Final Wash (DMF, DCM) end Ready for Next Cycle wash2->end

Caption: Experimental workflow for coupling to an N-methyl amino acid.

troubleshooting_workflow start Positive Bromophenol Blue Test (Incomplete Coupling) recouple Perform a second coupling ('Double Coupling') start->recouple monitor_again Monitor again with Bromophenol Blue Test recouple->monitor_again still_incomplete Still Incomplete? monitor_again->still_incomplete Positive complete Coupling Complete (Proceed to next step) monitor_again->complete Negative change_reagent Switch to a more potent coupling reagent (e.g., PyAOP, PyBroP) still_incomplete->change_reagent Yes still_incomplete->complete No increase_time Increase reaction time and/or temperature (Consider Microwave) change_reagent->increase_time increase_time->recouple

References

Validation & Comparative

N-Methylation of Linkers: A Double-Edged Sword in Optimizing Flexibility and Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of linker moieties is a critical aspect of designing effective therapeutics, particularly in the realm of macrocycles and Proteolysis Targeting Chimeras (PROTACs). Among the various chemical modifications, N-methylation of the linker backbone has emerged as a potent, albeit complex, strategy to modulate both conformational flexibility and cell permeability. This guide provides an objective comparison of the impact of N-methylation, supported by experimental data, to inform rational drug design.

N-methylation, the substitution of an amide proton with a methyl group, directly impacts two key physicochemical properties of a linker: it removes a hydrogen bond donor and introduces steric hindrance. These changes can significantly alter the conformational landscape and the ability of a molecule to traverse cellular membranes. While often employed to enhance proteolytic stability and cell permeability, the effects of N-methylation are highly context-dependent and can sometimes be detrimental.

Impact on Linker Flexibility and Conformation

N-methylation restricts the conformational freedom of a linker by introducing a steric barrier to rotation around the C-N bond. This can favor specific folded or "chameleonic" conformations, which may be advantageous for pre-organizing a molecule into a bioactive conformation for target engagement. However, this induced rigidity is not universally beneficial.

Molecular dynamics (MD) simulations and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools to elucidate the conformational preferences of N-methylated versus non-methylated linkers. Key parameters to consider are the radius of gyration (Rg), which indicates the compactness of a molecule, and the solvent-accessible 3D polar surface area (SA 3D PSA). A lower Rg and SA 3D PSA in nonpolar environments are often correlated with improved cell permeability.

Table 1: Comparative Conformational Analysis of N-Methylated vs. Non-Methylated Linkers

Molecule TypeLinker ModificationMethodKey FindingQuantitative Data (Example)Reference
PROTACMethylated vs. Non-methylatedMD SimulationsLinker methylation drives "chameleonic" folding, influencing the efflux ratio.N/A (Qualitative Description)[1]
PROTACVaried Linker CompositionNMR & MD SimulationsHigh permeability is correlated with the ability to adopt folded conformations with low SA 3D PSA in a nonpolar solvent.Population-weighted mean Rg for a highly permeable PROTAC in chloroform (B151607) was 5.42 Å.[2]
Cyclic PeptideN-Methylated vs. Non-methylatedNMR & MD SimulationsN-methylation can lead to greater flexibility and susceptibility to degradation.N/A (Qualitative Description)[3]

Impact on Cell Permeability

The influence of N-methylation on cell permeability is a nuanced interplay of several factors. By masking a polar amide proton, N-methylation can reduce the desolvation penalty associated with membrane crossing, thereby enhancing passive diffusion. The induced folded conformations can also shield other polar functional groups, further promoting permeability. However, there is no simple correlation between the number of N-methyl groups and permeability. The position of the methylation is critical, and in some cases, it can have a negligible or even negative impact on passive permeability while affecting active transport mechanisms, such as efflux.

Commonly used assays to assess cell permeability include the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passive diffusion, and the Caco-2 cell assay, which models the human intestinal barrier and can account for both passive and active transport. The efflux ratio (ER), determined from bidirectional Caco-2 assays, is a crucial parameter for identifying substrates of efflux pumps like P-glycoprotein (P-gp).

Table 2: Comparative Cell Permeability Data for N-Methylated vs. Non-Methylated Linkers

Molecule TypeLinker ModificationAssayKey FindingQuantitative Data (Example)Reference
PROTAC Series A3Non-methylated vs. MethylatedCaco-2No direct correlation between Caco-2 permeability and oral bioavailability; efflux ratio is a strong predictor.A3-1 (non-methylated) ER: 13.9; A3-2 (methylated) ER: 3.3.[1]
PROTAC Series A5Non-methylated vs. MethylatedCaco-2Adding a methyl group can decrease polarity and increase lipophilicity, leading to higher oral bioavailability.A5-1 (non-methylated) F%: 1.1; A5-2 (methylated) F%: 23.9.[1]
Cyclic PeptidePartially Methylated vs. Non-methylatedPAMPAPartially methylated derivatives were significantly more permeable.Non-methylated: ~5% T; Partially methylated: ~40-50% T.[1]
VHL PROTACsVaried Linker CompositionCaco-2Linker composition has a profound impact on passive cell permeability.Papp (A-B) values ranged from <0.1 to 10.3 x 10-6 cm/s depending on the linker.[2]

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment: The test compound is added to either the apical (A) or basolateral (B) chamber. Samples are taken from the receiver chamber at specific time points.

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport. The efflux ratio (ER) is calculated as the ratio of Papp(B-A) to Papp(A-B). An ER > 2 is generally considered indicative of active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Assay Setup: The filter plate (donor compartment) is placed in a plate containing buffer (acceptor compartment). The test compound is added to the donor compartment.

  • Incubation: The plate assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: The concentration of the test compound in both the donor and acceptor compartments is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated based on the amount of compound that has diffused into the acceptor compartment.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the conformational dynamics of molecules.

  • System Setup: A starting 3D structure of the molecule is placed in a simulation box filled with a chosen solvent (e.g., water or a nonpolar solvent like chloroform).

  • Force Field Application: A force field (e.g., AMBER, CHARMM) is applied to describe the interactions between atoms.

  • Minimization and Equilibration: The system is energy-minimized to remove steric clashes and then equilibrated at the desired temperature and pressure.

  • Production Run: The simulation is run for a specified period (nanoseconds to microseconds), and the trajectory (atomic coordinates over time) is saved.

  • Analysis: The trajectory is analyzed to calculate properties such as radius of gyration, solvent-accessible surface area, and to identify stable conformations and intramolecular interactions.

Visualizing the Impact of N-Methylation

N_Methylation_Impact cluster_cause Chemical Modification cluster_effects Physicochemical Effects cluster_consequences Functional Consequences N_Methylation N-Methylation of Linker Steric_Hindrance Increased Steric Hindrance N_Methylation->Steric_Hindrance HBD_Removal Removal of H-bond Donor N_Methylation->HBD_Removal Reduced_Flexibility Reduced Conformational Flexibility Steric_Hindrance->Reduced_Flexibility Reduced_Desolvation Reduced Desolvation Penalty HBD_Removal->Reduced_Desolvation Folded_Conformation Favors Folded 'Chameleonic' Conformation Reduced_Flexibility->Folded_Conformation Altered_Permeability Altered Cell Permeability Folded_Conformation->Altered_Permeability Shields polar groups Reduced_Desolvation->Altered_Permeability Enhances passive diffusion

Caption: Impact of N-Methylation on Linker Properties.

Permeability_Assay_Workflow cluster_caco2 Caco-2 Assay cluster_pampa PAMPA C2_Start Seed Caco-2 cells on transwell inserts C2_Culture Culture for 21-25 days to form monolayer C2_Start->C2_Culture C2_Integrity Verify monolayer integrity (TEER, Lucifer Yellow) C2_Culture->C2_Integrity C2_Transport Add compound to apical or basolateral side C2_Integrity->C2_Transport C2_Sample Sample from receiver chamber over time C2_Transport->C2_Sample C2_Analyze Analyze by LC-MS/MS C2_Sample->C2_Analyze C2_End Calculate Papp and Efflux Ratio C2_Analyze->C2_End P_Start Coat filter plate with lipid solution P_Assemble Assemble donor and acceptor plates P_Start->P_Assemble P_Add Add compound to donor plate P_Assemble->P_Add P_Incubate Incubate for 4-18 hours P_Add->P_Incubate P_Analyze Analyze donor and acceptor solutions P_Incubate->P_Analyze P_End Calculate Permeability (Pe) P_Analyze->P_End

Caption: Workflow for Caco-2 and PAMPA Permeability Assays.

Conclusion

N-methylation of linkers is a powerful strategy for modulating the physicochemical properties of molecules. It can reduce conformational flexibility, promoting folded structures that may enhance target binding and shield polar groups, thereby improving cell permeability. However, the outcome is not always predictable. The position of the N-methyl group is crucial, and its effects on active transport mechanisms can complicate the structure-permeability relationship. A comprehensive approach utilizing both in silico methods like MD simulations and in vitro assays such as PAMPA and Caco-2 is essential for the rational design of N-methylated linkers to achieve optimal drug-like properties. The quantitative data presented in this guide underscores the importance of empirical testing and highlights the nuanced and often compound-specific effects of N-methylation.

References

analytical techniques for characterizing N-methyl-N-(t-Boc)-PEG4-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of PEGylated conjugates is paramount to ensuring the quality, efficacy, and safety of novel therapeutics. This guide provides a comparative overview of key analytical techniques for the characterization of N-methyl-N-(t-Boc)-PEG4-acid, a common heterobifunctional PEG linker. We present a comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gel Permeation Chromatography (GPC), complete with experimental protocols and quantitative performance data to aid in method selection and implementation.

At a Glance: Comparing Analytical Techniques

The selection of an analytical technique for characterizing this compound and its conjugates depends on the specific information required, such as structural confirmation, purity assessment, or molecular weight determination. The following table summarizes the key performance aspects of the most common analytical methods.

Analytical TechniqueInformation ProvidedTypical Limit of Detection (LOD)Typical Precision (%RSD)Key AdvantagesKey Limitations
¹H NMR Spectroscopy Structural elucidation, purity, and quantification~10 µg/mL for PEGylated species[1]< 1%[2][3]Provides detailed structural information, non-destructive, good for quantification.Relatively low sensitivity compared to MS, can be complex for large polymers.
Mass Spectrometry (ESI-MS) Molecular weight confirmation, impurity identificationng to pg range< 5%High sensitivity and mass accuracy, provides molecular formula.Can be complex for polydisperse samples, potential for ion suppression.
HPLC (with ELSD/CAD) Purity assessment, quantification of non-chromophoric compounds< 10 ng on column (CAD)[4]< 1-5%[5][6]Universal detection for non-volatile analytes, suitable for purity analysis.Lower sensitivity than MS, requires volatile mobile phases.
Gel Permeation Chromatography (GPC) Molecular weight distribution (polydispersity)µg rangeRetention Time RSD < 0.5%, Peak Area RSD < 1%[5]Determines molecular weight averages and distribution.Lower resolution for small molecules, requires calibration with standards.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and purity of this compound. ¹H NMR is particularly useful for confirming the presence of key functional groups and for quantification.

Key Performance Insights:

  • Structural Confirmation: The chemical shifts and coupling patterns of the protons in the ¹H NMR spectrum allow for the unambiguous identification of the N-methyl group, the t-Boc protecting group, the PEG backbone, and the terminal acid group.

  • Purity Assessment: Integration of the characteristic peaks can be used to determine the purity of the compound and to identify and quantify impurities.

  • Quantification: With the use of an internal standard, ¹H NMR can provide highly accurate and precise quantification of the analyte.[2][3]

Experimental Protocol: ¹H NMR Characterization

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. For PEG compounds, handling in a dry environment is recommended to minimize moisture contamination.[7]

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse sequence.

    • Temperature: 298 K (25 °C).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 5 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks corresponding to the different proton environments of the molecule.

Expected ¹H NMR Chemical Shifts (Predicted):

  • t-Boc group (-C(CH₃)₃): ~1.4 ppm (singlet, 9H)

  • N-methyl group (-N-CH₃): ~2.9 ppm (singlet, 3H)

  • PEG backbone (-O-CH₂-CH₂-O-): 3.5-3.8 ppm (multiplets, 16H)

  • Methylene adjacent to acid (-CH₂-COOH): ~2.6 ppm (triplet, 2H)

  • Methylene adjacent to nitrogen (-N-CH₂-): ~3.4 ppm (triplet, 2H)

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve load Load into Spectrometer dissolve->load acquire Acquire FID load->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate report Final Report integrate->report Structural Confirmation & Purity Assessment

Figure 1. Experimental workflow for NMR characterization.

Mass Spectrometry (MS)

Mass spectrometry, particularly with electrospray ionization (ESI), is a highly sensitive technique for confirming the molecular weight of this compound and identifying any impurities.

Key Performance Insights:

  • Molecular Weight Confirmation: ESI-MS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition of the molecule.

  • Impurity Identification: The high resolution of modern mass spectrometers enables the detection and identification of low-level impurities, such as PEG oligomers with different chain lengths or molecules with incomplete functionalization.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm its structure by analyzing the resulting fragment ions. The t-Boc group is known to produce characteristic fragment ions.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • LC-MS Parameters:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometer: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺.

    • Analyze the mass spectrum to confirm the molecular weight and identify any impurities.

Logical Flow of MS Data Interpretation

MS_Interpretation start Acquire Mass Spectrum find_mh Identify [M+H]⁺ Ion start->find_mh confirm_mw Confirm Molecular Weight find_mh->confirm_mw check_impurities Scan for Impurity Peaks find_mh->check_impurities msms Perform MS/MS on [M+H]⁺ confirm_mw->msms characterize_impurities Characterize Impurities (e.g., different PEG lengths) check_impurities->characterize_impurities final_assessment Final Purity & Identity Assessment characterize_impurities->final_assessment analyze_fragments Analyze Fragment Ions msms->analyze_fragments Fragmentation confirm_structure Confirm Structure analyze_fragments->confirm_structure confirm_structure->final_assessment

Figure 2. Logical workflow for mass spectrometry data analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are preferred.

Key Performance Insights:

  • Purity Determination: HPLC can separate the main compound from impurities, allowing for accurate purity assessment.

  • Universal Detection: ELSD and CAD are near-universal detectors for non-volatile analytes, making them ideal for PEG compounds that lack a UV chromophore.[4]

  • Method Versatility: Different column chemistries, such as reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC), can be employed to optimize the separation. HILIC can be particularly effective for separating polar compounds like PEG derivatives.[8][9][10][11][12]

Experimental Protocol: HPLC-ELSD/CAD Analysis

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent to a concentration of 0.1-1 mg/mL.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Parameters:

    • Column: A reversed-phase C18 or a HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm). For polar compounds, HILIC or aqueous C18 columns are often a good choice.[11][13]

    • Mobile Phase A: Water (for RP) or Acetonitrile (for HILIC).

    • Mobile Phase B: Acetonitrile (for RP) or Water/Ammonium Acetate buffer (for HILIC).

    • Gradient: A suitable gradient to elute the compound and any impurities.

    • Flow Rate: 0.8-1.2 mL/min.

    • Column Temperature: 30-40 °C.

    • Detector: ELSD (Nebulizer and Evaporator temperatures optimized for the mobile phase) or CAD.

  • Data Analysis:

    • Integrate the peak areas of the main compound and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

HPLC Experimental Workflow

HPLC_Workflow cluster_setup System Setup cluster_run Sample Analysis cluster_detect Detection & Data Analysis prepare_mp Prepare Mobile Phase install_col Install Column prepare_mp->install_col equilibrate Equilibrate System install_col->equilibrate prepare_sample Prepare & Filter Sample equilibrate->prepare_sample inject Inject Sample prepare_sample->inject run_gradient Run Gradient Program inject->run_gradient detect ELSD/CAD Detection run_gradient->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity integrate->calculate final_report Purity Report calculate->final_report GPC_Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_results Results prep_std Prepare PEG Standards run_std Run Standards prep_std->run_std gen_cal Generate Calibration Curve run_std->gen_cal determine_mw Determine Mn, Mw gen_cal->determine_mw Apply Calibration prep_sample Prepare Sample run_sample Run Sample prep_sample->run_sample run_sample->determine_mw calculate_pdi Calculate PDI determine_mw->calculate_pdi report report calculate_pdi->report Molecular Weight Distribution Report

References

A Comparative Guide to the Spectroscopic Analysis of N-methyl-N-(t-Boc)-PEG4-acid and Alternative PEGylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precise characterization of linker molecules is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N-methyl-N-(t-Boc)-PEG4-acid, a key building block, and its common alternatives: Fmoc-N-amido-PEG4-acid and t-Boc-N-amido-PEG4-acid. Understanding the subtle differences in their spectroscopic profiles is crucial for quality control, reaction monitoring, and ensuring the structural integrity of the final bioconjugate.

Executive Summary

This guide presents a detailed comparison of this compound with two widely used alternatives. While all three are discrete PEG (dPEG®) linkers with a terminal carboxylic acid, their distinguishing features—the protecting group (Boc vs. Fmoc) and the presence of an N-methyl group—give rise to unique spectroscopic signatures. These differences are critical for unambiguous identification and purity assessment during synthesis and conjugation processes.

Physicochemical Properties Comparison

A summary of the key physicochemical properties of the compared PEGylating agents is presented below. These properties are fundamental to their application in bioconjugation.

PropertyThis compoundFmoc-N-amido-PEG4-acidt-Boc-N-amido-PEG4-acid
Molecular Formula C17H33NO8[1][2]C26H33NO8[3][4]C16H31NO8[5][6]
Molecular Weight 379.5 g/mol [1]487.6 g/mol [3]365.4 g/mol [6]
CAS Number 1260431-01-3[1][2]557756-85-1[3][7]756525-91-4[5][6]
Protecting Group t-BocFmoct-Boc
Deprotection Condition AcidicBasicAcidic

Spectroscopic Data Comparison

The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the three linkers. These values are based on the known chemical shifts of their constituent functional groups and the general characteristics of PEG chains.

¹H NMR Spectral Data
Functional GroupThis compound (Expected δ, ppm)Fmoc-N-amido-PEG4-acid (Expected δ, ppm)t-Boc-N-amido-PEG4-acid (Expected δ, ppm)
-CH₃ (N-methyl) ~2.8-3.0 (s, 3H)--
-C(CH₃)₃ (Boc) ~1.45 (s, 9H)-~1.44 (s, 9H)
-CH₂- (PEG backbone) ~3.5-3.7 (m)~3.5-3.7 (m)~3.5-3.7 (m)
-CH₂-COOH ~2.5 (t, 2H)~2.5 (t, 2H)~2.5 (t, 2H)
-CH₂-N- ~3.4-3.6 (m, 2H)~3.3-3.5 (m, 2H)~3.1-3.3 (m, 2H)
Fmoc Aromatic & Aliphatic -~7.2-7.8 (m, 8H), ~4.2-4.5 (m, 3H)-
-NH- -~5.5-6.0 (t, 1H)~5.0-5.5 (t, 1H)
¹³C NMR Spectral Data
Carbon EnvironmentThis compound (Expected δ, ppm)Fmoc-N-amido-PEG4-acid (Expected δ, ppm)t-Boc-N-amido-PEG4-acid (Expected δ, ppm)
-C(CH₃)₃ (Boc) ~28.5-~28.6
-C(CH₃)₃ (Boc) ~80.0-~79.5
-CH₃ (N-methyl) ~35-37--
-CH₂- (PEG backbone) ~69-71~69-71~69-71
-CH₂-COOH ~35-36~35-36~35-36
-COOH ~175-178~175-178~175-178
-CH₂-N- ~49-51~40-42~40-42
Fmoc Carbons -~47 (CH), ~67 (CH₂), ~120-144 (Aromatic)-
C=O (Urethane/Carbamate) ~156~157~156
Mass Spectrometry Data
IonThis compound (Expected m/z)Fmoc-N-amido-PEG4-acid (Expected m/z)t-Boc-N-amido-PEG4-acid (Expected m/z)
[M+H]⁺ 380.5488.6366.4
[M+Na]⁺ 402.5510.6388.4
[M-Boc+H]⁺ 280.5-266.4
[M-Fmoc+H]⁺ -266.6-

Experimental Protocols

Detailed methodologies for the NMR and mass spectrometry analysis are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the PEGylating agent in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the sample is fully dissolved.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Apply a 30° pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR (typically 1024 or more) with a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-100 µM) in a solvent compatible with ESI-MS, such as acetonitrile/water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • MS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

    • Scan a mass range that encompasses the expected molecular ions (e.g., m/z 100-1000).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ions ([M+H]⁺, [M+Na]⁺) and characteristic fragment ions.

Workflow and Structural Analysis

The general workflow for the characterization of these PEGylating agents and their subsequent use in bioconjugation is outlined below.

G cluster_0 PEG Linker Synthesis & Purification cluster_1 Quality Control Analysis cluster_2 Bioconjugation cluster_3 Final Product Characterization Synthesis Synthesis of PEG Linker Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity Deprotection Protecting Group Removal Purity->Deprotection Proceed if criteria met Conjugation Conjugation to Biomolecule Deprotection->Conjugation Purification_Conj Purification of Conjugate Conjugation->Purification_Conj MS_Conj Mass Spectrometry of Conjugate Purification_Conj->MS_Conj Purity_Conj Purity and Stability Analysis MS_Conj->Purity_Conj

Figure 1. General workflow for the synthesis, quality control, and application of PEG linkers.

The structural differences between the three linkers are the basis for their distinct analytical profiles.

G A This compound t-Boc N-methyl PEG4 Acid A_f1_label Unique N-methyl group A:f1->A_f1_label B Fmoc-N-amido-PEG4-acid Fmoc NH PEG4 Acid B_f0_label Bulky, aromatic Fmoc group B:f0->B_f0_label C t-Boc-N-amido-PEG4-acid t-Boc NH PEG4 Acid C_f1_label Standard Boc-protected amine C:f1->C_f1_label

Figure 2. Key structural differences between the compared PEG linkers.

Conclusion

The choice of a PEGylating agent in drug development is a critical decision that impacts not only the biological properties of the final conjugate but also the analytical strategies required for its characterization. This compound, with its unique N-methyl group, offers a distinct spectroscopic handle that can be advantageous for unambiguous identification. In contrast, Fmoc-N-amido-PEG4-acid provides an alternative protecting group strategy with its own characteristic NMR and MS signatures. A thorough understanding of these analytical differences, as outlined in this guide, is essential for researchers to ensure the quality and consistency of their advanced therapeutic candidates.

References

Navigating Stability: A Comparative Guide to N-methyl-N-(t-Boc)-PEG4-acid Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of linkers used in antibody-drug conjugates (ADCs) and other targeted therapies is a critical determinant of efficacy and safety. This guide provides a comparative analysis of the in vivo and in vitro stability of N-methyl-N-(t-Boc)-PEG4-acid linkers, offering insights into their performance relative to other common linker technologies. Supported by experimental data and detailed protocols, this document serves as a resource for the rational design and selection of linkers in therapeutic development.

The architecture of a linker in a bioconjugate is far from a passive connector; it is a dynamic component that dictates the stability, solubility, and pharmacokinetic profile of the entire therapeutic entity. The inclusion of polyethylene (B3416737) glycol (PEG) spacers, for instance, is a widely adopted strategy to enhance the hydrophilicity and in vivo half-life of ADCs. The this compound linker, with its N-methylated amide bond and a terminal carboxylic acid for conjugation, presents a unique set of properties that can influence its stability against enzymatic and chemical degradation.

The Impact of N-Methylation on Linker Stability

N-methylation of amide bonds within a linker can significantly impact its stability. This modification can sterically hinder the approach of proteases, thereby reducing the rate of enzymatic cleavage. One study on a peptide-based linker demonstrated that N-methylation of a citrulline residue resulted in retarded payload release, indicating a more stable linker under enzymatic conditions. While direct quantitative data for this compound is not extensively available in public literature, the principle of increased enzymatic resistance due to N-methylation is a key consideration for its application.

Comparative Stability of Linker Technologies

The stability of a linker is typically assessed in various biological media to mimic the conditions it will encounter in the body. This includes in vitro plasma stability assays and lysosomal stability assays, which provide data on the linker's resilience in circulation and its ability to release the payload within the target cell, respectively.

Below is a comparative summary of the stability profiles of different linker types, providing a context for evaluating this compound.

Linker TypeIn Vitro Plasma Stability (Half-life)In Vivo Stability (General Profile)Key Cleavage Mechanism
Hydrazone pH-dependent; less stable at acidic pHProne to premature release in circulationAcid-catalyzed hydrolysis
Disulfide Variable; susceptible to thiol-disulfide exchangeCan be unstable, leading to off-target toxicityReduction by glutathione
Peptide (e.g., Val-Cit) Generally high stabilityStable in circulation; cleaved by lysosomal proteasesEnzymatic (e.g., Cathepsin B)
PEGylated (non-N-methylated) Generally high stabilityImproved pharmacokinetic profile; stable in circulationDependent on the cleavable moiety
N-methylated PEG (inferred) Expected to be highExpected to have enhanced stability against proteasesDependent on the cleavable moiety; slower enzymatic cleavage

Note: The stability of N-methylated PEG linkers is inferred from the known effects of N-methylation on peptide bonds and the general stability of PEG chains.

Visualizing Linker Structure and Experimental Workflows

To better understand the components and processes discussed, the following diagrams illustrate the chemical structure of the this compound linker and a typical workflow for assessing linker stability.

G cluster_0 This compound Structure Boc t-Boc NMe N-CH3 Boc->NMe PEG4 -(CH2CH2O)4- NMe->PEG4 Acid -(CH2)2-COOH PEG4->Acid

Figure 1. Chemical structure of this compound.

G cluster_workflow In Vitro Plasma Stability Workflow start Incubate ADC in Plasma (37°C) timepoint Collect Aliquots at Various Time Points start->timepoint quench Quench Reaction (e.g., Acetonitrile Precipitation) timepoint->quench analysis Analyze by LC-MS/MS quench->analysis quantify Quantify Intact ADC and Free Payload analysis->quantify data Determine Half-life (t½) quantify->data

Figure 2. Experimental workflow for in vitro plasma stability assay.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount for accurately assessing linker stability. Below are detailed protocols for key in vitro stability assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the linker-conjugated molecule in plasma from various species (e.g., human, mouse, rat).

Materials:

  • Test compound (e.g., ADC conjugated with this compound)

  • Control compound (a linker with known stability)

  • Pooled plasma (human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • Internal standard for LC-MS/MS analysis

  • Incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions to the desired final concentration in pre-warmed plasma and PBS (as a control for chemical stability). A typical starting concentration is 1-10 µM.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots of the incubation mixture.

  • To stop the reaction, add a cold organic solvent (e.g., 3 volumes of acetonitrile) containing an internal standard to precipitate the plasma proteins.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the amount of the intact test compound remaining at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point. The half-life (t½) can then be determined by plotting the natural logarithm of the remaining percentage against time and fitting the data to a first-order decay model.

Lysosomal Stability Assay

Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.

Materials:

  • Test compound

  • Lysosomal fraction (commercially available or prepared from cultured cells)

  • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT if required for the linker chemistry)

  • Quenching solution

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • In a microcentrifuge tube, combine the lysosomal fraction and the assay buffer.

  • Initiate the reaction by adding the test compound to the lysosomal mixture.

  • Incubate the reaction at 37°C.

  • At various time points, take aliquots and stop the reaction by adding a quenching solution.

  • Process the samples for LC-MS/MS analysis to measure the amount of released payload and remaining intact compound.

  • Determine the rate of payload release.

Conclusion

The this compound linker offers a promising combination of features for the development of stable bioconjugates. The presence of the PEG4 spacer is known to improve hydrophilicity and pharmacokinetic properties. Furthermore, the N-methylation of the amide bond is anticipated to confer enhanced stability against enzymatic degradation in vivo. While direct comparative quantitative data for this specific linker remains limited in publicly accessible literature, the foundational principles of linker chemistry and the available data on related structures suggest that it is a strong candidate for applications requiring high systemic stability. Researchers are encouraged to perform the detailed stability assays described herein to generate specific data for their unique constructs and make informed decisions in the drug development process.

N-Methylated Linkers: Enhancing Antibody-Drug Conjugate Pharmacokinetics for Improved Therapeutic Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability and pharmacokinetic (PK) profile of an Antibody-Drug Conjugate (ADC) are critical determinants of its therapeutic index. A key area of innovation lies in the design of the linker that connects the antibody to the cytotoxic payload. This guide provides a comparative analysis of N-methylated linkers and their non-methylated counterparts, highlighting the impact of this chemical modification on ADC pharmacokinetics, supported by experimental data and detailed protocols.

The ideal ADC linker must remain stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity, while enabling efficient cleavage and payload delivery within the target tumor cells.[1] N-methylation of the peptide backbone in linkers is an emerging strategy to enhance their stability and, consequently, the overall pharmacokinetic properties of the ADC.[2] This modification involves the addition of a methyl group to the nitrogen atom of a peptide bond, which can protect the linker from enzymatic degradation in the plasma.

Impact of N-Methylation on ADC Pharmacokinetics: A Comparative Overview

While direct head-to-head comparative studies with comprehensive pharmacokinetic data tables for N-methylated versus non-methylated linkers in ADCs are not abundantly available in publicly accessible literature, the principles of peptide chemistry and existing research on linker modifications allow for a strong inference of the benefits. N-methylation is a known strategy to improve the metabolic stability of peptides by sterically hindering the approach of proteases that would otherwise cleave the amide bond.[2]

In the context of ADCs, this enhanced stability is expected to translate to:

  • Reduced premature payload release: By protecting the linker from circulating proteases, N-methylation can minimize the deconjugation of the payload in the bloodstream. This leads to a lower concentration of free, systemically toxic drug, potentially reducing side effects such as neutropenia, which has been associated with the instability of linkers like valine-citrulline in plasma.[3]

  • Improved exposure (AUC): A more stable ADC will have a longer half-life in circulation, leading to a greater area under the concentration-time curve (AUC). This sustained exposure can increase the probability of the ADC reaching the tumor site and exerting its cytotoxic effect.

  • Antibody-like pharmacokinetic profile: A highly stable linker ensures that the ADC behaves more like the parent monoclonal antibody, with its pharmacokinetic properties being the primary driver of its distribution and elimination.[4]

Studies on linker modifications, while not always focusing specifically on N-methylation, support the principle that increased linker stability improves pharmacokinetic profiles. For instance, modifications to the valine-citrulline (VC) linker, a common dipeptide linker, have been shown to significantly impact its stability in mouse plasma and, consequently, the in vivo efficacy of the ADC.[5]

Experimental Data Summary

To illustrate the effect of linker stability on ADC pharmacokinetics, the following table summarizes hypothetical comparative data based on the expected outcomes of N-methylation. This table is for illustrative purposes to highlight the anticipated improvements in key pharmacokinetic parameters.

Linker TypeADC Clearance (mL/day/kg)ADC Half-life (t½) (days)Area Under the Curve (AUC) (µg*day/mL)Free Payload Cmax (ng/mL)
Standard VC Linker 153.520015
N-methylated VC Linker 105.03005

This is a hypothetical table based on established principles of peptide N-methylation and ADC pharmacokinetics.

Experimental Protocols

Accurate assessment of ADC pharmacokinetics is crucial for understanding the impact of linker modifications. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profiles of ADCs with N-methylated and non-methylated linkers in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used for the study.

  • ADC Administration: ADCs are administered as a single intravenous (IV) bolus dose (e.g., 5 mg/kg) via the tail vein.

  • Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 72, 168, and 336 hours post-dose).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged at 1,500 x g for 15 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data for the total antibody, conjugated ADC, and unconjugated payload are analyzed using non-compartmental analysis with software such as WinNonlin to determine pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Bioanalytical Quantification by LC-MS/MS

Objective: To quantify the concentrations of total antibody, conjugated ADC, and free payload in plasma samples.

Methodology:

  • Sample Preparation:

    • Total Antibody: Plasma samples are subjected to immunocapture using an anti-human IgG antibody immobilized on magnetic beads. The captured antibody is then denatured, reduced, alkylated, and digested with trypsin to generate signature peptides for quantification.

    • Conjugated ADC (Payload-based): For cleavable linkers, the ADC is captured via immunocapture, and the payload is then cleaved from the antibody using an appropriate enzyme (e.g., papain for VC linkers). The released payload is then extracted and quantified.

    • Free Payload: Plasma proteins are precipitated using a solvent like acetonitrile. The supernatant containing the free payload is then collected, dried, and reconstituted for analysis.

  • LC-MS/MS Analysis:

    • A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is used for quantification.

    • Specific multiple reaction monitoring (MRM) transitions for the signature peptides (for total antibody) and the payload are used for sensitive and specific detection.

    • Stable isotope-labeled internal standards are used for accurate quantification.

  • Calibration and Quality Control: Calibration curves are prepared by spiking known concentrations of the analytes into control plasma. Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure accuracy and precision.

Visualizing the Impact of N-Methylation

The following diagrams illustrate the conceptual difference in the stability of N-methylated and non-methylated linkers and the resulting impact on ADC pharmacokinetics.

cluster_0 Non-Methylated Linker cluster_1 N-Methylated Linker ADC_NM ADC (Standard Linker) Cleavage_NM Premature Cleavage ADC_NM->Cleavage_NM Protease_NM Circulating Protease Protease_NM->Cleavage_NM Free_Payload_NM Free Payload (Off-Target Toxicity) Cleavage_NM->Free_Payload_NM ADC_M ADC (N-Methylated Linker) Stability_M Enhanced Stability ADC_M->Stability_M Protease_M Circulating Protease Protease_M->Stability_M Tumor_Delivery Intact ADC to Tumor Stability_M->Tumor_Delivery

Caption: N-methylation enhances linker stability against premature cleavage.

The experimental workflow for a comparative pharmacokinetic study is outlined below.

Start Comparative ADC Study Initiation Group1 Group 1: ADC with Standard Linker Start->Group1 Group2 Group 2: ADC with N-Methylated Linker Start->Group2 Dosing IV Administration to Rodent Model Group1->Dosing Group2->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis LC-MS/MS Bioanalysis (Total Ab, ADC, Free Payload) Processing->Analysis PK_Analysis Pharmacokinetic Modeling (Clearance, Half-life, AUC) Analysis->PK_Analysis Comparison Comparative Data Analysis PK_Analysis->Comparison Conclusion Conclusion on Linker Performance Comparison->Conclusion

Caption: Workflow for in vivo pharmacokinetic comparison of ADCs.

References

Navigating the Maze: A Comparative Guide to the HPLC Analysis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the analysis of peptides containing N-methylated residues presents a unique set of challenges. N-methylation, a critical modification for enhancing peptide stability and efficacy, introduces analytical complexities such as cis/trans isomerism and altered hydrophobicity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with its powerful hyphenated alternative, Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive analysis of these modified peptides. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal analytical strategy for their specific needs.

The incorporation of N-methylated amino acids into therapeutic peptides is a widely adopted strategy to improve their pharmacokinetic properties. However, this modification can lead to the presence of multiple conformers, primarily cis/trans isomers of the N-methylated amide bond, which can manifest as multiple peaks in an HPLC chromatogram for a single peptide entity. Therefore, robust analytical methods are crucial for accurate purity assessment, characterization, and quantification.

At a Glance: HPLC-UV vs. LC-MS for N-Methylated Peptide Analysis

The choice between traditional HPLC with UV detection and the more advanced LC-MS hinges on the specific analytical goal. While HPLC-UV is a workhorse for routine purity analysis and quantification, LC-MS offers unparalleled sensitivity and structural elucidation capabilities, making it indispensable for in-depth characterization.

Performance MetricReversed-Phase HPLC (RP-HPLC) with UV DetectionLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle of Separation/Detection Separation based on hydrophobicity; Detection via UV absorbance of the peptide backbone (typically at 214-220 nm).Separation based on hydrophobicity; Detection based on mass-to-charge ratio (m/z) of ionized peptides.
Primary Application Purity assessment and quantification of known peptides.[1][2][3]Identification of unknown peptides, sequence verification, characterization of modifications, and highly sensitive quantification.[4][5]
Resolution of Isomers Can separate cis/trans isomers, but may require significant method optimization (e.g., shallow gradients, different temperatures). Peak identity confirmation is challenging.[6][7]Can separate isomers chromatographically; MS provides mass confirmation for each peak, aiding in identification. MS/MS can provide structural information to differentiate isomers.[6][7]
Sensitivity Good (ng to µg range).Excellent (pg to fg range).[4]
Structural Information Limited to retention time and UV spectrum, which provides no sequence or modification information.[4]Provides precise molecular weight, amino acid sequence (via MS/MS fragmentation), and localization of N-methylation.[5][8]
Cost Lower instrument and maintenance costs.[4]Higher initial investment and maintenance costs.[4]
Throughput High for routine analysis.Can be lower due to more complex data analysis, but modern systems offer high throughput.

Deciding on the Right Analytical Path

The selection of an appropriate analytical technique is contingent on the research question at hand. The following workflow provides a decision-making framework for choosing between HPLC-UV, LC-MS, and other complementary techniques for the analysis of N-methylated peptides.

G Decision Workflow for N-Methylated Peptide Analysis cluster_input Analytical Goal cluster_methods Recommended Analytical Technique cluster_outcomes Expected Information start What is the primary analytical objective? hplc RP-HPLC with UV Detection start->hplc Routine purity check or quantification of a known peptide? lcms LC-MS (/MS) start->lcms Need to confirm identity, sequence, or characterize modifications? nmr_xray NMR / X-ray Crystallography / CD start->nmr_xray Need to determine the 3D structure or conformer population? purity Purity (%) and quantification of the main peptide and known impurities. hplc->purity structure Molecular weight confirmation, amino acid sequence, and localization of N-methylation. lcms->structure conformation 3D structure, cis/trans isomer ratio in solution, and secondary structure. nmr_xray->conformation

Choosing the right analytical tool.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful analysis of N-methylated peptides. Below are representative protocols for analytical RP-HPLC and LC-MS/MS.

Protocol 1: Analytical RP-HPLC for Purity Assessment of an N-Methylated Peptide

This protocol outlines a general method for determining the purity of a synthetic N-methylated peptide using RP-HPLC with UV detection.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized N-methylated peptide.

  • Dissolve the peptide in a suitable solvent to a final concentration of 1 mg/mL. A common solvent is 0.1% Trifluoroacetic Acid (TFA) in water or a mixture of water and acetonitrile.

  • Vortex the sample until the peptide is fully dissolved.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial.

2. HPLC Conditions:

  • Column: C18 stationary phase (e.g., 4.6 mm ID x 250 mm length, 5 µm particle size, 100-300 Å pore size).[1]

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[9]

  • Column Temperature: 30-45°C. Elevated temperatures can sometimes improve peak shape for peptides exhibiting conformational isomers.

  • Detection: UV at 214 nm (for the peptide backbone).[1] A secondary wavelength of 280 nm can be used if the peptide contains aromatic residues like Trp or Tyr.

  • Injection Volume: 10-20 µL.

  • Gradient: A shallow gradient is often required to resolve closely eluting species, including potential cis/trans isomers. A typical starting gradient is:

    Time (min) % Mobile Phase B
    0 5
    40 65
    41 95
    45 95
    46 5

    | 50 | 5 |

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the N-methylated peptide by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.

  • Note the presence of any significant secondary peaks, which may correspond to impurities or cis/trans isomers. LC-MS analysis would be required for definitive identification of these species.

Protocol 2: LC-MS/MS for Identification and Characterization of an N-Methylated Peptide

This protocol provides a general workflow for the identification and sequence confirmation of an N-methylated peptide using LC-MS/MS.

1. Sample Preparation:

  • Prepare the peptide sample as described in the analytical RP-HPLC protocol, but at a lower concentration (e.g., 10-100 µg/mL).

  • For complex samples (e.g., from a biological matrix), a protein digestion step using an enzyme like trypsin may be necessary.[5][8]

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system is recommended for higher resolution and sensitivity.[10]

  • Column: C18 stationary phase, often with a smaller internal diameter (e.g., 2.1 mm) and particle size (e.g., 1.7 µm).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile. (Formic acid is a common volatile mobile phase modifier for MS).

  • Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.

  • Gradient: A gradient similar to the analytical HPLC method can be used as a starting point, but may need to be adjusted based on the peptide's hydrophobicity.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[11]

  • MS Scan Mode:

    • Full Scan (MS1): Acquire data over a relevant m/z range (e.g., 300-2000 m/z) to detect the precursor ion of the N-methylated peptide.

    • Tandem MS (MS2): Use data-dependent acquisition (DDA) to select the most intense precursor ions from the MS1 scan for fragmentation. Fragmentation techniques like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) are common. For unambiguous localization of the N-methyl group, Electron Transfer Dissociation (ETD) is superior as it preserves the modification on the backbone.[8]

3. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of the N-methylated peptide.

  • Analyze the MS1 spectrum to confirm the molecular weight of the peptide.

  • Analyze the MS2 spectrum (fragmentation pattern) to confirm the amino acid sequence. The presence of an N-methylated residue will result in a mass shift of 14.01565 Da for the corresponding fragment ions.[8]

  • Use specialized software to match the experimental fragmentation pattern to the theoretical fragmentation of the expected sequence.

The Analytical Workflow in Practice

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of a newly synthesized N-methylated peptide.

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation cluster_final Final Product synthesis Solid-Phase Peptide Synthesis (SPPS) of N-methylated peptide purification Preparative RP-HPLC synthesis->purification Crude Peptide hplc_uv Analytical RP-HPLC-UV purification->hplc_uv Purity Assessment lcms LC-MS (/MS) purification->lcms Identity & Sequence Confirmation purity_data Purity (%) Chromatogram hplc_uv->purity_data ms_data Molecular Weight & Sequence Data lcms->ms_data final_product Characterized N-methylated Peptide purity_data->final_product ms_data->final_product

A typical workflow for peptide analysis.

Conclusion

The analysis of N-methylated peptides requires a thoughtful and multi-faceted approach. RP-HPLC with UV detection remains a valuable and accessible tool for routine purity assessments and quantification, especially in a quality control environment. However, for comprehensive characterization, including identity confirmation, sequence verification, and the unambiguous localization of N-methylation, LC-MS is the superior and often necessary technique. By understanding the strengths and limitations of each method and employing the appropriate experimental protocols, researchers can confidently navigate the analytical complexities posed by N-methylated peptides, ensuring the quality and integrity of these important therapeutic and research molecules.

References

Safety Operating Guide

Proper Disposal of N-methyl-N-(t-Boc)-PEG4-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of N-methyl-N-(t-Boc)-PEG4-acid, a PEG linker commonly used in drug development and scientific research. Adherence to these protocols will help your institution maintain a safe and responsible laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. This substance should only be handled by personnel trained in the management of potentially hazardous chemicals.[1]

  • Engineering Controls: Always use this compound within a chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat to prevent skin and eye contact.[1]

  • General Hygiene: Wash hands thoroughly after handling the substance and ensure any contaminated clothing is properly cleaned before reuse.[1]

Step-by-Step Disposal Protocol

The primary and critical step in the disposal of this compound is to treat it as special waste and arrange for its collection by a licensed disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound and its associated contaminated materials. The label should include the full chemical name and any relevant hazard information.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. In particular, keep it separate from incompatible materials such as strong oxidizing agents.[1]

  • Containerization:

    • Use a container that is chemically compatible with this compound. Plastic containers are often preferred for chemical waste.[2]

    • Ensure the container is in good condition, free from leaks or damage, and has a secure, tightly closing lid.[3] Keep the container closed except when adding waste.[2][4]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[2][5]

    • The SAA must be managed to prevent spills and should be inspected regularly.[3][5]

  • Empty Container Disposal:

    • If the original container of this compound is to be disposed of, it must be thoroughly emptied.

    • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[4]

    • Once properly decontaminated, remove or deface the original label before disposing of the container in accordance with institutional policies.[4]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to schedule a pickup.

    • Provide them with accurate information about the waste, including its name and quantity.

    • Disposal must be conducted in consultation with local waste disposal authorities and in accordance with all national and regional regulations.[1]

Disposal Do's and Don'ts

For quick reference, the following table summarizes the key operational guidelines for the disposal of this compound.

Do'sDon'ts
Consult your institution's EHS office for specific guidance.Do not pour down the drain or into any water course.[1][6]
Segregate from incompatible chemicals, especially oxidizing agents.[1][5]Do not dispose of in regular trash.[3]
Use clearly labeled, sealed, and compatible waste containers.[2][3]Do not mix with other waste streams without confirming compatibility.[4]
Store waste in a designated Satellite Accumulation Area.[2][5]Do not leave waste containers open.[2][4]
Arrange for disposal through a licensed professional waste management company.[1]Do not handle without appropriate PPE.[1]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Figure 1. This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Keep from Incompatibles) fume_hood->segregate containerize Place in Labeled, Compatible Container segregate->containerize seal Keep Container Tightly Sealed containerize->seal saa Store in Designated Satellite Accumulation Area seal->saa contact_ehs Contact EHS for Pickup saa->contact_ehs professional_disposal Arrange Disposal via Licensed Company contact_ehs->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-methyl-N-(t-Boc)-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling N-methyl-N-(t-Boc)-PEG4-acid.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles or a full-face shield.Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[1]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.Provides a barrier against skin contact.[2] Gloves should be inspected for any signs of damage before use and disposed of immediately if contaminated.[1][2]
Body Protection A standard, fully-fastened laboratory coat.Protects skin and personal clothing from accidental spills and contamination.[1][3]
Respiratory Protection Not typically required when handled in a certified chemical fume hood.To minimize the inhalation of any potential aerosols or dust, all handling of the compound should be performed within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3]
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Procedures

Proper handling techniques are critical to minimize exposure and maintain the quality of the compound. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

1. Preparation and Precaution:

  • Designated Area: Designate a specific area within a certified chemical fume hood for handling the compound.[3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Gather Materials: Have all necessary equipment, such as spatulas, weigh boats, and glassware, clean and ready within the fume hood to minimize movement and potential exposure.

2. Weighing and Transferring:

  • Solid Compound: Perform all weighing and transferring of the solid compound within the chemical fume hood to mitigate the risk of inhaling any dust particles.[3][4]

  • Avoid Dust: Use appropriate tools and techniques to handle the material carefully and avoid the creation of dust clouds.[3]

  • Container Sealing: Keep the container tightly sealed when not in use to prevent contamination and the release of any potential vapors.[1][3]

3. Dissolving the Compound:

  • Solvent Addition: When dissolving the compound, add the solvent to the solid slowly and carefully to prevent splashing.[3]

4. Post-Handling Cleanup:

  • Decontamination: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.[1]

  • PPE Removal: Carefully remove and dispose of contaminated PPE, particularly gloves.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[2][5]

Chemical and Physical Data

The following table summarizes key quantitative information for this compound.

PropertyValueSource
CAS Number 1260431-01-3[6][7][8]
Molecular Formula C17H33NO8[6][7][8]
Molecular Weight 379.45 g/mol [6]
Short-Term Storage -4°C (1-2 weeks)
Long-Term Storage -20°C (1-2 years)[8]

Disposal Plan

Proper disposal of this compound and any associated waste is crucial for environmental safety and regulatory compliance. All waste materials must be treated as hazardous waste.[2]

1. Waste Segregation:

  • Collect all waste materials, including unused compound, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a dedicated and clearly labeled hazardous waste container.[3] Do not mix this waste with other waste streams.[1]

2. Containerization:

  • Ensure the hazardous waste container is made of a compatible material and is kept tightly closed when not in use.[3]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

4. Pickup and Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not pour this chemical down the drain.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Area in Fume Hood get_ppe 2. Don Appropriate PPE prep_area->get_ppe get_equip 3. Prepare Equipment get_ppe->get_equip weigh 4. Weigh and Transfer get_equip->weigh Proceed to Handling dissolve 5. Dissolve (if needed) weigh->dissolve decon 6. Decontaminate Work Area dissolve->decon Proceed to Cleanup dispose_waste 7. Segregate Hazardous Waste decon->dispose_waste remove_ppe 8. Doff and Dispose of PPE dispose_waste->remove_ppe wash 9. Wash Hands Thoroughly remove_ppe->wash end end wash->end End of Process

Caption: Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。